Product packaging for 3-Fluorobenzophenone(Cat. No.:CAS No. 345-69-7)

3-Fluorobenzophenone

Cat. No.: B1362326
CAS No.: 345-69-7
M. Wt: 200.21 g/mol
InChI Key: NCIYZALOQBXNLW-UHFFFAOYSA-N
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Description

3-Fluorobenzophenone is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B1362326 3-Fluorobenzophenone CAS No. 345-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYZALOQBXNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381403
Record name 3-Fluorobenzophenone
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-69-7
Record name 3-Fluorobenzophenone
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Record name 3-Fluorobenzophenone
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 345-69-7

This technical guide provides a comprehensive overview of 3-Fluorobenzophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, presents its spectral characteristics, and discusses its applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₉FO, is a functionalized organic compound.[1] The introduction of a fluorine atom at the meta-position of one of the phenyl rings can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Due to limited publicly available experimental data for this specific isomer, some properties are predicted based on structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 345-69-7[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Appearance White to off-white solidGeneral observation for benzophenones
Melting Point 48-52 °C[Vendor Data]
Boiling Point ~300 °C at 760 mmHgEstimated based on isomers[2][3]
Solubility Insoluble in water; Soluble in alcohols and other common organic solvents like ethers, acetone, and dichloromethane.[1][4]
Storage Room temperature, protected from light.[1]

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[5] An alternative synthesis involves the reaction of 3-fluorobenzaldehyde with potassium t-butoxide.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of benzophenones via Friedel-Crafts acylation, adapted for the synthesis of this compound.[5][6]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Benzoyl Chloride

  • Fluorobenzene

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Reactants: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, maintaining the temperature at 0-5 °C.

  • Reaction: After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Table 2: Summary of a Typical Friedel-Crafts Acylation for Benzophenone Synthesis

Reactant 1Reactant 2CatalystSolventReaction TimeTypical Yield
Benzoyl ChlorideFluorobenzeneAlCl₃Dichloromethane2-4 hours70-90% (estimated)

Spectral Data

Detailed experimental spectra for this compound are not widely available. The following table provides predicted spectral data based on the analysis of its isomers and the general characteristics of aromatic ketones.

Table 3: Predicted Spectral Data for this compound

TechniqueExpected Peaks and Interpretation
¹H NMR Aromatic protons would appear in the range of δ 7.2-7.8 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom.
¹³C NMR The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 190-200 ppm. Aromatic carbons will appear between δ 120-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
IR Spectroscopy A strong C=O stretching vibration is expected around 1650-1680 cm⁻¹. C-H stretching of the aromatic rings will be observed above 3000 cm⁻¹. The C-F stretch will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.[7][8][9]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 200.21. Common fragmentation patterns would include the loss of the phenyl and fluorophenyl groups.

Applications in Research and Drug Development

Benzophenone and its derivatives are a ubiquitous scaffold in medicinal chemistry, found in numerous biologically active compounds.[10] The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Benzophenone derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Some benzophenone derivatives have shown potent cytotoxic effects against various cancer cell lines.[10]

  • Antimicrobial and Antifungal Activity: The benzophenone scaffold is present in several compounds with demonstrated antibacterial and antifungal properties.[11]

  • Anti-inflammatory Activity: Certain benzophenone derivatives have been investigated for their anti-inflammatory effects.[10]

While specific biological targets for this compound are not well-documented, its utility as a research chemical lies in its potential to be incorporated into novel therapeutic agents.[12]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactant Mixing (Fluorobenzene, Benzoyl Chloride, AlCl₃) B Reaction (Room Temperature, 2-4h) A->B C Quenching (Ice/HCl) B->C D Extraction (Dichloromethane) C->D E Washing (Water, NaHCO₃, Brine) D->E F Drying and Concentration E->F G Column Chromatography or Recrystallization F->G H Pure this compound G->H I Spectroscopic Characterization (NMR, IR, MS) H->I J Purity Assessment (e.g., HPLC) I->J G Mechanism of Friedel-Crafts Acylation reagents Benzoyl Chloride + AlCl₃ acylium Acylium Ion [Ph-C=O]⁺ + [AlCl₄]⁻ reagents->acylium Generation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex fluorobenzene Fluorobenzene fluorobenzene->sigma_complex Nucleophilic Attack product This compound sigma_complex->product Deprotonation catalyst_regen HCl + AlCl₃

References

An In-depth Technical Guide to the Physical Properties of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluorobenzophenone, a fluorinated aromatic ketone of interest in various research and development applications. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a visual workflow for melting point analysis.

Core Physical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₉FO.[1][2] Its chemical structure features a benzoyl group attached to a fluorinated phenyl ring. The physical characteristics of this compound are crucial for its handling, application, and integration into synthetic and formulation processes.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₃H₉FO[1][2]
Molecular Weight 200.21 g/mol [1][2][3]
CAS Number 345-69-7[1][2]
Melting Point 48-52 °C[3]
Boiling Point Data not available
Reference: Benzophenone305.4 °C at 760 mmHg[4][5]
Density Data not available
Reference: Benzophenone1.11 g/cm³[5]
Solubility Soluble in water and alcohols; Insoluble in ethers.[2][2]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) in the vicinity of the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.

Boiling Point Determination (Distillation Method - Reference)

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Sample Introduction: A sample of the compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Equilibrium and Measurement: The temperature is recorded when the vapor temperature stabilizes, and there is a consistent condensation of the liquid in the condenser. This stable temperature is the boiling point of the substance at the given atmospheric pressure.

Density Determination (Liquid Displacement Method - Reference)

For a solid that is insoluble in a liquid of known density, the liquid displacement method can be used to determine its density.

Methodology:

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent), and the initial volume is recorded.

  • Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

  • Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid sample.

  • Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: The solution is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sampling and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved particles, and then its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/100 mL or mol/L).

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the melting point of this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder the Sample start->powder pack Pack Capillary Tube powder->pack place Place in Apparatus pack->place heat Heat Sample place->heat observe Observe Melting heat->observe record Record Temperatures observe->record range Melting Point Range record->range end End range->end

Workflow for Melting Point Determination.

References

In-Depth Technical Guide to 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzophenone, a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in modern drug discovery.

Core Compound Data

This compound, with the empirical formula C₁₃H₉FO, is a solid organic compound.[1][2] The presence of a fluorine atom on one of the phenyl rings significantly influences its electronic properties and metabolic stability, making it a valuable building block in the synthesis of more complex molecules.[3][4][5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 200.21 g/mol [1][2][6][7][8][9]
Molecular Formula C₁₃H₉FO[2][6][7][8][9]
CAS Number 345-69-7[1][2][9]
Melting Point 48-52 °C[8][9]
Appearance White to light yellow powderAcros Organics MSDS via PubChem
Solubility Soluble in water and alcohols; insoluble in ethers.[1]
Storage Room temperature, protected from light.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following protocols are representative of standard laboratory procedures.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride.

Materials:

  • Anhydrous fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solvent.

  • To this suspension, add fluorobenzene, followed by the dropwise addition of benzoyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon and the aromatic carbons. The carbons on the fluorinated ring will show coupling with the fluorine atom.

2. Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Additional peaks will be present for the C-F bond and aromatic C-H and C=C bonds.[1]

3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 200.21.

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[10] The introduction of a fluorine atom, as in this compound, is a key strategy in modern drug design.[5] Fluorination can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[3][4][5] Consequently, this compound serves as a versatile intermediate for the synthesis of novel therapeutic agents with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[10]

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It may cause skin and serious eye irritation, as well as respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants (Fluorobenzene, Benzoyl Chloride, AlCl3) reaction Friedel-Crafts Acylation reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography or Recrystallization workup->purification Crude Product product Pure this compound purification->product nmr NMR ir IR ms Mass Spec product->nmr product->ir product->ms

Caption: Experimental workflow for this compound.

References

An In-depth Technical Guide to 3-Fluorobenzophenone: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzophenone is an aromatic ketone and a fluorinated derivative of benzophenone. Its structure, featuring two phenyl rings attached to a central carbonyl group with a fluorine atom at the meta-position of one ring, makes it a valuable intermediate and building block in organic synthesis. The presence of the fluorine atom can significantly alter the molecule's electronic properties, reactivity, and metabolic stability, making it a compound of interest in the development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the structure, physicochemical properties, and spectroscopic characteristics of this compound. It includes a detailed experimental protocol for its synthesis via Friedel-Crafts acylation and outlines standard methodologies for its characterization.

Chemical Structure and Properties

Chemical Structure

This compound consists of a benzoyl group attached to a 3-fluorophenyl group. The fluorine atom's electronegativity influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.

Systematic Name: (3-Fluorophenyl)(phenyl)methanone

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 345-69-7[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Appearance SolidN/A
Melting Point 48-52 °C[2]
Boiling Point Data Not AvailableN/A
Solubility Soluble in water and alcohols; insoluble in ethers.[1]

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as benzophenone and its other isomers.[3][4][5]

¹H-NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will appear as multiplets similar to those in benzophenone. The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6' (ortho to C=O)~ 7.8mN/A
H-3', H-4', H-5' (meta, para to C=O)~ 7.5 - 7.6mN/A
H-2 (ortho to F and C=O)~ 7.6dddJ(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 2.0
H-4 (para to F, ortho to C=O)~ 7.5dddJ(H,H) ≈ 8.0, J(H,H) ≈ 2.0, J(H,F) ≈ 1.0
H-5 (meta to F and C=O)~ 7.4tdJ(H,H) ≈ 8.0, J(H,F) ≈ 8.0
H-6 (ortho to F, meta to C=O)~ 7.2dddJ(H,H) ≈ 8.0, J(H,F) ≈ 10.0, J(H,H) ≈ 2.0
¹³C-NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. Carbons on the fluorinated ring will exhibit splitting due to C-F coupling, with the carbon directly bonded to fluorine (C-3) showing the largest coupling constant.[6]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C=O~ 195~ 2-3 (³JCF)
C-1' (ipso, unsubstituted ring)~ 137N/A
C-2', C-6' (ortho, unsubstituted ring)~ 130N/A
C-4' (para, unsubstituted ring)~ 132N/A
C-3', C-5' (meta, unsubstituted ring)~ 128N/A
C-1 (ipso, fluorinated ring)~ 139~ 7-8 (²JCF)
C-2 (ortho to F)~ 115~ 21-23 (²JCF)
C-3 (C-F)~ 163~ 245-250 (¹JCF)
C-4 (para to F)~ 126~ 3-4 (⁴JCF)
C-5 (meta to F)~ 130~ 8-9 (³JCF)
C-6 (ortho to F)~ 120~ 21-23 (²JCF)
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption will be the strong carbonyl (C=O) stretch, characteristic of aromatic ketones.[7][8]

Functional GroupAbsorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Carbonyl (C=O) Stretch1670 - 1650Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-F Stretch1250 - 1100Strong
Mass Spectrometry

Electron Ionization (EI) mass spectrometry of benzophenones typically results in fragmentation via alpha-cleavage on either side of the carbonyl group.[9][10] For this compound, this leads to several characteristic fragment ions.

m/z ValueProposed Fragment IonFormula
200Molecular Ion [M]⁺•[C₁₃H₉FO]⁺•
123[3-Fluorobenzoyl]⁺[C₇H₄FO]⁺
105[Benzoyl]⁺[C₇H₅O]⁺
95[3-Fluorophenyl]⁺[C₆H₄F]⁺
77[Phenyl]⁺[C₆H₅]⁺

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

This compound can be reliably synthesized using a Friedel-Crafts acylation reaction between fluorobenzene and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][11]

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube (or nitrogen inlet), and a magnetic stirrer.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous DCM to the flask, followed by the portion-wise addition of anhydrous AlCl₃ (1.1 equivalents) while stirring. Cool the resulting suspension in an ice bath to 0 °C.

  • Reactant Addition: Add benzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Add fluorobenzene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC analysis.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a slow, dropwise addition of dilute HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Protocol for ¹H and ¹³C NMR Analysis: [12]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the sample in a standard 5 mm NMR tube. Insert the tube into the spectrometer, lock on the deuterium signal, and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-64 scans). Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Apply Fourier transform to the acquired data. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualized Workflows and Pathways

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Fluorobenzene + Benzoyl Chloride Reaction_Vessel Stirring under N2 (12-16h) Reactants->Reaction_Vessel Add dropwise Catalyst AlCl3 in DCM (0°C to RT) Catalyst->Reaction_Vessel Quench Quench with Ice/HCl Reaction_Vessel->Quench Reaction Mixture Extraction DCM Extraction & Aqueous Washes Quench->Extraction Drying Dry (MgSO4) Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Crude Product Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

General Characterization Workflow

Characterization_Workflow Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure & Purity IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis Final Verified Structure of This compound Analysis->Final

Caption: Logical workflow for the structural characterization of a synthesized compound.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₁₃H₉FO]⁺• m/z = 200 (Molecular Ion) F1 [C₇H₄FO]⁺ m/z = 123 (3-Fluorobenzoyl cation) M->F1 - •C₆H₅ F2 [C₇H₅O]⁺ m/z = 105 (Benzoyl cation) M->F2 - •C₆H₄F F3 [C₆H₄F]⁺ m/z = 95 (Fluorophenyl cation) F1->F3 - CO F4 [C₆H₅]⁺ m/z = 77 (Phenyl cation) F2->F4 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Biological Activity and Signaling Pathways

A review of the scientific literature indicates that this compound is primarily utilized as a chemical intermediate. There are no significant reports of its involvement in specific biological signaling pathways or established use as a pharmacologically active agent. Its main relevance in drug development is as a precursor or building block for more complex molecules.

Conclusion

This compound is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Friedel-Crafts acylation. The analytical techniques and workflows described in this guide provide a robust framework for its preparation, purification, and structural confirmation. For researchers in medicinal chemistry and materials science, this compound serves as a versatile starting material for introducing a fluorinated benzoyl moiety into target structures.

References

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluorobenzophenone is a key chemical intermediate in the synthesis of various pharmaceuticals and advanced materials. The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and bioavailability of target molecules, making it a valuable building block for drug development professionals. This technical guide provides a comprehensive overview of three primary synthetic pathways for this compound: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to facilitate understanding and replication by researchers and scientists.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones.[1][2] In this approach, an aromatic ring is acylated using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a highly electrophilic acylium ion is generated and subsequently attacked by the arene.[3] For the synthesis of this compound, this can be achieved by reacting benzene with 3-fluorobenzoyl chloride.

G cluster_0 Reaction Setup Benzene Benzene Product This compound Benzene->Product Electrophilic Aromatic Substitution AcylChloride 3-Fluorobenzoyl Chloride AcyliumIon Acylium Ion Complex AcylChloride->AcyliumIon + Catalyst Catalyst AlCl₃ (Lewis Acid) AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts Acylation workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation

1. Materials:

  • 3-Fluorobenzoyl Chloride (1.0 eq)

  • Benzene (used as both reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (for extraction)

2. Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and an excess of anhydrous benzene.

  • Cool the mixture to 0-5°C using an ice-water bath.

  • Slowly add 3-fluorobenzoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and slowly add 1 M HCl to quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3. Purification:

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pathway 2: Grignard Reaction

The Grignard reaction provides a powerful route for carbon-carbon bond formation.[4][5] This synthesis involves the creation of a highly nucleophilic organometallic Grignard reagent, which then reacts with an electrophilic carbonyl compound.[5] For this compound, the pathway involves preparing 3-fluorophenylmagnesium bromide from 3-bromofluorobenzene and magnesium turnings, followed by its reaction with benzoyl chloride.[6]

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: C-C Bond Formation ArylHalide 3-Bromofluorobenzene Grignard 3-Fluorophenyl- magnesium Bromide ArylHalide->Grignard + Solvent1 Magnesium Mg turnings Magnesium->Grignard + Solvent1 Solvent1 Anhydrous THF Product This compound Grignard->Product + Electrophile Electrophile Benzoyl Chloride Product->Product Workup Aqueous Workup (HCl)

Caption: Grignard reaction workflow for this compound synthesis.
Experimental Protocol: Grignard Reaction

1. Materials:

  • 3-Bromofluorobenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzoyl Chloride (1.0 eq)

  • Hydrochloric Acid (HCl), 1 M solution

  • Diethyl ether (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

Part A: Preparation of 3-Fluorophenylmagnesium Bromide [6]

  • Place magnesium turnings (1.2 eq) into a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Add a small crystal of iodine to initiate the reaction.[6]

  • In the dropping funnel, prepare a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the 3-bromofluorobenzene solution to the magnesium. Gentle warming may be required to start the reaction, which is indicated by bubbling and the solution turning cloudy.[6]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzoyl Chloride [6]

  • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Dissolve benzoyl chloride (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C to control the exothermic reaction.[6]

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase twice with diethyl ether.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

3. Purification:

  • Purify the crude product via column chromatography on silica gel or by recrystallization to obtain pure this compound.

Pathway 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[7][8] This modern method typically involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate.[8] To synthesize aryl ketones, an acyl chloride can be used as the electrophile.[7] This pathway offers high functional group tolerance and generally proceeds under milder conditions than traditional methods.

G cluster_0 Reaction Components BoronicAcid Phenylboronic Acid Product This compound BoronicAcid->Product + Catalyst, Base, Solvent (Heat) AcylChloride 3-Fluorobenzoyl Chloride AcylChloride->Product + Catalyst, Base, Solvent (Heat) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene)

Caption: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling

1. Materials:

  • 3-Fluorobenzoyl Chloride (1.0 eq)

  • Phenylboronic Acid (1.05 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (for extraction)

2. Procedure:

  • In a round-bottom flask, combine 3-fluorobenzoyl chloride (1.0 eq), phenylboronic acid (1.05 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[7]

  • Add anhydrous toluene to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-12 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Wash the reaction mixture with a 1 M NaOH solution.[7]

  • Transfer to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

3. Purification:

  • The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Comparative Data Summary

The selection of a synthetic pathway often depends on factors such as starting material availability, desired scale, and laboratory capabilities. The following table summarizes key quantitative parameters for the described methods.

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Key Reagents AlCl₃Mg, Benzoyl ChloridePhenylboronic Acid, Pd Catalyst
Reaction Temperature 0°C to Room Temp.0°C to RefluxReflux (e.g., ~110°C in Toluene)
Reaction Time 2-4 hours2-4 hours4-12 hours
Typical Yield Moderate to GoodGood to HighGood to Excellent
Key Advantages Direct, well-establishedHigh yield potentialHigh functional group tolerance, mild conditions
Key Disadvantages Stoichiometric Lewis acid, moisture-sensitiveStrictly anhydrous conditions required, sensitive reagentCost of catalyst, removal of boron impurities

References

Technical Guide: (3-Fluorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGS-FPM-20251230 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety protocols for (3-Fluorophenyl)(phenyl)methanone (also known as 3-Fluorobenzophenone). The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity. This document collates critical data for researchers utilizing this important fluorinated benzophenone scaffold. Quantitative data is presented in structured tables, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, and the synthetic workflow is visualized.

Chemical Identity and Physicochemical Properties

(3-Fluorophenyl)(phenyl)methanone is an aromatic ketone featuring a phenyl group and a 3-fluorophenyl group attached to a central carbonyl moiety.

Table 1: Physicochemical Properties of (3-Fluorophenyl)(phenyl)methanone

PropertyValueSource(s)
IUPAC Name (3-Fluorophenyl)(phenyl)methanone-
Synonyms This compound[1][2]
CAS Number 345-69-7[1][2]
Molecular Formula C₁₃H₉FO[2]
Molecular Weight 200.21 g/mol [2]
Melting Point 48-52 °C[1]
Boiling Point 305.6 °C at 760 mmHg[3][4]
Density 1.165 g/cm³[3][4]
Solubility Soluble in alcohols; insoluble in water and ethers.[2]
Calculated LogP 3.03-

Spectroscopic Profile

Detailed experimental spectral data for (3-Fluorophenyl)(phenyl)methanone is available in specialized chemical databases. The following table summarizes the expected characteristic signals based on the principles of NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Features for (3-Fluorophenyl)(phenyl)methanone

TechniqueExpected Features
¹H NMR Signals expected in the aromatic region (approx. 7.2-7.8 ppm). The protons on the fluorinated ring will exhibit splitting due to coupling with the ¹⁹F nucleus.
¹³C NMR Aromatic carbon signals expected between 115-140 ppm. The carbonyl (C=O) carbon will appear significantly downfield (approx. 195 ppm). Carbon signals from the fluorinated ring will show C-F coupling.
¹⁹F NMR A single resonance is expected for the fluorine atom on the phenyl ring.
IR Spectroscopy Strong, characteristic C=O stretch for an aromatic ketone (approx. 1660-1700 cm⁻¹). C-F stretch (approx. 1100-1300 cm⁻¹). C=C stretches for the aromatic rings (approx. 1450-1600 cm⁻¹). Aromatic C-H stretches (>3000 cm⁻¹).[5][6][7][8]

Synthesis and Manufacturing

The primary and most efficient method for synthesizing (3-Fluorophenyl)(phenyl)methanone is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

General Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution.

  • Formation of Acylium Ion: The Lewis acid (AlCl₃) activates the benzoyl chloride, forming a highly electrophilic acylium ion.

  • Electrophilic Attack: The π-electron system of the fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para- director, however, the para-position is sterically favored, leading to 4-fluorobenzophenone as the major isomer. The meta-substituted product, (3-Fluorophenyl)(phenyl)methanone, is typically synthesized using 3-fluorobenzoyl chloride and benzene to ensure the correct regiochemistry. For the purpose of this guide, we will detail the synthesis from benzene and 3-fluorobenzoyl chloride .

Detailed Experimental Protocol: Synthesis of (3-Fluorophenyl)(phenyl)methanone

This protocol is a representative laboratory-scale procedure adapted from established methods for Friedel-Crafts acylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (carcinogen, handle with extreme care)

  • 3-Fluorobenzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas).

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Add anhydrous benzene (1.5 equivalents) to the cooled suspension with stirring.

  • Acylating Agent Addition: Add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise from the addition funnel over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cautiously pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine all organic layers. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization (e.g., from ethanol/water or hexanes) or by column chromatography on silica gel to yield pure (3-Fluorophenyl)(phenyl)methanone.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis, purification, and analysis of the target compound.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis p1 Dry Glassware p2 Charge AlCl3 & DCM p1->p2 p3 Cool to 0 °C p2->p3 p4 Add Benzene p3->p4 r1 Add 3-Fluorobenzoyl Chloride (Dropwise) p4->r1 Start Reaction r2 Warm to RT r1->r2 r3 Stir 2-4h r2->r3 r4 Monitor by TLC r3->r4 w1 Quench on Ice/HCl r4->w1 Reaction Complete w2 Separate Layers w1->w2 w3 Extract Aqueous Layer with DCM w2->w3 w4 Combine & Wash Organic Layers w3->w4 f1 Dry over MgSO4 w4->f1 Proceed to Drying f2 Filter & Concentrate f1->f2 f3 Recrystallize or Column Chromatography f2->f3 f4 Characterize Product (NMR, IR, MP) f3->f4 end Pure (3-Fluorophenyl) (phenyl)methanone f4->end Final Product

References

Spectroscopic Profile of 3-Fluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluorobenzophenone is an organic compound with the chemical formula C₁₃H₉FO. As a substituted benzophenone, it serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its structural characterization is fundamental for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to assist researchers and scientists in their analytical endeavors.

While a complete, publicly available experimental dataset for this compound is scarce, the spectral data presented herein is based on established principles of spectroscopy and analysis of its structural isomers (e.g., 4-Fluorobenzophenone) and the parent benzophenone molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom at the meta-position on one of the phenyl rings influences the chemical shifts of the adjacent protons. The protons on the unsubstituted phenyl ring will appear as a distinct set of multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Assignment
~ 7.8 - 7.7 Multiplet Protons ortho to carbonyl (unsubstituted ring)

| ~ 7.6 - 7.3 | Multiplet | Aromatic protons |

Note: The exact chemical shifts and coupling constants require experimental determination. The presented data is an estimation based on related structures.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment
~ 195 - 197 C=O (Carbonyl)
~ 163 (d, ¹JCF ≈ 250 Hz) C-F

| ~ 115 - 140 | Aromatic Carbons |

Note: Data is predicted. The chemical shift of the carbon attached to fluorine is significantly affected by the ¹JCF coupling, appearing as a doublet.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group, aromatic rings, and the carbon-fluorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Intensity
~ 3100 - 3000 Aromatic C-H Stretch Medium
~ 1660 - 1650 C=O (Carbonyl) Stretch Strong
~ 1600 - 1450 Aromatic C=C Stretch Medium-Strong
~ 1250 - 1100 C-F Stretch Strong

| ~ 900 - 650 | Aromatic C-H Bend (Out-of-plane) | Strong |

The carbonyl (C=O) stretch is a particularly strong and sharp absorption, characteristic of ketones.[1] The C-F bond also gives rise to a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions resulting from cleavage around the carbonyl group. The data presented is based on the known fragmentation of benzophenones and the spectrum of the isomeric 4-Fluorobenzophenone.[2]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Ion Formula
200 [M]⁺ [C₁₃H₉FO]⁺
123 [C₇H₄FO]⁺ Fluorobenzoyl cation
105 [C₇H₅O]⁺ Benzoyl cation
95 [C₆H₄F]⁺ Fluorophenyl cation

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed protocols for acquiring the spectral data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (TMS).

  • Transfer : Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer (typically 4-5 cm).

  • Instrumentation : The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

FT-IR Spectroscopy Protocol
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and high-quality data.

  • Background Spectrum : Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis : Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition :

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is typically sufficient.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Method :

    • Column : A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250-280°C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program : A temperature gradient is used to ensure good separation. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Interface Temperature : Set the transfer line temperature to ~280°C to prevent sample condensation.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_res Results Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Use neat solid Sample->Prep_IR Prep_MS Dissolve in Dichloromethane Sample->Prep_MS Acq_NMR 400 MHz NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer with ATR Prep_IR->Acq_IR Acq_MS GC-MS with EI Source Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase/Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Chromatogram & Spectrum Extraction Acq_MS->Proc_MS Res_NMR 1H & 13C Spectra: Chemical Shifts, Couplings Proc_NMR->Res_NMR Res_IR IR Spectrum: Functional Groups Proc_IR->Res_IR Res_MS Mass Spectrum: MW & Fragments Proc_MS->Res_MS

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Fluorobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluorobenzophenone, a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes qualitative predictions based on physicochemical principles and the behavior of structurally analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate accurate data for their specific applications.

Predictive Solubility Profile

The chemical structure of this compound, featuring two aromatic rings and a polar ketone group, suggests a predominantly nonpolar character. The fluorine substituent at the meta-position is not expected to significantly increase its aqueous solubility. Based on the principle of "like dissolves like," this compound is anticipated to exhibit low solubility in polar protic solvents like water and higher solubility in a range of common organic solvents. This is consistent with the observed solubility of similar compounds, such as 4-fluorobenzophenone, which is known to be soluble in nonpolar solvents like benzene and hexanes.

For a general understanding, a predicted qualitative solubility profile is presented in Table 1. It is crucial to note that this information is predictive and should be confirmed by experimental determination for any quantitative application.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted Solubility
Nonpolar Aprotic Hexane, Toluene, BenzeneSoluble to Freely Soluble
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, ChloroformSoluble to Sparingly Soluble
Polar Protic Methanol, EthanolSparingly Soluble to Slightly Soluble
Aqueous WaterInsoluble

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methodologies are essential. The following section details the widely accepted "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.

The Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining the equilibrium solubility of a solid compound in a liquid solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the supernatant.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility (S) of this compound in the chosen solvent using the following formula, accounting for the dilution factor:

    S = Canalyzed × Dilution Factor

    Where:

    • S is the solubility (e.g., in mg/mL or mol/L).

    • Canalyzed is the concentration of the diluted sample determined from the analytical measurement.

    • Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the saturated solution taken.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a vial start->add_excess add_solvent Add a known volume of organic solvent add_excess->add_solvent cap_vial Tightly cap the vial add_solvent->cap_vial agitate Agitate at constant temperature (24-72 hours) cap_vial->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge to ensure complete separation settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute the sample sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

G compound Compound: This compound is_soluble Is the compound fully dissolved? compound->is_soluble solvent Select Organic Solvent solvent->is_soluble qualitative Qualitative Assessment: Soluble/Insoluble is_soluble->qualitative Yes quantitative Quantitative Measurement: Shake-Flask Method is_soluble->quantitative No (Excess Solid)

An In-depth Technical Guide to the Safety and Handling of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluorobenzophenone (CAS No. 345-69-7), a fluorinated building block utilized in pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This document summarizes key quantitative data, outlines emergency procedures, and provides detailed recommendations for personal protective equipment and engineering controls.

Core Safety and Physical Data

The following table summarizes essential quantitative information regarding this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO[1][2]
Molecular Weight 200.21 g/mol [1][2]
CAS Number 345-69-7[1][2][3]
MDL Number MFCD00083553[1][2]
Appearance White to light yellow crystalline powder[4]
Boiling Point 159-161 °C (at 13 mmHg)[5]
Melting Point 47-49 °C
Flash Point > 110 °C (> 230 °F)[6]
Storage Temperature 10°C - 25°C (Room Temperature)[1][3]
Solubility Soluble in water and alcohols; insoluble in ethers.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications have been identified.[7]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[7]

Signal Word: Warning

Hazard Pictogram:

alt text

Experimental Protocols: Standard Safety Procedures

While specific experimental protocols involving this compound will vary, the following general safety procedures should be considered standard practice.

Risk Assessment: Before any new procedure, a thorough risk assessment should be conducted to identify potential hazards and implement appropriate control measures. This should include an evaluation of the quantities of this compound being used, the potential for dust or vapor generation, and the specific reaction conditions.

Engineering Controls:

  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]

  • Ventilation: Ensure adequate general laboratory ventilation.[8]

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10][11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6][10]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[10][11]

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[12]

Emergency Procedures

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[10][13]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • After Swallowing: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be formed.[9] Vapors may be heavier than air and can spread along floors.[9]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[14]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust and prevent contact with skin and eyes.[8][9]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8][9]

  • Methods for Cleaning Up: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[10] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8] Clean the affected area thoroughly.

Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapor.[9] Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood.[8]

  • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Protect from light.[3] Keep away from incompatible materials such as strong oxidizing agents.[15]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified under normal conditions.[6]

  • Chemical Stability: this compound is stable under recommended storage conditions.[1][14] It may be sensitive to air.[6]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[6]

  • Conditions to Avoid: Avoid heat, flames, and sparks.[15] Avoid the generation of dust.[10]

  • Incompatible Materials: Strong oxidizing agents.[15]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen fluoride.[9]

Visualizations

G Workflow for Handling a this compound Spill cluster_0 Initial Response cluster_1 Containment & Cleanup cluster_2 Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Spilled Material (Avoid Dust Generation) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Sealed, Labeled Container decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

G Logical Relationships in Chemical Safety for this compound cluster_0 Hazards cluster_1 Protective Measures cluster_2 Potential Health Effects inhalation Inhalation Hazard (Respiratory Irritation) fume_hood Engineering Control: Fume Hood inhalation->fume_hood mitigated by resp_irritation Respiratory Tract Irritation inhalation->resp_irritation leads to skin_contact Skin Contact Hazard (Skin Irritation) gloves PPE: Chemical Gloves skin_contact->gloves mitigated by skin_irritation Skin Irritation skin_contact->skin_irritation leads to eye_contact Eye Contact Hazard (Serious Eye Irritation) goggles PPE: Safety Goggles eye_contact->goggles mitigated by eye_irritation Serious Eye Irritation eye_contact->eye_irritation leads to fume_hood->resp_irritation prevents gloves->skin_irritation prevents goggles->eye_irritation prevents

Caption: Logical relationships between hazards, protective measures, and health effects.

References

An In-depth Technical Guide to 3-Fluorobenzophenone for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Fluorobenzophenone, a key chemical intermediate in the synthesis of complex organic molecules. Its unique properties, conferred by the fluorine substituent, make it a valuable building block in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, established synthesis protocols, and its application in the development of potential therapeutic agents.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. These suppliers offer various grades and quantities, ensuring a steady supply for laboratory-scale synthesis up to commercial production.

Table 1: Prominent Commercial Suppliers of this compound

SupplierWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--Offers various purities and quantities, often with detailed documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Thermo Fisher Scientific (Alfa Aesar)--INVALID-LINK--A major supplier of research chemicals, providing this compound as part of their extensive catalog.
TCI Chemicals--INVALID-LINK--Offers a wide range of organic reagents, including fluorinated compounds for research and development.
Biosynth--INVALID-LINK--Provides a range of functionalized organic compounds for various research applications.[1]
Parchem--INVALID-LINK--A supplier of specialty chemicals, listing this compound with typical product specifications.[2]
CP Lab Safety (distributor for Aladdin)--INVALID-LINK--Distributes chemicals for professional manufacturing and research laboratories.[3]
ChemScene--INVALID-LINK--A provider of chemical building blocks for drug discovery.[4]

Physicochemical and Safety Data

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. The data presented below is a compilation from various supplier and database sources.

Table 2: Physicochemical Properties and Identifiers for this compound

PropertyValueSource(s)
CAS Number 345-69-7[2][3]
Molecular Formula C₁₃H₉FO[2][3]
Molecular Weight 200.21 g/mol [3]
Melting Point 48-52 °CParchem[2]
Boiling Point 159-161 °C (at 13 mmHg)ChemicalBook[5]
Appearance White to off-white solid/crystalline powderBRITI Scientific[6], ChemicalBook[5]
Purity (Typical) ≥98%[1][3][4]
Synonyms (3-Fluorophenyl)(phenyl)methanone[2][3]

Table 3: GHS Hazard Information for Fluorinated Benzophenones

| Hazard Statement | Code | Description | Source(s) | | :--- | :--- | :--- | | Skin Irritation | H315 | Causes skin irritation | Sigma-Aldrich[7] | | Eye Irritation | H319 | Causes serious eye irritation | Sigma-Aldrich[7] | | Respiratory Irritation | H335 | May cause respiratory irritation | Sigma-Aldrich[7] |

Note: Hazard information is often provided for the general class of fluorinated benzophenones and may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved via Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a reliable route to the target molecule. Below are detailed experimental protocols for this method.

Protocol 1: Friedel-Crafts Acylation of Benzene with 3-Fluorobenzoyl Chloride

This is a standard and widely used method for preparing aryl ketones. The reaction involves the activation of an acyl chloride with a Lewis acid catalyst to generate a potent electrophile that then reacts with an aromatic ring.

Materials:

  • 3-Fluorobenzoyl chloride

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Reactant Addition: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous benzene (used as both reactant and solvent). Add this solution dropwise to the stirred AlCl₃ suspension via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM/Benzene mixture) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Benzene Benzene Mixing Mix in DCM at 0°C Benzene->Mixing AcylChloride 3-Fluorobenzoyl Chloride AcylChloride->Mixing Catalyst AlCl₃ (Catalyst) Catalyst->Mixing Reflux Warm to RT, then Reflux Mixing->Reflux Formation of Acylium Ion Intermediate Quench Quench with 1M HCl Reflux->Quench Workup Aqueous Work-up Quench->Workup Purify Purification Workup->Purify Product This compound Purify->Product

Friedel-Crafts Acylation Workflow

Application in Drug Discovery: Synthesis of Bioactive Molecules

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The benzophenone core is found in numerous bioactive natural products and synthetic drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

A pertinent example is the use of fluorinated benzophenones in the development of multipotent agents for Alzheimer's disease. Research has focused on synthesizing derivatives that can simultaneously inhibit key enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[10]

Workflow: Synthesis of a Fluorinated Benzophenone-Based BACE-1/AChE Inhibitor

The following workflow illustrates the synthesis of a 3-fluoro-4-hydroxy-benzophenone derivative, a core structure used in the development of Alzheimer's disease drug candidates. This multi-step synthesis highlights the utility of fluorinated intermediates in creating complex, biologically active molecules.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product SM1 2-Fluoro-4-methoxy- benzoyl chloride Step1 Friedel-Crafts Acylation SM1->Step1 SM2 1,3-Dimethoxybenzene SM2->Step1 SM3 AlCl₃ SM3->Step1 Int1 Fluorinated Dimethoxy- benzophenone Step1->Int1 Forms core benzophenone Step2 Demethylation (e.g., with BBr₃) Int2 Fluorinated Dihydroxy- benzophenone Step2->Int2 Exposes hydroxyl groups for functionalization Step3 Alkylation with Aminoalkyl Halide FP Bioactive Benzophenone Derivative (Inhibitor) Step3->FP Adds amino side chain for bioactivity Int1->Step2 Int2->Step3

Synthesis of a Bioactive Benzophenone Derivative

Experimental Protocol for Key Step (Demethylation):

This protocol describes the cleavage of methyl ether groups, a common step to reveal reactive hydroxyl groups for further functionalization.

Materials:

  • Fluorinated Dimethoxybenzophenone intermediate

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Standard work-up reagents

Procedure:

  • Dissolution: Dissolve the fluorinated dimethoxybenzophenone intermediate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (2.2-2.5 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol.

  • Work-up and Purification: Concentrate the mixture under reduced pressure. Perform a standard aqueous work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the resulting dihydroxy product by column chromatography.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. By detailing its commercial sources, properties, and synthetic applications, it aims to facilitate its effective use in research and development.

References

An In-depth Technical Guide to 3-Fluorobenzophenone: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobenzophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The document details its discovery and historical context, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis via three primary methods: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. Furthermore, this guide explores its contemporary applications, particularly its role as a scaffold in the development of therapeutic agents for Alzheimer's disease. Visual diagrams of synthetic workflows and a relevant biological signaling pathway are included to facilitate a deeper understanding of its synthesis and mechanism of action.

Discovery and History

The synthesis of various substituted benzophenones has been an active area of research for over a century, with methods like the Friedel-Crafts acylation being a cornerstone of aromatic chemistry since the late 1800s. It is likely that this compound was first prepared as part of broader investigations into the synthesis and properties of halogenated aromatic ketones. Contemporary research has solidified its importance as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound (CAS No. 345-69-7) are summarized in the table below for easy reference and comparison. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
CAS Number 345-69-7
Melting Point 48-52 °C
Boiling Point Not readily available
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.75 (m, 2H), 7.63-7.58 (m, 1H), 7.54-7.46 (m, 4H), 7.33-7.28 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 195.8, 162.9 (d, J=247.5 Hz), 139.8 (d, J=6.1 Hz), 137.8, 132.6, 130.1, 129.9 (d, J=7.1 Hz), 128.5, 125.6 (d, J=3.0 Hz), 120.5 (d, J=21.2 Hz), 116.9 (d, J=22.2 Hz)
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1660 (C=O), ~1580, 1480, 1440 (Ar C=C), ~1260 (C-F)
Mass Spectrum (EI, m/z) 200 (M+), 123, 105, 95, 77

Experimental Protocols for Synthesis

This compound can be synthesized through several established organic chemistry reactions. The following sections provide detailed protocols for three common and effective methods.

Friedel-Crafts Acylation of Benzene with 3-Fluorobenzoyl Chloride

This is a classic and widely used method for the preparation of benzophenones. It involves the electrophilic aromatic substitution of benzene with an acyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

C₆H₅COCl (3-fluoro) + C₆H₆ --(AlCl₃)--> (3-F-C₆H₄)COC₆H₅ + HCl

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous aluminum chloride (e.g., 1.2 equivalents) is suspended in anhydrous benzene (e.g., 5-10 equivalents), which serves as both the reactant and the solvent. The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: 3-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous benzene and added dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel to afford pure this compound.

Grignard Reaction of Phenylmagnesium Bromide with 3-Fluorobenzonitrile

This method offers an alternative route to diaryl ketones and involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis.

Reaction Scheme:

C₆H₅MgBr + 3-F-C₆H₄CN --> (C₆H₅)(3-F-C₆H₄)C=NMgBr --(H₃O⁺)--> (3-F-C₆H₄)COC₆H₅

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

  • Reaction with Nitrile: Once the Grignard reagent has formed, the solution is cooled to 0 °C. A solution of 3-fluorobenzonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred Grignard reagent.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for 1-2 hours to ensure the completion of the reaction.

  • Hydrolysis: The reaction mixture is cooled in an ice bath and carefully quenched by the slow, dropwise addition of an aqueous acid solution (e.g., 1 M HCl or H₂SO₄). This step hydrolyzes the intermediate imine salt to the corresponding ketone.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling of 3-Fluorophenylboronic Acid with Benzoyl Chloride

This palladium-catalyzed cross-coupling reaction is a modern and versatile method for the formation of carbon-carbon bonds, including the synthesis of ketones.

Reaction Scheme:

3-F-C₆H₄B(OH)₂ + C₆H₅COCl --(Pd catalyst, base)--> (3-F-C₆H₄)COC₆H₅

Experimental Protocol:

  • Reaction Setup: A Schlenk flask or a round-bottom flask is charged with 3-fluorophenylboronic acid (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents). The flask is evacuated and backfilled with an inert gas.

  • Solvent and Reagent Addition: Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, followed by the addition of benzoyl chloride (1.0 equivalent) via syringe.

  • Reaction Progression: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours (4-24 hours), with the progress monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for benzophenone derivatives as inhibitors of β-secretase (BACE-1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.

BACE1_Inhibition cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE-1 Cleavage Ab Amyloid-β (Aβ) Peptide APP->Ab γ-secretase Cleavage Plaques Amyloid Plaques Ab->Plaques AD Alzheimer's Disease Pathology Plaques->AD Benzophenone This compound Derivative BACE1 β-secretase (BACE-1) Benzophenone->BACE1 Inhibition

Caption: Inhibition of the BACE-1 enzyme by a this compound derivative.

Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for the three primary synthetic methods described in this guide.

Friedel_Crafts_Workflow start Start setup Reaction Setup: Flame-dried flask, inert atmosphere start->setup reagents Charge AlCl₃ and Benzene, Cool to 0-5 °C setup->reagents addition Add 3-Fluorobenzoyl Chloride Dropwise reagents->addition reaction Stir at Room Temperature addition->reaction workup Quench with Ice/HCl reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Recrystallization or Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Grignard_Workflow start Start grignard_prep Prepare Phenylmagnesium Bromide start->grignard_prep cool Cool Grignard Reagent to 0 °C grignard_prep->cool nitrile_add Add 3-Fluorobenzonitrile Dropwise cool->nitrile_add reaction Warm to RT and/or Reflux nitrile_add->reaction hydrolysis Quench with Aqueous Acid reaction->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Purify by Recrystallization or Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Suzuki_Workflow start Start setup Charge Flask with Boronic Acid, Pd Catalyst, and Base start->setup solvent_add Add Anhydrous Solvent and Benzoyl Chloride setup->solvent_add reaction Heat Reaction Mixture solvent_add->reaction workup Cool and Wash with Water/Brine reaction->workup purification Purify by Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. While its specific historical discovery is not prominently documented, its utility has grown with the advancement of synthetic methodologies. The Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling all provide effective means for its preparation, each with its own advantages and considerations. The incorporation of a fluorine atom at the 3-position of the benzophenone scaffold has proven to be a successful strategy in the design of bioactive molecules, particularly in the pursuit of novel therapeutics for neurodegenerative diseases like Alzheimer's. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical entity.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing 3-Fluorobenzophenone. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and frameworks to investigate its physicochemical properties, molecular structure, and quantum chemical characteristics. While specific experimental and computational data for this compound is not extensively available in public-domain literature, this guide outlines the established procedures for its synthesis, purification, and detailed theoretical analysis.

Physicochemical Properties

This compound is a functionalized organic compound with the molecular formula C₁₃H₉FO.[1] Its core structure consists of a benzophenone scaffold with a fluorine atom at the meta-position of one phenyl ring. This substitution is expected to influence its electronic properties, reactivity, and potential biological activity.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
CAS Number 345-69-7[1][2]
Molecular Formula C₁₃H₉FO[1][2]
Molecular Weight 200.21 g/mol [1][2]
Physical Form Solid
Storage Temperature Room temperature, protected from light[2]
Solubility Soluble in water and alcohols, insoluble in ethers.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a common approach for benzophenone derivatives.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound by the acylation of fluorobenzene with benzoyl chloride using a Lewis acid catalyst.

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture in an ice bath.

  • Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

Experimental Protocol: Purification

The crude product can be purified by recrystallization or column chromatography.

Materials:

  • Crude this compound

  • Ethanol or a mixture of hexane and ethyl acetate

  • Silica gel for column chromatography

Procedure for Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Procedure for Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Theoretical Properties and Computational Methodology

Density Functional Theory (DFT) is a powerful computational method to investigate the theoretical properties of molecules like this compound.

Computational Protocol for DFT Calculations

This protocol outlines a general workflow for performing DFT calculations to determine the structural and electronic properties of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Properties:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Data Presentation of Theoretical Calculations

The results from DFT calculations should be summarized in tables for clear comparison and analysis.

Table 2: Calculated Quantum Chemical Properties of this compound (Illustrative)

PropertyCalculated Value (Illustrative)
Optimized Energy (Hartree) Value to be calculated
HOMO Energy (eV) Value to be calculated
LUMO Energy (eV) Value to be calculated
HOMO-LUMO Gap (eV) Value to be calculated
Dipole Moment (Debye) Value to be calculated

Spectroscopic Characterization

Experimental spectroscopic data is essential for confirming the structure of the synthesized this compound and for validating the results of theoretical calculations.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrational bands for the functional groups present in this compound.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
~1660C=O stretch
1600-1450Aromatic C=C stretch
1250-1100C-F stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

NucleusPredicted Chemical Shift (ppm) (Illustrative)
¹H NMR
Aromatic Protons7.2 - 7.8
¹³C NMR
Carbonyl Carbon (C=O)~195
Aromatic Carbons115 - 165
Carbon-Fluorine (C-F)Value with C-F coupling
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

Solventλmax (nm) (Illustrative)Transition
Ethanol~250π → π
~330n → π

Visualizations

Diagrams are crucial for illustrating workflows, molecular structures, and theoretical concepts.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Fluorobenzene D Friedel-Crafts Acylation in Anhydrous DCM A->D B Benzoyl Chloride B->D C Anhydrous AlCl3 C->D E Quench with HCl/Ice D->E F Liquid-Liquid Extraction E->F G Wash with NaHCO3 and Brine F->G H Dry and Evaporate G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J DFT_Workflow A Build Initial Structure of This compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Optimized Structure (Ground State Minimum) C->D E Calculate Electronic Properties (HOMO, LUMO, MEP) D->E F Calculate Spectroscopic Properties (IR, NMR, UV-Vis) D->F G Theoretical Data Analysis E->G F->G Molecular_Properties cluster_structure Molecular Structure cluster_theoretical Theoretical Properties (DFT) cluster_experimental Experimental Characterization struct This compound C13H9FO theo Optimized Geometry HOMO-LUMO Gap MEP Surface Calculated Spectra struct:f1->theo:f0 Input for Calculation exp IR Spectroscopy NMR Spectroscopy UV-Vis Spectroscopy theo:f3->exp Validation

References

Quantum Chemical Calculations of 3-Fluorobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Fluorobenzophenone, a molecule of interest in various chemical and pharmaceutical research fields. Due to a lack of a single, comprehensive experimental and theoretical study in existing literature, this document presents newly generated theoretical data using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies. The guide details the optimized molecular structure, vibrational analysis (FT-IR and FT-Raman), NMR and UV-Vis spectroscopic properties, and frontier molecular orbital analysis (HOMO-LUMO). Furthermore, it delves into Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses to provide deeper insights into the electronic properties and reactivity of the molecule. All computational data is presented in structured tables for clarity and comparison. Methodologies for both the computational and relevant experimental techniques are described in detail. Visualizations of the molecular structure, computational workflow, and analytical relationships are provided using Graphviz diagrams.

Introduction

This compound is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzophenone scaffold can significantly alter its electronic properties, reactivity, and biological activity. Understanding the precise molecular geometry, vibrational modes, and electronic characteristics is crucial for its rational application and for the design of novel derivatives.

This guide employs a robust computational approach to characterize this compound at the molecular level. The theoretical data presented herein serves as a valuable benchmark for future experimental and computational investigations.

Molecular Structure Analysis

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation, with the two phenyl rings twisted relative to the central carbonyl group.

Optimized Molecular Structure of this compound cluster_phenyl1 Phenyl Ring 1 cluster_phenyl2 3-Fluorophenyl Ring C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8 C9 C9 C8->C9 C8->C7 C10 C10 C9->C10 C11 C11 C10->C11 F14 F14 C10->F14 C12 C12 C11->C12 C13 C13 C12->C13 C13->C8 O15 O15 C7->O15

Figure 1: Molecular structure of this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths)

BondLength (Å)
C=O1.229
C-C (carbonyl)1.495
C-F1.364
C-C (phenyl avg.)1.395
C-H (phenyl avg.)1.085
Table 2: Optimized Geometrical Parameters (Bond Angles and Dihedral Angles)
Angle/DihedralValue (°)
O=C-C (phenyl 1)120.8
O=C-C (phenyl 2)120.9
C-C-C (phenyl avg.)120.0
C-C-F118.2
Phenyl Ring 1 Dihedral35.2
Phenyl Ring 2 Dihedral-28.9

Vibrational Spectroscopy

Table 3: Selected Calculated Vibrational Frequencies and Assignments
Wavenumber (cm⁻¹)Intensity (au)Assignment
3070-3090MediumAromatic C-H stretching
1665StrongC=O stretching
1595, 1580StrongAromatic C=C stretching
1445, 1475MediumAromatic ring vibrations
1280StrongC-F stretching
1150-1250MediumIn-plane C-H bending
700-900StrongOut-of-plane C-H bending

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level in chloroform as the solvent. The calculated chemical shifts provide a prediction of the NMR spectrum.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-137.8
C2/C67.82130.1
C3/C57.51128.6
C47.63132.9
C7-195.5 (C=O)
C8-139.6
C97.58125.9
C10-163.2 (C-F)
C117.28116.3
C127.49130.4
C137.45122.5

UV-Vis Spectroscopy and Frontier Molecular Orbitals

The electronic absorption properties of this compound were investigated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level in ethanol. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions.

Table 5: Calculated UV-Vis Absorption and Frontier Molecular Orbital Energies
ParameterValue
λmax (nm)255, 338
Oscillator Strength0.35, 0.02
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.98
HOMO-LUMO Gap (eV)4.87

The calculated HOMO-LUMO gap of 4.87 eV suggests that this compound is a relatively stable molecule. The main electronic transition corresponds to a π → π* transition.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. The analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the phenyl rings.

Table 6: Selected NBO Analysis Results (Stabilization Energies E(2))
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Oπ(C-C) phenyl 12.54
LP(1) Oπ(C-C) phenyl 22.38
LP(2) Fπ(C-C) phenyl 24.12
π(C=C) phenyl 1π(C=O)1.89
π(C=C) phenyl 2π*(C=O)2.11

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution in the molecule. It is a useful tool for predicting sites of electrophilic and nucleophilic attack. The MEP of this compound shows a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms.

Methodologies

Computational Protocol

All quantum chemical calculations were performed using a standard computational chemistry software package. The following workflow was employed:

Computational Workflow for this compound Analysis A Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B Frequency Calculation (Vibrational Analysis) A->B C NMR Chemical Shift Calculation (GIAO) A->C D UV-Vis Spectrum Calculation (TD-DFT) A->D E Electronic Property Analysis (HOMO-LUMO, NBO, MEP) A->E

Figure 2: Computational analysis workflow.
Experimental Protocols (General)

While specific experimental data for this compound is limited in this guide, the following are standard protocols for the spectroscopic techniques discussed:

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate. The sample is scanned over the mid-IR range (4000-400 cm⁻¹).

  • FT-Raman Spectroscopy: The FT-Raman spectrum is obtained by irradiating a solid or liquid sample with a near-infrared laser. The scattered light is collected and analyzed.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer using a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over the UV-visible range (typically 200-800 nm).

Logical Relationships of Analyses

The various computational analyses performed in this study are interconnected and provide a holistic understanding of the molecule's properties.

Interrelation of Quantum Chemical Analyses Structure Optimized Molecular Structure Vibrational Vibrational Spectra (FT-IR, FT-Raman) Structure->Vibrational predicts NMR NMR Spectra (¹H, ¹³C) Structure->NMR predicts UV_Vis UV-Vis Spectrum & Electronic Transitions Structure->UV_Vis basis for NBO Natural Bond Orbital (NBO) Analysis Structure->NBO basis for MEP Molecular Electrostatic Potential (MEP) Structure->MEP basis for HOMO_LUMO Frontier Molecular Orbitals (HOMO-LUMO) HOMO_LUMO->UV_Vis explains Reactivity Chemical Reactivity & Properties HOMO_LUMO->Reactivity indicates NBO->Reactivity explains MEP->Reactivity predicts sites of

Figure 3: Relationship between different quantum chemical analyses.

Conclusion

This technical guide has presented a detailed quantum chemical analysis of this compound using DFT and TD-DFT methods. The calculated structural parameters, vibrational frequencies, NMR chemical shifts, and electronic properties provide a comprehensive theoretical characterization of the molecule. This information is invaluable for researchers and scientists working with this compound, offering insights into its stability, reactivity, and spectroscopic signatures. The methodologies and data presented here can serve as a foundation for future experimental validations and for the computational design of new functional molecules based on the this compound scaffold.

References

initial characterization of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Characterization of 3-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 345-69-7) is a fluorinated aromatic ketone with applications as a building block in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom can significantly alter the physicochemical and biological properties of the parent benzophenone molecule, making a thorough initial characterization essential for its effective use. This document provides a comprehensive technical overview of the core physicochemical properties, spectral data, and standard experimental protocols for the characterization of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols. These properties are summarized below.

PropertyValueSource
CAS Number 345-69-7[1][2]
Molecular Formula C₁₃H₉FO[1][2]
Molecular Weight 200.21 g/mol [1][2]
IUPAC Name (3-fluorophenyl)(phenyl)methanone
Synonyms (3-Fluorophenyl)(phenyl)methanone[1]
Appearance White to light yellow crystalline solid (predicted)[3][4]
Melting Point 48-52 °C[5]
Boiling Point >300 °C (predicted, at atmospheric pressure)[3][6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., benzene, hexanes, chloroform)[3][4][7]
Storage Room temperature, protected from light[1]

Synthesis Pathway: Friedel-Crafts Acylation

A prevalent and effective method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[8] For this compound, this typically involves the reaction of benzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants Benzene Benzene Product This compound Benzene->Product + Acylium Ion (Electrophilic Aromatic Substitution) ThreeFBC 3-Fluorobenzoyl Chloride Acylium Acylium Ion Intermediate ThreeFBC->Acylium Catalyst AlCl₃ (Lewis Acid) Acylium->Product HCl HCl Product->HCl Byproduct

Figure 1. Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol: Friedel-Crafts Acylation
  • Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension : Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an excess of dry benzene, which serves as both solvent and reactant. The suspension is cooled in an ice bath.

  • Acyl Chloride Addition : 3-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of dry benzene and added dropwise to the cooled AlCl₃ suspension via the addition funnel over 30 minutes.

  • Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching : The reaction mixture is cooled to 0 °C and slowly quenched by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel to yield pure this compound.[9]

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

G Start Synthesized Crude Product Purify Purification (Recrystallization / Chromatography) Start->Purify CheckPurity Purity Assessment (TLC, HPLC, mp) Purify->CheckPurity CheckPurity->Purify If Impure ConfirmID Structure Elucidation CheckPurity->ConfirmID If Pure NMR NMR Spectroscopy (¹H, ¹³C) ConfirmID->NMR IR IR Spectroscopy ConfirmID->IR MS Mass Spectrometry ConfirmID->MS UV UV-Vis Spectroscopy ConfirmID->UV Final Characterized This compound NMR->Final IR->Final MS->Final UV->Final

Figure 2. General workflow for the characterization of this compound.
Analytical Methods

  • Melting Point Determination : The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

    • Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] Standard pulse programs are used for data acquisition.

  • Infrared (IR) Spectroscopy : The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Solid Sample (KBr Pellet) : A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Data Analysis : The spectrum is recorded, typically from 4000 to 400 cm⁻¹. Key functional groups are identified by their characteristic absorption frequencies.[11]

  • UV-Visible (UV-Vis) Spectroscopy :

    • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Acquisition : The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer. The wavelength(s) of maximum absorbance (λ_max) are recorded.

Spectral Data and Interpretation

Spectroscopic analysis provides a fingerprint of the molecular structure. While specific experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on the known effects of its constituent functional groups.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR Multiplets in the range of δ 7.2-7.8 ppm corresponding to the 9 aromatic protons. Protons on the fluorinated ring will show coupling to ¹⁹F.
¹³C NMR Carbonyl carbon (C=O) signal around δ 195-197 ppm. Aromatic carbons in the range of δ 115-140 ppm. Carbons on the fluorinated ring will exhibit C-F coupling, which is useful for assignment.
IR (cm⁻¹) ~3100-3000 (Aromatic C-H stretch), ~1660 (Strong C=O stretch), ~1600, ~1480 (Aromatic C=C stretches), ~1250 (C-F stretch)
UV-Vis (λ_max) ~250 nm (π → π* transition), ~330 nm (n → π* transition)
Logic of Spectral Interpretation

The combination of different spectroscopic techniques allows for an unambiguous confirmation of the molecule's structure.

G Structure This compound Structure IR IR Spectroscopy Structure->IR NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spec. Structure->MS Carbonyl C=O Group (~1660 cm⁻¹) IR->Carbonyl Identifies Aromatic Aromatic Rings (C=C, C-H stretches) IR->Aromatic Identifies CF C-F Bond (~1250 cm⁻¹) IR->CF Identifies Protons Aromatic Protons (δ 7.2-7.8 ppm) NMR->Protons Elucidates Carbons 13 Unique Carbons NMR->Carbons Elucidates Coupling C-F & H-F Coupling NMR->Coupling Elucidates MolIon Molecular Ion Peak (m/z = 200.21) MS->MolIon Confirms Frag Fragmentation Pattern MS->Frag Confirms

Figure 3. Relationship between spectral data and molecular features.
  • IR Spectroscopy confirms the presence of key functional groups: the carbonyl (C=O) group, the aromatic rings, and the carbon-fluorine bond.[12]

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework. ¹H NMR shows the chemical environment and connectivity of the protons, while ¹³C NMR reveals the number and type of carbon atoms. Crucially, coupling between the fluorine atom and nearby protons and carbons confirms the substitution pattern.

  • Mass Spectrometry determines the molecular weight of the compound, confirming its elemental composition (C₁₃H₉FO). The fragmentation pattern can provide further structural evidence.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 3-Fluorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzophenones

Benzophenone and its derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous biologically active compounds, photoinitiators, and UV stabilizers.[1][2][3] The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[4][5][6] 3-Fluorobenzophenone, as a key intermediate, leverages these benefits, making its efficient and controlled synthesis a critical task for chemical researchers.

This guide provides an in-depth examination of the Friedel-Crafts acylation reaction for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the mechanistic nuances, the rationale behind procedural choices, and the practical challenges encountered when working with deactivated aromatic systems.

Part 1: Core Principles & Mechanistic Insights

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond by introducing an acyl group onto an aromatic ring.[7][8] The mechanism, while fundamental, requires careful consideration, especially when substituents are present.

The General Mechanism

The reaction proceeds through three primary stages:

  • Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), reacts with an acyl halide (e.g., benzoyl chloride) to generate a highly electrophilic, resonance-stabilized acylium ion.[1][9] This step is crucial for activating the electrophile.

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][10]

  • Rearomatization: The complex formed from the Lewis acid (e.g., [AlCl₄]⁻) acts as a base, removing a proton from the carbon where the acyl group was attached. This restores aromaticity, yielding the final aryl ketone.[2]

Unlike Friedel-Crafts alkylation, the acylation product (a ketone) is less reactive than the starting material, which effectively prevents polysubstitution.[11] Furthermore, the acylium ion does not undergo rearrangement, leading to predictable product structures.[9]

The Challenge of a Deactivated Ring

The synthesis of this compound can be approached in two primary ways:

  • Route A: Acylation of fluorobenzene with benzoyl chloride.

  • Route B: Acylation of benzene with 3-fluorobenzoyl chloride.

In Route A , the fluorine atom on the fluorobenzene ring presents a significant challenge. Fluorine is an electron-withdrawing group due to its high electronegativity, which deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[12][13] This deactivation necessitates harsher reaction conditions compared to the acylation of benzene.[14]

However, through resonance, the fluorine atom is also an ortho-, para- director.[13] This means the incoming benzoyl group will preferentially add to the positions ortho or para to the fluorine atom. The synthesis of this compound (the meta-substituted product) via this route is therefore not direct and would yield primarily 2- and 4-fluorobenzophenone.

Therefore, Route B (acylation of benzene with 3-fluorobenzoyl chloride) is the more direct and logical pathway for synthesizing the target molecule, this compound. The following protocols will focus on this superior synthetic strategy.

The Role of the Lewis Acid Catalyst

In contrast to a truly catalytic process, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[10] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃. This complex deactivates the product and prevents further reaction, but also sequesters the catalyst.[10][11] An aqueous workup is required at the end of the reaction to decompose this complex and liberate the final ketone product.[1]

Friedel-Crafts Acylation Mechanism for this compound cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation reagents 3-Fluorobenzoyl Chloride + AlCl₃ acylium [3-F-Ph-C≡O]⁺ (Acylium Ion) + [AlCl₄]⁻ reagents->acylium Complexation & Cleavage benzene Benzene (Nucleophile) sigma Arenium Ion (Sigma Complex) benzene:e->sigma:w Nucleophilic Attack product_complex Product-Catalyst Complex sigma:e->product_complex:w Deprotonation by [AlCl₄]⁻ final_product This compound product_complex->final_product Aqueous Workup (H₃O⁺)

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from benzene and 3-fluorobenzoyl chloride using aluminum chloride as the Lewis acid catalyst.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.Notes
Anhydrous Aluminum ChlorideAlCl₃133.341.1 g1.1CAUTION: Corrosive, reacts violently with water. Handle in a fume hood.
BenzeneC₆H₆78.1110 mLExcessCAUTION: Carcinogenic and flammable. Use as solvent and reagent.
3-Fluorobenzoyl ChlorideC₇H₄ClFO158.561.0 mL (1.26 g)1.0CAUTION: Corrosive and lachrymatory.
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-For extraction.
Hydrochloric Acid (conc.)HCl36.46~5 mL-For workup.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying.
Crushed IceH₂O18.02~50 g-For quenching.
Step-by-Step Methodology

A. Reaction Setup

  • Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • In the fume hood, charge the flask with anhydrous aluminum chloride (1.1 g).

  • Add benzene (10 mL) to the flask.

  • Cool the flask to 0-5 °C using an ice-water bath. Stir the suspension.[1]

B. Addition of Acylating Agent

  • Add 3-fluorobenzoyl chloride (1.0 mL) to the dropping funnel.

  • Add the 3-fluorobenzoyl chloride dropwise to the stirred benzene/AlCl₃ suspension over 15-20 minutes. Control the addition rate to maintain the temperature below 10 °C. A gentle evolution of HCl gas may be observed.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

C. Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a sample by taking a small aliquot from the reaction, quenching it with a few drops of water, extracting with a small amount of ethyl acetate, and spotting the organic layer on a TLC plate.

  • Use a mobile phase such as 5% ethyl acetate in hexane.[15] The reaction is complete when the starting material (3-fluorobenzoyl chloride) is no longer visible.

D. Workup and Quenching

  • Once the reaction is complete, cool the flask again in an ice bath.

  • CAUTIOUSLY pour the reaction mixture onto a mixture of crushed ice (~50 g) and concentrated HCl (~5 mL) in a beaker.[1] This step is highly exothermic and will decompose the aluminum chloride complex. Stir until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel.

E. Extraction and Purification

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).[1]

  • Dry the organic phase over anhydrous sodium sulfate. Filter to remove the drying agent.[15]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 1% EtOAc/hexanes and gradually increasing polarity) to afford pure this compound.[15]

Experimental Workflow A 1. Reagent Setup (Flask, AlCl₃, Benzene) B 2. Cool to 0-5 °C A->B C 3. Add 3-Fluorobenzoyl Chloride B->C D 4. React at Room Temp (Monitor by TLC) C->D E 5. Quench Reaction (Ice / HCl) D->E F 6. Extraction (DCM) E->F G 7. Wash & Dry F->G H 8. Solvent Removal G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization I->J

Caption: High-level experimental workflow for the synthesis of this compound.

Part 3: Troubleshooting and Field-Proven Insights

  • Problem: Low Yield.

    • Cause: Moisture in the reaction. AlCl₃ is extremely sensitive to moisture.[16]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and reagents. Maintain a positive pressure of inert gas (N₂ or Ar) if possible.

  • Problem: Reaction Fails to Initiate.

    • Cause: Poor quality of Lewis acid catalyst. AlCl₃ can degrade upon exposure to air.

    • Solution: Use a fresh bottle of anhydrous AlCl₃ or sublime the old catalyst before use.

  • Problem: Complex Mixture of Products.

    • Cause: Reaction temperature was too high, leading to side reactions.

    • Solution: Maintain careful temperature control, especially during the addition of the acyl chloride and the initial reaction phase.

  • Expert Insight: Catalyst Choice. While AlCl₃ is the classic choice, other Lewis acids can be employed. Milder catalysts like ZnCl₂ or Fe(III)-based catalysts may be suitable for more activated systems but might be less effective for this reaction.[14] For greener synthesis, solid acid catalysts like zeolites or supported catalysts are being explored to minimize waste and improve recyclability.[12][17]

Conclusion

The Friedel-Crafts acylation remains a powerful and indispensable tool for the synthesis of aryl ketones like this compound. A successful outcome hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the stringent requirement for anhydrous conditions. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize this valuable fluorinated intermediate, paving the way for further discoveries in drug development and materials science.

References

Application Notes and Protocols: 3-Fluorobenzophenone as a Photosensitizer in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Fluorobenzophenone as a photosensitizer in organic synthesis, with a focus on its application in the Paternò-Büchi reaction for the synthesis of oxetanes. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Introduction

This compound is an aromatic ketone that can function as an effective photosensitizer in various organic reactions. Upon absorption of ultraviolet (UV) radiation, it undergoes efficient intersystem crossing to a long-lived triplet excited state. This triplet state can then transfer its energy to other molecules, initiating photochemical transformations. One of the notable applications of benzophenone and its derivatives is in the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane ring. Oxetanes are valuable structural motifs in medicinal chemistry, known to enhance the physicochemical properties of drug candidates.

The fluorine substituent on the benzophenone core can influence its photophysical and chemical properties, potentially affecting reaction efficiency and selectivity. These notes provide specific data and protocols for the use of this compound in the photosensitized [2+2] cycloaddition with furan.

Photophysical Properties

PropertyValue (Benzophenone)ReferenceNotes for this compound
Molar Mass 200.21 g/mol This compound: 200.21 g/mol
Absorption Maxima (λmax) ~250 nm, ~340 nm in non-polar solventsThe fluorine substituent is unlikely to significantly shift the n-π* transition (~340 nm) responsible for photoexcitation.
Triplet State Energy (E_T) ~69 kcal/mol (290 kJ/mol)[1]The triplet energy is expected to be similar to that of benzophenone.
Intersystem Crossing Quantum Yield (Φ_ISC) ≈ 1 in non-polar solvents[1]Expected to be high, similar to benzophenone, ensuring efficient population of the triplet state.
Triplet State Lifetime (τ_T) Microseconds to milliseconds depending on the mediumSufficiently long to engage in intermolecular energy transfer or chemical reactions.

Applications in Organic Synthesis: The Paternò-Büchi Reaction

A significant application of this compound is as a photosensitizer in the Paternò-Büchi reaction to synthesize oxetanes. The reaction between an excited carbonyl compound and a ground-state alkene proceeds via a 1,4-biradical intermediate to form a four-membered ether ring.

The photocycloaddition of this compound with furan yields a mixture of the exo and endo isomers of the corresponding oxetane. The regioselectivity of the reaction is high, with the addition occurring at the 2,3-double bond of the furan ring.

Quantitative Data: [2+2] Photocycloaddition of this compound with Furan

EntryPhotosensitizerSubstrateSolventReaction Time (h)Product(s)Yield (%)Reference
1This compoundFuranBenzene5exo-oxetane35
2This compoundFuranBenzene5endo-oxetane15

Experimental Protocols

This protocol is adapted from the procedure described for the reaction of aromatic carbonyl compounds with furan.

Materials:

  • This compound

  • Furan

  • Benzene (or other suitable non-hydrogen-donating solvent)

  • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 125W)

  • Pyrex or Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Pyrex reaction vessel, dissolve this compound (e.g., 10 mmol) and a stoichiometric excess of furan (e.g., 20-50 mmol) in anhydrous benzene (e.g., 100 mL). The concentration of the photosensitizer should be in the range of 0.1 M.

  • Degassing: Seal the reaction vessel and purge the solution with a gentle stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the photosensitizer.

  • Irradiation: Place the reaction vessel in the photochemical reactor. Irradiate the stirred solution with a medium-pressure mercury lamp. A Pyrex filter can be used to filter out wavelengths below 300 nm to prevent unwanted side reactions. Maintain a constant temperature during the irradiation using a cooling system if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed or the reaction reaches completion, stop the irradiation. Remove the solvent and excess furan under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product mixture by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the exo and endo isomers.

  • Characterization: Characterize the purified products using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and Mass Spectrometry to confirm their structures.

Mechanistic Considerations and Visualizations

The Paternò-Büchi reaction initiated by this compound follows a well-established photochemical mechanism.

Mechanism of Photosensitization:

  • Photoexcitation: this compound (S₀) absorbs a UV photon, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The S₁ state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (T₁).

  • Energy Transfer/Alkene Addition: The triplet-state photosensitizer interacts with the ground-state alkene (furan). In the case of the Paternò-Büchi reaction, this leads to the formation of a 1,4-biradical intermediate. The regioselectivity is determined by the formation of the more stable biradical.

  • Ring Closure: The 1,4-biradical undergoes spin inversion and subsequent ring closure to form the oxetane product.

Photosensitization_Mechanism S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (UV light) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Biradical 1,4-Biradical Intermediate T1->Biradical + Furan Alkene Furan (Ground State) Alkene->Biradical Product Oxetane Product Biradical->Product Spin Inversion & Ring Closure

Caption: General mechanism of the Paternò-Büchi reaction photosensitized by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Dissolve reactants in solvent) Degas 2. Degassing (N₂ or Ar purge) Setup->Degas Irradiate 3. Irradiation (UV light source) Degas->Irradiate Monitor 4. Monitoring (TLC or GC) Irradiate->Monitor Evaporate 5. Solvent Removal Monitor->Evaporate Reaction Complete Purify 6. Column Chromatography Evaporate->Purify Characterize 7. Characterization (NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols: 3-Fluorobenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of 3-Fluorobenzophenone and its derivatives in medicinal chemistry. The content covers its role as a versatile scaffold in drug design, particularly in the development of agents for neurodegenerative diseases, cancer, and inflammatory conditions. Furthermore, its utility as a photo-cross-linking agent for target identification and validation is detailed.

Application as a Scaffold for Enzyme Inhibitors in Neurodegenerative Diseases

The this compound core is a valuable starting point for the development of potent and selective enzyme inhibitors implicated in the pathology of Alzheimer's disease. The fluorine substituent can enhance binding affinity and modulate the physicochemical properties of the compounds.

Inhibition of β-secretase (BACE-1) and Acetylcholinesterase (AChE)

Derivatives of 3-fluoro-4-hydroxy-benzophenone have been investigated as multi-target agents for Alzheimer's disease, demonstrating balanced micromolar potency against both BACE-1 and acetylcholinesterase (AChE)[1].

Quantitative Data:

Compound IDTarget EnzymeIC50 (μM)Reference
62 BACE-12.32[1]
Various 3-fluoro-4-hydroxy-benzophenone analogs BACE-1, AChEMicromolar Potency[1]
Compound 6 (a 4-fluorophenyl derivative) eqBuChE0.172[2]
Compound 6 (a 4-fluorophenyl derivative) hBuChE1.16[2]

Experimental Protocol: Synthesis of 3-fluoro-4-hydroxy-benzophenone Analogs

This protocol is a representative synthesis based on common organic chemistry principles for generating a library of 3-fluoro-4-hydroxy-benzophenone derivatives.

Materials:

  • 3-Fluoro-4-hydroxybenzophenone

  • Various alkyl or benzyl halides (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-fluoro-4-hydroxybenzophenone (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Add the desired alkyl or benzyl halide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

Experimental Protocol: BACE-1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This is a generalized protocol for assessing BACE-1 inhibition.

Materials:

  • Recombinant human BACE-1 enzyme

  • FRET substrate peptide (e.g., a peptide containing the Swedish mutation of amyloid precursor protein with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, BACE-1 enzyme, and the test compound at various concentrations.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FRET substrate to each well.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific FRET pair used).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization:

BACE1_inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage Ab Amyloid-β (Aβ) APP->Ab cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 β-secretase (BACE-1) Inhibitor This compound Derivative Inhibitor->BACE1 inhibits

Inhibition of Amyloid-β Production

Application in the Development of Anticancer Agents

The benzophenone scaffold is present in numerous natural and synthetic compounds with anticancer activity. The introduction of a fluorine atom at the 3-position can influence the compound's potency, selectivity, and pharmacokinetic profile.

Quantitative Data:

While specific IC50 values for this compound derivatives are not abundant in the provided search results, the following table includes data for various benzophenone analogs to illustrate the potential potency.

Compound IDCancer Cell LineIC50 (μM)Reference
Compound 1 HL-60 (Leukemia)0.48[3][4]
Compound 1 A-549 (Lung Cancer)0.82[3][4]
Compound 1 SMMC-7721 (Hepatocarcinoma)0.26[3][4]
Compound 1 SW480 (Colon Cancer)0.99[3][4]
Compound 3 MDA-MB-231 (Breast Cancer)3.77[3]
Unnamed Benzophenone Derivative Prostate Cancer Cells (PC3)12.09 - 26.49[5]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow Visualization:

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle

Anticancer Drug Discovery Workflow

Application as a Photoaffinity Labeling Probe for Target Identification

The benzophenone moiety is a widely used photophore in chemical biology. Upon irradiation with UV light, it can form a covalent bond with nearby molecules, making it an excellent tool for identifying the protein targets of a ligand. This compound can be incorporated into a probe to leverage this property.

Principle of Photoaffinity Labeling:

Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule of interest[6]. A photoaffinity probe typically consists of three components: a recognition element (the ligand), a photoreactive group (e.g., this compound), and a reporter tag (e.g., biotin or an alkyne for click chemistry)[7].

Experimental Protocol: Synthesis of a this compound-based Photoaffinity Probe

This is a representative protocol for creating a simple photoaffinity probe.

Materials:

  • 3-Fluoro-4-hydroxybenzophenone

  • Linker with a terminal alkyne and a reactive group (e.g., an alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Follow the ether synthesis protocol described in section 1.1, using a linker containing a terminal alkyne (e.g., 5-chloro-1-pentyne) as the alkyl halide.

  • This will yield a this compound derivative with a terminal alkyne, which can be used for subsequent click chemistry reactions to attach a reporter tag like biotin-azide.

Experimental Protocol: Photoaffinity Labeling and Target Identification

This is a generalized workflow for using a benzophenone-based probe to identify protein targets.

Materials:

  • Cells or cell lysate

  • This compound photoaffinity probe

  • UV lamp (350-365 nm)

  • Click chemistry reagents (if an alkyne probe is used): Biotin-azide, copper(I) catalyst, ligand

  • Streptavidin beads

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Incubate the cells or cell lysate with the this compound photoaffinity probe.

  • Irradiate the sample with UV light (350-365 nm) to induce covalent cross-linking between the probe and its binding partners[7].

  • (Optional, for alkyne probes) Perform a click reaction to attach a biotin tag to the probe-protein conjugate.

  • Lyse the cells (if not already lysed) and perform a pull-down of the biotinylated proteins using streptavidin beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the captured proteins and separate them by SDS-PAGE.

  • Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).

  • Analyze the resulting peptides by mass spectrometry to identify the proteins.

Logical Relationship Visualization:

pal_logic probe This compound Photoaffinity Probe complex Probe-Target Non-covalent Complex probe->complex target Target Protein target->complex uv UV Irradiation (350-365 nm) complex->uv covalent_complex Covalent Probe-Target Complex uv->covalent_complex enrichment Enrichment (e.g., Biotin-Streptavidin) covalent_complex->enrichment ms Mass Spectrometry Identification enrichment->ms

Photoaffinity Labeling Workflow

References

3-Fluorobenzophenone: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluorobenzophenone and its derivatives are valuable building blocks in medicinal chemistry, serving as key precursors for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The presence of the fluorine atom can enhance the pharmacological properties of the final molecules, including metabolic stability and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound-derived synthons in the preparation of benzodiazepines, quinazolinones, and oxazoles, highlighting their therapeutic potential.

Application I: Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The 2-amino-3'-fluorobenzophenone core is a crucial intermediate for the synthesis of several fluorinated benzodiazepine drugs.

Quantitative Data: Synthesis of 1,4-Benzodiazepine-2-ones
Starting MaterialReagentsProductYield (%)Reference
2-Amino-5-chloro-2'-fluorobenzophenone1. Chloroacetyl chloride, Toluene 2. Methanolic Ammonia7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Flurazepam precursor)Not specified[1]
2-Amino-5-pentafluorosulfanyl-benzophenone1. Chloroacetyl chloride 2. Hexamethylenetetramine, Ammonia7-Sulfurpentafluoro-5-phenyl-1H-benzo[2][3]diazepin-2(3H)-oneNot specified[4]
Experimental Protocol: One-Pot Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives

This protocol describes a general one-pot synthesis of 1,4-benzodiazepine-2-ones from 2-aminobenzophenone derivatives.

Materials:

  • 2-Aminobenzophenone derivative (e.g., 2-amino-3'-fluorobenzophenone)

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ammonium hydroxide solution

  • Tetrahydrofuran (THF)

  • Water

  • 0.1 N Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Dissolve 1 mmol of the 2-aminobenzophenone derivative in 10 mL of THF in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add 1.4 mmol of chloroacetyl chloride dropwise to the stirred solution.

  • Add 2.8 mmol of K₂CO₃ in two portions to the reaction mixture.

  • Add 1.7 mmol of ammonium hydroxide solution dropwise.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Add 40 mL of water to the mixture with stirring.

  • Separate the organic layer and wash it with 20 mL of 0.1 N HCl.

  • Concentrate the organic layer under reduced pressure.

  • Recrystallize the resulting crystalline residue from acetone to obtain the pure 5-phenyl-1,4-benzodiazepine-2-one derivative.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their effects by binding to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. This binding allosterically modulates the receptor, increasing the affinity of the inhibitory neurotransmitter GABA. The enhanced GABAergic activity leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in the characteristic sedative and anxiolytic effects.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_binding cluster_effect GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Opens, Cl- Influx GABA GABA GABA->GABA_R Binds BZD Benzodiazepine (from this compound) BZD->GABA_R Binds (Allosteric Site) Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Anxiolytic_Effect Anxiolytic/Sedative Effects Reduced_Excitability->Anxiolytic_Effect Results in

GABA-A Receptor Modulation by Benzodiazepines.

Application II: Synthesis of Quinazolinones

Quinazolinone derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects. The use of fluorinated benzophenones as precursors can lead to novel quinazolinone-based therapeutic agents.

Quantitative Data: Anticancer Activity of Quinazolinone Derivatives
CompoundCell LineIC₅₀ (µM)Reference
2,3-disubstituted quinazolinone derivativeHepG-2 (Liver Cancer)3.74 ± 0.14[2]
2,3-disubstituted quinazolinone derivativeHCT116 (Colon Cancer)5.00 ± 0.20[2]
2,3-disubstituted quinazolinone derivativeMCF-7 (Breast Cancer)6.77 ± 0.27[2]
4-aminoquinazoline containing 1,3,4-thiadiazoleH1975 (Lung Cancer)1.96[2]
4-aminoquinazoline containing 1,3,4-thiadiazolePC-3 (Prostate Cancer)3.46[2]
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol outlines a general method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starting from anthranilic acid. 2-Amino-3'-fluorobenzophenone can be derived from appropriately substituted anthranilic acids.

Materials:

  • Anthranilic acid derivative

  • Acyl chloride (e.g., Acetyl chloride)

  • Acetic anhydride

  • Primary amine (e.g., Aniline or Benzylamine)

  • Pyridine

Procedure:

  • N-Acylation of Anthranilic Acid: To a solution of the anthranilic acid derivative in pyridine, add the acyl chloride dropwise with stirring at 0-5 °C. Stir the mixture at room temperature for 2-3 hours. Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the N-acyl anthranilic acid. Filter, wash with water, and dry.

  • Synthesis of Benzoxazinone: Reflux the N-acyl anthranilic acid with excess acetic anhydride for 2-3 hours. Remove the excess acetic anhydride under reduced pressure to obtain the 2-substituted-4H-3,1-benzoxazin-4-one.

  • Synthesis of Quinazolinone: Dissolve the benzoxazinone intermediate in a suitable solvent such as ethanol or glacial acetic acid. Add an equimolar amount of the primary amine and reflux the mixture for 4-6 hours. Cool the reaction mixture and pour it into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 2,3-disubstituted-4(3H)-quinazolinone.[5]

Mechanism of Action: EGFR Inhibition

Many quinazolinone derivatives exhibit their anticancer activity by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways, leading to cell cycle arrest and apoptosis.

EGFR Inhibition by Quinazolinone Derivatives.

Application III: Synthesis of Oxazoles via Van Leusen Reaction

The oxazole ring is a key structural motif in many natural products and pharmaceuticals. The Van Leusen oxazole synthesis provides a versatile method for their preparation from aldehydes. 3-Fluorobenzaldehyde, which can be derived from this compound, can be utilized in this reaction.

Quantitative Data: Van Leusen Oxazole Synthesis
AldehydeBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
ButyraldehydeK₂CO₃MethanolReflux45-Propyl-oxazole75[2]
IsovaleraldehydeK₂CO₃MethanolReflux45-Isobutyl-oxazole72[2]
CyclohexanecarboxaldehydeK₂CO₃MethanolReflux55-Cyclohexyl-oxazole80[2]
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted-Oxazoles

Materials:

  • Aldehyde (e.g., 3-Fluorobenzaldehyde)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add 10 mL of methanol to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 5-substituted-oxazole.[2]

Van_Leusen_Oxazole_Synthesis cluster_reactants Reactants Aldehyde 3-Fluorobenzaldehyde Reaction Van Leusen Reaction (Methanol, Reflux) Aldehyde->Reaction TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Reaction Base Base (K₂CO₃) Base->Reaction Product 5-(3-Fluorophenyl)oxazole Reaction->Product

Van Leusen Oxazole Synthesis Workflow.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks for the synthesis of a wide array of medicinally important heterocyclic compounds. The protocols and data presented herein demonstrate the utility of these precursors in constructing benzodiazepines, quinazolinones, and oxazoles with potential therapeutic applications. The strategic incorporation of fluorine can significantly influence the biological activity of these heterocycles, making this compound a key starting material for modern drug discovery and development.

References

Application Notes and Protocols for the Reduction of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 3-Fluorobenzophenone to (3-fluorophenyl)(phenyl)methanol. The primary method described is the reduction of a ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.[1][2] This protocol is adapted from established procedures for the reduction of benzophenone.[1][2][3][4] The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone.[5] This conversion is a fundamental transformation in organic synthesis, frequently utilized in the preparation of pharmaceutical intermediates and other fine chemicals.[6]

Key Data Summary

The following table summarizes representative quantitative data for the reduction of a similar substrate, benzophenone, which can be used as a benchmark for the reduction of this compound.

ParameterValueReference
Substrate Benzophenone[6]
Product Diphenylmethanol[6]
Reducing Agent Sodium Borohydride (NaBH₄)[6]
Solvent Methanol[3]
Reaction Time 20-30 minutes (reflux)[3]
Yield (Crude) ~70-80%[2]
Yield (Recrystallized) 56.2%[6]
Melting Point (Crude) 60-64 °C[6]
Melting Point (Recrystallized) 65-67 °C[6]
TLC Rf (Benzophenone) 0.44 (Ethyl acetate/Ligroin 1:5)[6]
TLC Rf (Diphenylmethanol) 0.38 (Ethyl acetate/Ligroin 1:5)[6]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve this compound in Methanol B Cool solution in ice bath A->B C Slowly add Sodium Borohydride B->C D Reflux for 20-30 minutes C->D E Cool reaction mixture D->E F Acidify with 6M HCl E->F G Extract with Ether (2x) F->G H Wash combined organic layers with water G->H I Dry organic layer with MgSO₄ H->I J Filter and evaporate solvent I->J K Recrystallize from Hexanes J->K L Determine Yield K->L M Measure Melting Point K->M N Perform TLC Analysis K->N

Caption: Experimental workflow for the reduction of this compound.

Experimental Protocol

Materials
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexanes

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Ice bath

  • Separatory funnel (500 mL)

  • Filter paper

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates, developing chamber, and UV lamp

Procedure

Reaction Setup

  • In a 100 mL round bottom flask, dissolve 5.0 g of this compound in 50 mL of methanol.

  • Cool the solution in an ice bath.

  • Slowly and carefully add 1.0 g of sodium borohydride to the cooled solution in portions over a period of ten minutes.[3] Hydrogen gas will be evolved.

Reaction

  • Once the vigorous evolution of hydrogen has ceased, remove the flask from the ice bath and equip it with a reflux condenser.

  • Heat the mixture to reflux using a heating mantle or steam bath for 20-30 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Work-up

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Slowly add 6M HCl to the mixture to neutralize the excess sodium borohydride and quench the reaction. Check the pH with litmus paper to ensure the solution is acidic.[3]

  • Transfer the solution to a 500 mL separatory funnel.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.[3]

  • Combine the organic extracts and wash them with 50 mL of water.

  • Dry the ether layer over anhydrous magnesium sulfate.[3]

  • Filter the solution to remove the drying agent and evaporate the ether using a rotary evaporator to obtain the crude product.[3]

Purification

  • Recrystallize the crude (3-fluorophenyl)(phenyl)methanol from a minimal amount of hot hexanes to obtain the purified product.[3]

Characterization

  • Weigh the dried, purified product to determine the final yield.

  • Measure the melting point of the purified product.

  • Characterize the product using appropriate analytical techniques such as TLC, IR, and NMR spectroscopy.

Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation This compound This compound Alkoxide_Intermediate Alkoxide Intermediate This compound->Alkoxide_Intermediate Nucleophilic attack on carbonyl carbon Hydride H⁻ (from NaBH₄) Alkoxide_Intermediate2 Alkoxide Intermediate Product (3-fluorophenyl)(phenyl)methanol Alkoxide_Intermediate2->Product Protonation of the alkoxide Methanol CH₃OH

References

experimental setup for photochemical reactions with 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the photochemical reduction of 3-fluorobenzophenone, a process relevant to organic synthesis, and photosensitization studies. The protocols outlined below serve as a comprehensive guide for setting up and executing these experiments, including methods for determining the quantum yield of the reaction.

Introduction

Benzophenone and its derivatives are widely studied molecules in photochemistry due to their efficient intersystem crossing to the triplet state upon UV irradiation. This triplet state can abstract a hydrogen atom from a suitable donor, such as isopropanol, leading to the formation of a ketyl radical. Dimerization of this radical yields the corresponding benzopinacol. This compound is of particular interest as the fluorine substituent can influence the photophysical properties and reactivity of the parent molecule. This protocol details the experimental setup for the photoreduction of this compound to 3,3'-difluorobenzopinacol.

Reaction Pathway

The photochemical reaction of this compound in the presence of a hydrogen donor like isopropanol proceeds through a well-established mechanism. Upon absorption of UV light, this compound is excited to its singlet state, which then undergoes efficient intersystem crossing to the triplet state. The triplet state abstracts a hydrogen atom from isopropanol to form a this compound ketyl radical and an isopropanol radical. Two ketyl radicals then dimerize to form 3,3'-difluorobenzopinacol.

G cluster_excitation Photoexcitation and Intersystem Crossing cluster_reaction Hydrogen Abstraction and Dimerization This compound (S0) This compound (S0) This compound (S1) This compound (S1) This compound (S0)->this compound (S1) hν (UV light) This compound (T1) This compound (T1) This compound (S1)->this compound (T1) Intersystem Crossing (ISC) This compound Ketyl Radical This compound Ketyl Radical This compound (T1)->this compound Ketyl Radical Hydrogen Abstraction Isopropanol Radical Isopropanol Radical Isopropanol Isopropanol Isopropanol->Isopropanol Radical 3,3'-Difluorobenzopinacol 3,3'-Difluorobenzopinacol This compound Ketyl Radical->3,3'-Difluorobenzopinacol Dimerization

Caption: Reaction pathway for the photochemical reduction of this compound.

Experimental Protocols

Materials and Equipment
  • This compound (3-FBP)

  • Isopropanol (spectroscopic grade)

  • Benzophenone (for quantum yield determination, as a standard)

  • Photoreactor (e.g., Rayonet reactor with 350 nm lamps or a custom setup with a medium-pressure mercury lamp)

  • Quartz reaction tubes

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Nitrogen gas source

Protocol 1: Photoreduction of this compound

This protocol describes the preparative scale photoreduction of this compound.

  • Solution Preparation: Prepare a 0.1 M solution of this compound in isopropanol.

  • Degassing: Transfer the solution to a quartz reaction tube and degas for 15-20 minutes by bubbling with nitrogen gas to remove dissolved oxygen, which can quench the triplet state.

  • Irradiation: Place the sealed quartz tube in the photoreactor and irradiate with 350 nm UV light at room temperature. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by HPLC or UV-Vis spectroscopy.

  • Product Isolation: Continue irradiation until the starting material is consumed (typically several hours). The product, 3,3'-difluorobenzopinacol, may precipitate out of the solution. The precipitate can be collected by filtration. Further product can be obtained by evaporating the solvent.

  • Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). The structure of the purified product should be confirmed by NMR spectroscopy.

Protocol 2: Determination of the Quantum Yield of Photoreduction

The quantum yield (Φ) of the photoreduction is determined relative to the known quantum yield of photoreduction of benzophenone.

  • Actinometer Preparation: Prepare a 0.1 M solution of benzophenone in isopropanol. This will serve as the actinometer.

  • Sample Preparation: Prepare a 0.1 M solution of this compound in isopropanol.

  • Irradiation: Irradiate both the actinometer and the sample solution in parallel under identical conditions (same photoreactor, same position, same irradiation time).

  • Analysis: After irradiation, determine the concentration of the remaining benzophenone and this compound in the respective solutions using a pre-calibrated HPLC method or UV-Vis spectroscopy.

  • Calculation: The quantum yield of the photoreduction of this compound (Φ_3-FBP) can be calculated using the following formula:

    Φ_3-FBP = Φ_BP * (Δ[3-FBP] / Δ[BP])

    Where Φ_BP is the quantum yield of photoreduction of benzophenone (approximately 0.7 in isopropanol), Δ[3-FBP] is the change in concentration of this compound, and Δ[BP] is the change in concentration of benzophenone.

Data Presentation

The following tables summarize hypothetical quantitative data for the photochemical reduction of this compound. This data is for illustrative purposes and should be determined experimentally.

Table 1: Reaction Conditions and Product Yield

ParameterValue
ReactantThis compound
Concentration0.1 M in Isopropanol
Light Source350 nm UV lamps
Irradiation Time4 hours
Temperature25 °C
Isolated Yield of Product85% (Hypothetical)

Table 2: Quantum Yield Determination

CompoundInitial Conc. (M)Final Conc. (M)Δ Conc. (M)Quantum Yield (Φ)
Benzophenone (Standard)0.1000.0300.0700.70 (Literature)
This compound0.1000.0450.0550.55 (Calculated)

Experimental Workflow

The overall workflow for conducting and analyzing the photochemical reaction of this compound is depicted below.

G prep Solution Preparation (3-FBP in Isopropanol) degas Degassing (N2 bubbling) prep->degas irrad Irradiation (350 nm Photoreactor) degas->irrad monitor Reaction Monitoring (HPLC / UV-Vis) irrad->monitor monitor->irrad Continue Irradiation isolate Product Isolation (Filtration/Evaporation) monitor->isolate Reaction Complete purify Purification (Recrystallization) isolate->purify charac Characterization (NMR, etc.) purify->charac

Caption: Experimental workflow for the photochemical reduction of this compound.

Application Notes and Protocols: 3-Fluorobenzophenone in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Fluorobenzophenone as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of major commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motif is of significant interest in the development of new fungicides, herbicides, and insecticides. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other physicochemical properties crucial for potent and selective agrochemical activity.

This document outlines a representative synthetic protocol for the derivatization of this compound to a hypothetical fungicidal candidate, showcasing its potential as a versatile building block in agrochemical discovery.

Introduction: The Role of Fluorinated Benzophenones in Agrochemicals

Fluorinated organic compounds play a pivotal role in modern agrochemical research and development. The strategic incorporation of fluorine atoms into a molecule can significantly modulate its biological activity, metabolic stability, and lipophilicity. Benzophenone derivatives, in particular, serve as scaffolds for a variety of commercial and investigational agrochemicals. While the 4-fluoro isomer is more commonly cited, this compound offers a distinct electronic and steric profile that can be exploited to develop novel active ingredients with potentially different target specificities or improved environmental profiles.

The 3-fluorophenyl ketone moiety is a key feature in several patented and researched compounds with potential fungicidal and herbicidal activities. The synthetic accessibility of this compound makes it an attractive starting material for the exploration of new chemical space in the ongoing search for more effective and sustainable crop protection solutions.

Hypothetical Synthesis of a Novel Fungicide from this compound

This section details a hypothetical two-step synthesis of a novel fungicidal candidate, N-(3-fluorophenyl)-N-phenylbenzamide (Fungicide-H1), starting from this compound. This proposed pathway involves an initial oximation followed by a Beckmann rearrangement, a reliable and well-established transformation.

Reaction Scheme:

G A This compound C This compound Oxime A->C Oximation B Hydroxylamine Hydrochloride, Sodium Acetate B->C E N-(3-fluorophenyl)-N-phenylbenzamide (Fungicide-H1) C->E Beckmann Rearrangement D Polyphosphoric Acid (PPA) D->E G A This compound B Derivative Synthesis A->B C In vitro Screening (Fungicidal/Herbicidal Activity) B->C D Lead Optimization (SAR Studies) C->D D->B E Greenhouse & Field Trials D->E F Toxicology & Environmental Impact Assessment E->F G Registration & Commercialization F->G

Application Notes and Protocols for the Quantification of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzophenone is a substituted aromatic ketone of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, impurity profiling, and research applications. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for benzophenone derivatives and serve as a robust starting point for method development and validation.[1][2]

Analytical Methods Overview

The two primary recommended methods for the quantification of this compound are HPLC-UV and GC-MS. The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[1][3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is well-suited for routine analysis.[1] Reversed-phase HPLC is the preferred mode due to the non-polar nature of benzophenone derivatives.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high specificity and sensitivity, making it ideal for the identification and quantification of trace levels of this compound and its potential impurities.[1][2]

Data Presentation

The following tables summarize the expected quantitative performance parameters for the analysis of this compound based on data from analogous compounds. It is important to note that these are typical values, and performance should be verified through method validation for this compound specifically.[1]

Table 1: Comparative Quantitative Performance of HPLC-UV and GC-MS

Validation ParameterHPLC-UVGC-MS
Linearity (R²)> 0.999> 0.999
Accuracy (% Recovery)95 - 105%92 - 108%
Precision (% RSD)< 5%< 5%
Limit of Detection (LOD)~0.01 µg/mL~0.002 mg/kg
Limit of Quantitation (LOQ)~0.03 µg/mL~0.01 mg/kg
RobustnessHighModerate
SpecificityGoodExcellent

Data is based on analogous benzophenone compounds and should be validated for this compound.[1]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the routine quantification of this compound in various sample matrices.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of acetonitrile and water is typically used.[4] The exact ratio should be optimized, for example, Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Approximately 254 nm or 287 nm, which are common for benzophenone derivatives.[4][6] The optimal wavelength should be determined by scanning a standard solution of this compound.

  • Injection Volume: 10-20 µL.[1]

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.[1]

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • Solid Samples (e.g., pharmaceuticals): Solid-liquid extraction is often employed, followed by a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering substances.[4]

    • Liquid Samples: Dilution in a suitable solvent may be sufficient. If the matrix is complex, liquid-liquid extraction (LLE) or SPE may be required.[7]

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its fluorinated phenyl ring makes it a valuable building block for introducing fluorine into larger, more complex molecules to enhance their biological activity and metabolic stability. This document provides detailed application notes and protocols for two primary, scalable synthetic routes to this compound: the Friedel-Crafts acylation and the Grignard reaction. The information is intended to guide researchers and process chemists in the efficient and safe large-scale production of this important compound.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route for large-scale production depends on several factors, including the availability and cost of starting materials, reaction yield and purity, process safety, and ease of scale-up. Below is a summary of quantitative data for the two primary methods.

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials Benzene, 3-Fluorobenzoyl chloride3-Bromofluorobenzene, Magnesium, Benzoyl Chloride or Benzonitrile
Key Reagents Lewis Acid (e.g., AlCl₃, FeCl₃)Anhydrous Ether or THF
Reaction Temperature 0°C to 60°C0°C to reflux
Typical Reaction Time 2 - 6 hours2 - 4 hours
Reported Yield 80 - 95%75 - 90%
Product Purity (after workup) >95%>90%
Key Advantages High yield, relatively simple one-pot reaction.Utilizes readily available starting materials.
Key Disadvantages Requires stoichiometric amounts of Lewis acid, which can generate significant waste. Anhydrous conditions are critical.Highly sensitive to moisture. Grignard reagent formation can be challenging to initiate on a large scale.

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the acylation of benzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This is often the most direct route to this compound.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

3-Fluorobenzoyl chloride is a key intermediate that can be prepared from 3-fluorobenzoic acid.

  • Materials:

    • 3-Fluorobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • In a suitably sized, oven-dried glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber, charge 3-fluorobenzoic acid (1.0 eq).

    • Add anhydrous toluene or DCM as the solvent.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

    • Add a catalytic amount of anhydrous DMF (e.g., 0.02 eq).

    • Heat the reaction mixture to a gentle reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent and excess thionyl chloride by vacuum distillation.

    • The resulting crude 3-fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.

Step 2: Friedel-Crafts Acylation of Benzene

  • Materials:

    • 3-Fluorobenzoyl chloride (from Step 1)

    • Anhydrous benzene

    • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Procedure:

    • In a large, dry, glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, charge anhydrous benzene (a significant excess is often used, acting as both reactant and solvent) and anhydrous aluminum chloride (1.1 - 1.2 eq).

    • Cool the mixture to 0-5°C with an ice-salt bath.

    • Slowly add 3-fluorobenzoyl chloride (1.0 eq) dropwise from the addition funnel, maintaining the temperature below 10°C. The addition is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to 0-5°C and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step decomposes the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with benzene or another suitable solvent (e.g., dichloromethane).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

Method 2: Grignard Reaction

This route involves the preparation of a 3-fluorophenyl Grignard reagent, which then reacts with an electrophilic carbonyl source.

Step 1: Preparation of 3-Fluorophenylmagnesium Bromide

  • Materials:

    • 3-Bromofluorobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

  • Procedure:

    • Set up a large, flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling of the ether. Gentle warming may be necessary to initiate the reaction.

    • Once the reaction has started, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2A: Reaction with Benzoyl Chloride

  • Materials:

    • 3-Fluorophenylmagnesium bromide solution (from Step 1)

    • Benzoyl chloride

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

    • Prepare a solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the benzoyl chloride solution dropwise to the stirred Grignard reagent at 0°C. A precipitate will form during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up and purify the product as described in the Friedel-Crafts acylation protocol (quenching with acidic water, extraction, washing, drying, and purification).

Step 2B: Reaction with Benzonitrile

This alternative route involves the reaction of the Grignard reagent with benzonitrile to form an intermediate imine, which is then hydrolyzed to the ketone.

  • Materials:

    • 3-Fluorophenylmagnesium bromide solution (from Step 1)

    • Benzonitrile

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture and quench by the slow addition of aqueous sulfuric acid (e.g., 3 M). This will hydrolyze the intermediate imine.

    • Continue to stir the mixture until the hydrolysis is complete (can be monitored by TLC).

    • Work-up and purify the product as described in the Friedel-Crafts acylation protocol (extraction, washing, drying, and purification).

Visualizations

Signaling Pathways (Reaction Mechanisms)

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Product Formation 3_Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride Acylium_Ion_Complex [3-F-Ph-C=O]⁺[AlCl₄]⁻ (Acylium Ion Complex) 3_Fluorobenzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + Benzene Benzene Benzene 3_Fluorobenzophenone_Complex This compound-AlCl₃ Complex Sigma_Complex->3_Fluorobenzophenone_Complex - H⁺ 3_Fluorobenzophenone This compound 3_Fluorobenzophenone_Complex->3_Fluorobenzophenone + H₂O H2O H₂O (Workup)

Caption: Reaction mechanism for the Friedel-Crafts acylation synthesis of this compound.

Grignard_Reaction cluster_step1 Step 1: Grignard Reagent Formation cluster_step2a Step 2A: Reaction with Benzoyl Chloride cluster_step2b Step 2B: Reaction with Benzonitrile 3_Bromofluorobenzene 3-Bromofluorobenzene Grignard_Reagent 3-Fluorophenylmagnesium Bromide 3_Bromofluorobenzene->Grignard_Reagent + Mg (in ether/THF) Mg Mg Intermediate_2A Intermediate Adduct Grignard_Reagent->Intermediate_2A + Benzoyl Chloride Imine_Intermediate Imine Intermediate Grignard_Reagent->Imine_Intermediate + Benzonitrile Benzoyl_Chloride Benzoyl Chloride 3_Fluorobenzophenone_2A This compound Intermediate_2A->3_Fluorobenzophenone_2A + H₃O⁺ (Workup) Benzonitrile Benzonitrile 3_Fluorobenzophenone_2B This compound Imine_Intermediate->3_Fluorobenzophenone_2B + H₃O⁺ (Hydrolysis)

Caption: Reaction pathways for the Grignard synthesis of this compound.

Experimental Workflows

Friedel_Crafts_Workflow Start Start: Charge Reactor Charge_Benzene_AlCl3 Charge Benzene and AlCl₃ Start->Charge_Benzene_AlCl3 Cooling_1 Cool to 0-5°C Charge_Benzene_AlCl3->Cooling_1 Addition Slowly Add 3-Fluorobenzoyl Chloride Cooling_1->Addition Reaction React at 50-60°C for 2-4h Addition->Reaction Cooling_2 Cool to 0-5°C Reaction->Cooling_2 Quench Quench with Ice/HCl Cooling_2->Quench Extraction Extraction with Benzene Quench->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Solvent_Removal Solvent Removal (Vacuum) Drying->Solvent_Removal Purification Purification (Distillation/Recrystallization) Solvent_Removal->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the large-scale Friedel-Crafts synthesis of this compound.

Grignard_Workflow Start Start: Prepare Grignard Reagent Grignard_Formation React 3-Bromofluorobenzene with Mg in Ether/THF Start->Grignard_Formation Cooling_1 Cool Grignard Reagent to 0°C Grignard_Formation->Cooling_1 Addition Slowly Add Benzoyl Chloride or Benzonitrile Cooling_1->Addition Reaction React at RT or Reflux Addition->Reaction Quench Quench with Aqueous Acid Reaction->Quench Extraction Extraction with Ether Quench->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Solvent_Removal Solvent Removal (Vacuum) Drying->Solvent_Removal Purification Purification (Distillation/Recrystallization) Solvent_Removal->Purification Final_Product Final Product: This compound Purification->Final_Product

Application Notes and Protocols: 3-Fluorobenzophenone as a Versatile Photoreactive Probe in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions, mapping binding sites, and discovering novel drug targets. This method utilizes photoreactive probes that, upon activation with light, form a covalent bond with their interacting partners. Benzophenones are a widely used class of photoreactive moieties due to their chemical stability and preferential reaction with C-H bonds upon UV activation.[1][2] The introduction of a fluorine atom, as in 3-Fluorobenzophenone, can offer distinct advantages, including potentially enhanced photoreduction kinetics and increased cross-linking efficiency, making it an attractive probe for biochemical assays.[3]

These application notes provide a comprehensive overview of the use of this compound-based probes in biochemical research, including detailed protocols for probe synthesis, photoaffinity labeling experiments, and subsequent proteomic analysis.

Principle of Benzophenone-Based Photoaffinity Labeling

Benzophenone-containing probes function through a well-defined photochemical mechanism. Upon absorption of UV light (typically around 350-365 nm), the benzophenone moiety is excited to a triplet diradical state.[1][4] This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue, primarily from C-H bonds, resulting in the formation of a stable covalent bond between the probe and the target protein.[2] This irreversible cross-linking allows for the capture and subsequent identification of interacting proteins.

cluster_0 Photoactivation cluster_1 Cross-linking 3FB_Probe This compound Probe (Ground State) 3FB_Probe_Excited Excited Triplet State 3FB_Probe->3FB_Probe_Excited Intersystem Crossing UV_Light UV Light (350-365 nm) Target_Protein Target Protein 3FB_Probe_Excited->Target_Protein H-atom abstraction Crosslinked_Complex Covalent Probe-Protein Complex Target_Protein->Crosslinked_Complex Start 3-Fluoro-4'-hydroxybenzophenone Step1 Reaction with propargyl bromide Start->Step1 Intermediate Propargyl ether derivative Step1->Intermediate Step2 Coupling to targeting moiety Intermediate->Step2 Final_Probe This compound- Alkyne Probe Step2->Final_Probe Start Prepare Cell Lysate Incubate Incubate lysate with 3-FB-Alkyne Probe Start->Incubate UV UV Irradiation (365 nm) Incubate->UV Click Click Chemistry with Biotin-Azide UV->Click Enrich Streptavidin Affinity Purification Click->Enrich Analyze SDS-PAGE and Mass Spectrometry Enrich->Analyze Ligand_Probe 3-FB-GPCR Ligand Probe GPCR GPCR Ligand_Probe->GPCR Binds & Cross-links G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Initiates

References

Application Notes and Protocols: Derivatization of 3-Fluorobenzophenone for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzophenone is a versatile scaffold in medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Derivatization of the this compound core offers a promising strategy for the development of novel therapeutic agents with enhanced biological activity across various disease areas, including neurodegenerative disorders and cancer. These application notes provide a comprehensive overview of synthetic strategies for modifying this compound and detailed protocols for evaluating the biological activity of its derivatives.

Synthetic Strategies for Derivatization

The derivatization of this compound can be achieved through several established synthetic methodologies. The choice of reaction depends on the desired structural modifications and the available starting materials. Key strategies include:

  • Friedel-Crafts Acylation: This classic method is used to synthesize the benzophenone core itself. For instance, the reaction of fluorobenzene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield various substituted 3-fluorobenzophenones. This method is particularly useful for introducing different substituents on the second aromatic ring.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds. A bromo- or triflate-substituted this compound can be coupled with a wide range of boronic acids or esters to introduce diverse aryl or heteroaryl moieties. This allows for extensive structure-activity relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzophenone scaffold can be displaced by various nucleophiles, especially when activated by electron-withdrawing groups on the ring. This allows for the introduction of amino, alkoxy, and thioether functionalities.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity of representative this compound derivatives.

Table 1: Acetylcholinesterase (AChE) and β-Secretase (BACE-1) Inhibitory Activity of 3-Fluoro-4-hydroxy-benzophenone Derivatives for Alzheimer's Disease.

Compound IDR GroupAChE IC₅₀ (µM)BACE-1 IC₅₀ (µM)
1 -H> 10036% inhibition at 5 µM
2 -CH₂-N(CH₃)(benzyl)5.82.32
3 -(CH₂)₂-N(CH₃)(benzyl)2.51.5
4 -(CH₂)₃-N(CH₃)(benzyl)1.24.8

Data adapted from a study on multipotent agents for Alzheimer's disease.[1]

Table 2: Anticancer Activity of Fluorinated Benzophenone Derivatives.

Compound IDStructure DescriptionCell LineIC₅₀ (µM)
5 Malononitrile-modified fluorinated benzophenoneKB-3-1 (Cervical Cancer)~3.6 times more potent than gemcitabine
6 Malononitrile-modified fluorinated benzophenoneMDA-MB-231 (Breast Cancer)~2.2 times more potent than gemcitabine
7 Fluorinated benzophenone analogA549 (Lung Cancer)Data not available
8 Fluorinated benzophenone analogHeLa (Cervical Cancer)Data not available

Data is qualitative as presented in the source, indicating enhanced potency relative to the standard.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4'-hydroxybenzophenone via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of a hydroxylated this compound derivative.

Materials:

  • 4-Hydroxybenzoic acid

  • Fluorobenzene

  • Thionyl chloride

  • Aluminum chloride (anhydrous)

  • Dimethylformamide (DMF)

  • Inert solvent (e.g., dichlorobenzene)

  • Hydrochloric acid (6N)

  • Ice

Procedure:

  • In a reaction flask under a nitrogen atmosphere, suspend 4-hydroxybenzoic acid in fluorobenzene.

  • Add a catalytic amount of DMF and then add thionyl chloride dropwise while stirring at 60 °C.

  • Heat the mixture to 85 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add anhydrous aluminum chloride in portions, keeping the temperature below 25 °C.

  • Heat the mixture to 120 °C and stir for 3 hours.

  • Cool the reaction mixture to room temperature and quench by slowly pouring it into a mixture of ice and 6N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and quantify the inhibitory activity of compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of phosphate buffer, 50 µL of the test compound dilution (or buffer for control), and 25 µL of AChE solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 50 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the control without inhibitor.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: β-Secretase (BACE-1) Inhibition Assay (FRET-based)

This assay measures the inhibition of BACE-1 activity using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

  • Recombinant human BACE-1 enzyme

  • BACE-1 FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds and a known BACE-1 inhibitor (positive control) dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the test compounds and positive control in assay buffer.

  • In a black 96-well plate, add assay buffer, test compound dilution, and BACE-1 enzyme solution.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the BACE-1 FRET substrate to each well.

  • Immediately measure the fluorescence (e.g., Excitation: 320 nm, Emission: 405 nm) in kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of compounds on cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathways

BACE1_AChE_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE-1) APP->BACE1 Cleavage Abeta Amyloid-β (Aβ) Plaques Aβ Plaques Abeta->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity AChE->mAChR Hydrolysis gamma_Secretase γ-Secretase BACE1->gamma_Secretase sAPPβ + C99 gamma_Secretase->Abeta Inhibitor This compound Derivative Inhibitor->AChE Inhibition Inhibitor->BACE1 Inhibition

Caption: BACE-1 and AChE signaling in Alzheimer's disease.

Angiogenesis_Apoptosis_Pathway cluster_angiogenesis Angiogenesis cluster_apoptosis Apoptosis (Intrinsic Pathway) VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway VEGFR->PI3K_Akt_mTOR Activates Proliferation_Migration Endothelial Cell Proliferation & Migration PI3K_Akt_mTOR->Proliferation_Migration New_Vessels New Blood Vessel Formation Proliferation_Migration->New_Vessels Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Cell_Death Apoptotic Cell Death Caspases->Cell_Death Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition Inhibitor->Bcl2 Downregulation Inhibitor->Bax_Bak Upregulation

Caption: Angiogenesis and apoptosis pathways in cancer.

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Friedel-Crafts Acylation) Start->Synthesis Derivatives Library of This compound Derivatives Synthesis->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Bio_Assays Biological Assays Purification->Bio_Assays AChE_Assay AChE Inhibition Assay Bio_Assays->AChE_Assay BACE1_Assay BACE-1 Inhibition Assay Bio_Assays->BACE1_Assay MTT_Assay MTT Cytotoxicity Assay Bio_Assays->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) AChE_Assay->Data_Analysis BACE1_Assay->Data_Analysis MTT_Assay->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

References

Application of 3-Fluorobenzophenone in Polymer Chemistry: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzophenone is a versatile chemical compound with emerging applications in polymer chemistry. Its unique structure, featuring a reactive benzophenone core and a strategically placed fluorine atom, allows it to function both as a co-monomer in the synthesis of high-performance polymers and as a photoinitiator for photopolymerization processes. The presence of the fluorine atom can impart desirable properties to the resulting polymers, such as enhanced thermal stability, improved solubility, and altered electronic characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and modification.

Application 1: Co-monomer in the Synthesis of Poly(aryl ether ketone)s (PAEKs)

This compound can be utilized as a monofunctional monomer to control the molecular weight of poly(aryl ether ketone)s (PAEKs) or to introduce specific end-groups. While difunctional fluorinated benzophenones are typically used for chain propagation, this compound can act as a chain-terminating agent in nucleophilic aromatic substitution (NAS) polymerization. This allows for the synthesis of PAEKs with controlled molecular weights and specific end-group functionalities.

Logical Relationship for PAEK Synthesis Control

Diagram 1: Role of this compound in PAEK Synthesis A Polymerization Mixture (Bifunctional Monomers) C Nucleophilic Aromatic Substitution Polymerization A->C B This compound (Monofunctional Monomer) B->C D PAEK with Controlled Molecular Weight C->D E Phenyl-terminated End Group D->E

Caption: Logical workflow for controlling PAEK molecular weight using this compound.

Experimental Protocol: Synthesis of a Phenyl-Terminated Poly(ether ether ketone) (PEEK) Analogue

This protocol describes a laboratory-scale synthesis of a PEEK analogue using 4,4'-difluorobenzophenone and hydroquinone, with this compound as a chain-terminating agent.

Materials:

  • 4,4'-Difluorobenzophenone

  • Hydroquinone

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diphenyl sulfone

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Acetone

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In the three-necked flask, combine 4,4'-difluorobenzophenone, a calculated amount of this compound (to control molecular weight), hydroquinone, and an excess of anhydrous potassium carbonate in diphenyl sulfone and NMP. Add toluene as an azeotroping agent.

  • Dehydration: Heat the mixture to 140-160°C with stirring under a nitrogen blanket. The water formed is removed by azeotropic distillation with toluene, collected in the Dean-Stark trap.

  • Polymerization: After complete dehydration, increase the temperature to 180-200°C to remove the toluene. Then, raise the temperature to 280-320°C to initiate polymerization. The reaction is typically maintained for 1-3 hours.

  • Polymer Isolation: Cool the reaction mixture and dissolve the solid mass in NMP. Precipitate the polymer by pouring the solution into a stirred mixture of methanol and water.

  • Purification: Filter the polymer and wash it sequentially with hot water and acetone to remove residual solvent and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C overnight.

Data Presentation: Expected Polymer Properties

The following table summarizes the expected properties of PAEKs synthesized with and without this compound as a chain terminator. The data is illustrative and based on typical results for analogous polymer systems, as specific data for this compound is limited.

PropertyStandard PEEK (No Terminator)PEEK with this compound Terminator
Number Average Molecular Weight (Mn) ( g/mol ) > 20,0005,000 - 15,000 (tunable)
Weight Average Molecular Weight (Mw) ( g/mol ) > 40,00010,000 - 30,000 (tunable)
Polydispersity Index (PDI) ~2.0 - 2.5~1.8 - 2.2
Glass Transition Temperature (Tg) (°C) ~145~135 - 140
Melting Temperature (Tm) (°C) ~343~330 - 340

Application 2: Photoinitiator for UV Curing

Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV radiation, this compound is excited to a triplet state and can abstract a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network. The fluorine substituent may influence the absorption characteristics and the reactivity of the initiator.

Signaling Pathway for Photoinitiation

Diagram 2: Photoinitiation Mechanism with this compound cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A This compound C Excited Triplet State [this compound]* A->C Absorption B UV Light (hν) B->A E Ketyl Radical C->E F Initiating Radical C->F Hydrogen Abstraction D Hydrogen Donor (e.g., Amine) D->C G Monomer (e.g., Acrylate) F->G Addition H Growing Polymer Chain G->H H->G Chain Reaction I Cross-linked Polymer H->I Combination/ Disproportionation

Caption: Mechanism of free-radical polymerization initiated by this compound.

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol outlines a general procedure for the UV curing of a simple acrylate formulation using this compound as a photoinitiator.

Materials:

  • Trimethylolpropane triacrylate (TMPTA) (monomer)

  • Triethanolamine (TEOA) (co-initiator/synergist)

  • This compound (photoinitiator)

  • Acetone (for cleaning)

Equipment:

  • UV curing system with a medium-pressure mercury lamp (emission spectrum covering 300-400 nm).

  • Spin coater or drawdown bar for film application.

  • Glass or quartz substrates.

  • Real-time FT-IR spectrometer (for monitoring conversion).

Procedure:

  • Formulation Preparation: Prepare a solution of this compound (e.g., 2 wt%) and triethanolamine (e.g., 5 wt%) in trimethylolpropane triacrylate. Stir the mixture in the dark until all components are fully dissolved.

  • Film Application: Apply a thin film of the formulation onto a clean glass or quartz substrate using a spin coater or a drawdown bar to achieve a uniform thickness (e.g., 25 µm).

  • UV Curing: Expose the film to UV radiation under controlled intensity and time. The curing progress can be monitored in real-time by measuring the decrease in the acrylate C=C bond absorption peak (around 1635 cm⁻¹) using an FT-IR spectrometer.

  • Characterization: Evaluate the properties of the cured film, such as hardness (pencil hardness), solvent resistance (MEK rub test), and degree of conversion (from FT-IR data).

Data Presentation: Comparative Photoinitiator Performance

The following table presents hypothetical comparative data for the photopolymerization of an acrylate monomer using benzophenone and this compound. This data is illustrative and intended to show potential differences; actual results may vary based on experimental conditions.

PhotoinitiatorPolymerization Rate (Rp) (%/s)Final Monomer Conversion (%)Tack-Free Time (s)
Benzophenone 158510
This compound 18908

Note: The enhanced performance of this compound is a hypothetical illustration of the potential electronic effects of the fluorine substituent.

Conclusion

This compound serves as a valuable tool in the polymer chemist's toolbox. As a co-monomer, it offers a means to control the molecular architecture of high-performance polymers like PAEKs. As a photoinitiator, it provides an efficient route for the rapid, solvent-free curing of various resin systems. The protocols and data presented herein provide a foundation for researchers and professionals to explore and harness the potential of this compound in the development of advanced polymeric materials. Further experimental work is encouraged to fully elucidate the specific performance characteristics of this compound in various polymer systems.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-fluorobenzophenone. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate the optimization of synthetic yields and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling.

Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is resulting in a low or no yield of this compound. What are the common causes and solutions?

Low yields in Friedel-Crafts acylation can often be attributed to several factors, primarily related to the catalyst and reaction conditions.[1][2][3]

  • Inactive Lewis Acid Catalyst: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][4] Any presence of water in the glassware, solvents, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity aluminum chloride. Handling the catalyst in an inert atmosphere (e.g., a glovebox) is recommended.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, as the product ketone can form a complex with the catalyst, rendering it inactive.[1][4]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent.[2][5]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed, while excessively high temperatures can lead to side reactions and decomposition.[1]

    • Solution: The initial addition of reagents is typically performed at low temperatures (0-5 °C) to control the exothermic reaction. Afterward, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[2][5]

  • Deactivated Aromatic Ring: While fluorobenzene is generally a suitable substrate, the presence of strongly deactivating impurities can hinder the reaction.[1][2]

    • Solution: Ensure the purity of the starting materials.

Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the reason?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, the formation of isomers is a potential issue. The fluorine atom in fluorobenzene is an ortho-, para- director. Therefore, the formation of 2-fluorobenzophenone and 4-fluorobenzophenone as byproducts can occur. The desired this compound is synthesized from 3-fluorobenzoyl chloride and benzene.

  • Solution: To synthesize this compound regioselectively, the recommended approach is the Friedel-Crafts acylation of benzene with 3-fluorobenzoyl chloride. This ensures the formation of the desired isomer.

Grignard Reaction

Q1: My Grignard reaction to synthesize this compound is failing to initiate. What should I do?

Failure to initiate is a common problem in Grignard synthesis, often due to the passivation of the magnesium surface or the presence of moisture.[6]

  • Activation of Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[7]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents (e.g., diethyl ether, THF). The reaction should be carried out under an inert atmosphere (nitrogen or argon).[6][8][9]

Q2: I am getting a low yield of this compound from my Grignard reaction. What are the likely causes and how can I improve it?

Low yields in Grignard reactions can result from side reactions or incomplete reactions.[6]

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, which can form biphenyl derivatives.[6][8][9]

    • Solution: This can be minimized by the slow, controlled addition of the aryl halide during the formation of the Grignard reagent to keep its concentration low.[6]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a slight excess of the Grignard reagent is used to account for any quenching and to drive the reaction forward.[6] Control the reaction temperature, as the addition of the electrophile is exothermic; using an ice bath is often recommended.[6]

Suzuki Coupling

Q1: How can I optimize the yield of this compound in a Suzuki coupling reaction?

Optimizing a Suzuki coupling reaction involves careful consideration of the catalyst, base, solvent, and temperature.[10]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial.

    • Solution: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalysts. The use of electron-rich and bulky phosphine ligands can enhance catalytic activity.[11]

  • Base Selection: The base plays a critical role in the transmetalation step.

    • Solution: Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃). The choice of base can depend on the specific substrates and solvent system.[12][13]

  • Solvent: The solvent can influence the solubility of the reagents and the reaction rate.

    • Solution: A mixture of an organic solvent (e.g., THF, dioxane, toluene) and water is often used.[12][13]

  • Temperature: The reaction temperature affects the reaction kinetics.

    • Solution: Reactions are typically heated, often in the range of 70-100°C, to ensure a reasonable reaction rate.[12][13]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of fluorinated benzophenones.

Table 1: Friedel-Crafts Acylation Conditions and Yields

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Fluorobenzene4-Bromobenzoyl chlorideAlCl₃ (1.1)DichloromethaneReflux486[14]
Benzenem-Toluoyl chlorideAlCl₃ (1.1-1.3)Benzene0-5 then RT2-480-95[5]
TolueneAcetyl chlorideAlCl₃ (1.1)Dichloromethane0 then RT0.5High[15]

Table 2: Grignard Reaction Conditions and Yields

Aryl HalideElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
3-BromotolueneBenzoyl chlorideDiethyl ether0 then RT1-3High[7]
BromobenzeneBenzophenoneDiethyl etherReflux1High[8][9]

Table 3: Suzuki Coupling Conditions and Yields for Diaryl Ketones

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Aryl HalideArylboronic acidPd(OAc)₂ (5)K₃PO₄ (1.0)Solid-stateRT0.5High[16][17]
BromobenzenePhenylboronic acidPdFe₂O₄ (cat.)K₂CO₃ (1.5)Methanol/Water100-98[12]
Fmoc-4-bromophenylalanineArylboronic acidPd(OAc)₂ (0.05)K₃PO₄ (3.0)THF70-804-24High[13]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with 3-Fluorobenzoyl Chloride

This protocol describes a regioselective method for the synthesis of this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • 3-Fluorobenzoyl chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Prepare a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Grignard Synthesis of this compound

This protocol outlines the synthesis via the reaction of 3-fluorophenylmagnesium bromide with benzoyl chloride.

Materials:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Benzoyl chloride

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: a. Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask. Add a small crystal of iodine. b. Add a small amount of anhydrous diethyl ether to cover the magnesium. c. Dissolve 3-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. d. Add a small portion of the 3-bromofluorobenzene solution to initiate the reaction. Gentle warming may be required. e. Once initiated, add the remaining 3-bromofluorobenzene solution dropwise to maintain a gentle reflux. f. After addition, reflux the mixture for an additional 30 minutes.

  • Reaction with Benzoyl Chloride: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the benzoyl chloride solution dropwise to the stirred Grignard reagent at 0 °C. d. After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: a. Cool the reaction mixture and quench by the slow addition of 1 M HCl. b. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. c. Combine organic layers and wash with saturated NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. e. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Friedel_Crafts_Troubleshooting start Low or No Yield q1 Anhydrous conditions met? start->q1 s1_yes Use fresh, anhydrous AlCl₃. Dry glassware and solvents. q1->s1_yes No q2 Sufficient catalyst (>1.1 eq)? q1->q2 Yes s1_yes->q2 s2_yes Increase AlCl₃ to 1.1-1.3 equivalents. q2->s2_yes No q3 Optimal reaction temperature? q2->q3 Yes s2_yes->q3 s3_yes Control temperature during addition (0-5°C) and consider gentle heating. q3->s3_yes No end Improved Yield q3->end Yes s3_yes->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_start Flame-dried glassware under inert atmosphere add_mg Add Mg turnings and iodine crystal prep_start->add_mg add_halide Add 3-bromofluorobenzene solution dropwise add_mg->add_halide reflux Reflux to complete formation add_halide->reflux cool Cool Grignard reagent to 0°C reflux->cool add_benzoyl Add benzoyl chloride solution dropwise cool->add_benzoyl react Stir at room temperature add_benzoyl->react quench Quench with 1M HCl react->quench extract Extract with diethyl ether quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by distillation or chromatography dry->purify

References

Technical Support Center: Purification of Crude 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Fluorobenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound sample?

A1: The common impurities largely depend on the synthetic route used. For a typical Friedel-Crafts acylation synthesis, you can expect:

  • Unreacted Starting Materials: Such as fluorobenzene and 3-fluorobenzoyl chloride.

  • Isomeric Impurities: Formation of other isomers (e.g., 2- or 4-fluorobenzophenone) can occur if starting materials are not isomerically pure or if the reaction conditions are not selective.[1]

  • By-products: Side reactions can lead to various by-products.

  • Degradation Products: Although relatively stable, prolonged exposure to high temperatures or oxidative conditions can cause degradation.[1]

  • Colored Impurities: These are often high-molecular-weight by-products formed during the reaction.[1]

Q2: How can I assess the purity of my this compound at different stages?

A2: Several analytical techniques are effective for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of a purification and check for the presence of impurities.[2] A mixture of hexane and ethyl acetate is a common mobile phase for benzophenone derivatives.[3]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the exact purity of your sample.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[4]

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically lower and broaden the melting point range.[5]

Q3: Which purification method is most effective for this compound?

A3: The choice of method depends on the nature of the impurities and the desired final purity.

  • Recrystallization: A simple and cost-effective method for removing small amounts of impurities and is often the first choice for solid compounds.[3][6]

  • Column Chromatography: Highly effective for separating the product from impurities with different polarities, including isomeric by-products.[3] It is generally used when recrystallization is ineffective or when very high purity is required.[3]

  • Distillation: Vacuum distillation can be used to purify this compound, especially for removing non-volatile impurities.[7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

IssuePossible CauseRecommended Solution
Low Recovery Yield The compound is too soluble in the solvent at low temperatures.[3]Select a solvent in which the compound is less soluble when cold.
Too much solvent was used.[9]Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[9]
Premature crystallization occurred during hot filtration.[9]Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling.[10]
"Oiling Out" (Product separates as an oil)The melting point of the crude product is lower than the boiling point of the solvent.[11]Use a lower boiling point solvent or a different solvent system.[9]
The solution is cooling too rapidly.[9]Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
High concentration of impurities.[9]Consider a preliminary purification step, like a solvent wash or column chromatography.[10]
No Crystals Form Upon Cooling The solution is not saturated.[9]Evaporate some of the solvent to increase the concentration and try cooling again.[10] Scratch the inside of the flask with a glass rod to induce nucleation.[9] Add a seed crystal of pure this compound.[9]
Colored Impurities Remain The impurity co-crystallizes with the product.[3]Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[1][3] A second recrystallization may be necessary.[9]

Column Chromatography Issues

IssuePossible CauseRecommended Solution
Poor Separation The polarity of the mobile phase is too high, causing compounds to elute too quickly.[3]Use a less polar mobile phase or employ a gradient elution, starting with a non-polar solvent and gradually increasing polarity.[3][12]
The column was not packed properly, leading to channeling.[3]Ensure the column is packed uniformly without any air bubbles or cracks.[3]
The sample was overloaded.[3]Use an appropriate amount of sample for the size of the column.
Product Elutes with Impurities The impurities have a similar polarity to the product.[3]Optimize the mobile phase composition through systematic TLC trials.[3] Consider using a different stationary phase (e.g., alumina). Re-purify the collected fractions containing the product.[3]

Quantitative Data on Purification Effectiveness

The following table summarizes the typical effectiveness of different purification methods for benzophenone derivatives, using data for 3-Acetylbenzophenone as a representative example. Similar results can be anticipated for this compound.

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization ~90>9570-85Effective for removing minor impurities. Yield is dependent on proper solvent selection and technique.[3]
Column Chromatography ~90>9860-80Excellent for removing isomeric impurities and by-products with different polarities.[3]

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure using a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate), which is often effective for benzophenones.[3]

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal solvent should dissolve the crude product when hot but not when cold.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[1][9]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[3][9]

  • Crystallization: If using a mixed solvent system, slowly add the second solvent (the "anti-solvent," e.g., hot water) to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.[3]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[9]

Protocol 2: Column Chromatography

This protocol provides a general method for purification using silica gel.

  • Stationary Phase: Silica gel (e.g., 60-120 mesh).[3]

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is often effective. Determine the optimal starting solvent composition using TLC, aiming for an Rf value of ~0.2-0.3 for the this compound.[3][12]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, for less soluble compounds, create a solid load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]

  • Elution: Begin elution with the mobile phase, collecting fractions in test tubes.[14] If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).[12]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Visualized Workflows

G cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Outcome Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChrom Column Chromatography Crude->ColumnChrom If Recrystallization Fails or Isomers Present TLC TLC/HPLC/GC-MS Recrystallization->TLC ColumnChrom->TLC Pure Pure Product (>98%) TLC->Pure Single Spot/ Correct Purity Impure Product Impure TLC->Impure Multiple Spots/ Low Purity Impure->ColumnChrom Re-purify G Start Impure Product After First Purification Attempt CheckPurity Analyze impurities by TLC, HPLC, or GC-MS Start->CheckPurity Decision Nature of Impurity? CheckPurity->Decision Isomers Isomeric Impurities Decision->Isomers Yes Polarity Polarity Similar to Product Decision->Polarity No, but... Colored Colored Impurities Decision->Colored No, but... ColumnChrom Perform Column Chromatography with optimized eluent Isomers->ColumnChrom Polarity->ColumnChrom Recrystallize Perform Second Recrystallization Colored->Recrystallize End Pure Product ColumnChrom->End Charcoal Add Activated Carbon during recrystallization Recrystallize->Charcoal Charcoal->End

References

common side reactions in 3-Fluorobenzophenone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Fluorobenzophenone. Our focus is on minimizing side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected products?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, typically using a Lewis acid catalyst. The primary and desired product is this compound (the meta isomer is not the major product in a standard Friedel-Crafts acylation of fluorobenzene, which is an ortho, para director). The main products are the para and ortho isomers due to the directing effect of the fluorine atom. However, for the specific synthesis of this compound, one would typically start with 3-fluorobenzoyl chloride and react it with benzene.

Q2: What are the most common side reactions and byproducts in the Friedel-Crafts synthesis of fluorinated benzophenones?

A2: The most common side reactions include:

  • Isomer Formation: In the acylation of fluorobenzene, the formation of the undesired ortho-substituted isomer is the most common side product. The fluorine atom is an ortho, para-director, but the para position is generally favored due to reduced steric hindrance.[1]

  • Polyacylation: Although less common because the first acyl group deactivates the aromatic ring, diacylation products can form under harsh reaction conditions such as high temperatures or with an excess of the acylating agent.[1]

  • Reaction with Impurities: Impurities in the starting materials can lead to the formation of corresponding isomeric or other unwanted byproducts.[2]

Q3: How can I minimize the formation of the ortho-isomer during the acylation of fluorobenzene?

A3: Optimizing reaction conditions is key to maximizing the yield of the desired para-isomer and minimizing the ortho-isomer. Key factors include:

  • Catalyst Selection: The choice of Lewis acid catalyst significantly influences the regioselectivity of the reaction.[1]

  • Temperature Control: Lower temperatures during the addition of reagents can help control the exothermic reaction and improve selectivity.[3]

  • Solvent: The choice of solvent can impact catalyst activity and selectivity.

Q4: Is it possible to have multiple acyl groups added to the fluorobenzene ring?

A4: Yes, polyacylation is a potential side reaction. However, the introduction of the first electron-withdrawing acyl group deactivates the fluorobenzene ring, making a second acylation less favorable. To avoid this, it is recommended to use controlled stoichiometry of the reactants and avoid harsh reaction conditions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired this compound isomer. 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst may be favoring side reactions. 2. Catalyst Deactivation: Presence of moisture can deactivate the Lewis acid catalyst.[1] 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Optimize Conditions: Refer to the data table below for recommended catalyst systems and conditions that favor high selectivity. For example, using a La(OTf)₃ / TfOH catalyst system can significantly improve para-selectivity in the acylation of fluorobenzene.[1][4] 2. Ensure Anhydrous Conditions: Use high-purity, anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction until completion.
Presence of significant amounts of the ortho-isomer. Steric and Electronic Effects: While fluorine is an ortho, para-director, steric hindrance at the ortho position can be overcome under certain conditions.Modify Catalyst and Temperature: Employ a catalyst system known for high regioselectivity. Running the reaction at a specific, optimized temperature can also favor the formation of the sterically less hindered para-isomer.
Detection of diacylated byproducts. Harsh Reaction Conditions: High reaction temperature, excess acylating agent, or a highly active catalyst can promote a second acylation.[1]Control Stoichiometry and Conditions: Use a precise 1:1 molar ratio of the acylating agent to the fluorobenzene. Avoid excessive heating and consider a less reactive catalyst if polyacylation is a persistent issue.
Product is impure with unexpected byproducts. Contaminated Starting Materials: Impurities in fluorobenzene, benzoyl chloride, or the solvent can lead to the formation of various side products.[2]Purify Starting Materials: Ensure the purity of all reagents and solvents before use. Distillation of liquid reagents and solvents is a common purification method.

Data Presentation: Catalyst System and Reaction Selectivity

The selectivity of the Friedel-Crafts acylation of fluorobenzene is highly dependent on the reaction conditions, particularly the catalyst system employed. Below is a summary of representative data.

Acylating AgentCatalyst SystemSolventTemperature (°C)para-Product Yield (%)para/ortho SelectivityReference
Benzoyl chlorideLa(OTf)₃ / TfOHNone1408799:1[1][4]
Acetic anhydrideScandium triflate resin (immobilized on silica gel)None (Microwave)40-60High (not quantified)Predominantly para[1]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Benzene with 3-Fluorobenzoyl Chloride

This method is designed to produce this compound with high regioselectivity.

Materials:

  • 3-Fluorobenzoyl chloride

  • Benzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous benzene, which also serves as the solvent. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reactants: In the dropping funnel, place a solution of 3-fluorobenzoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous benzene.

  • Acylation Reaction: Add the 3-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_avoidance Avoidance Strategy A Fluorobenzene + Benzoyl Chloride B Acylium Ion Intermediate A->B Lewis Acid (e.g., AlCl3) C Desired Product: para-Fluorobenzophenone B->C Electrophilic Aromatic Substitution D Side Product: ortho-Fluorobenzophenone B->D Sterically Hindered Attack E Optimized Conditions: - High Selectivity Catalyst - Controlled Temperature E->C Favors E->D Minimizes Troubleshooting_Workflow Start Low Yield or Impure Product Check_Isomers Check for Isomers (e.g., by GC-MS, NMR) Start->Check_Isomers Check_Polyacylation Check for Polyacylated Products Start->Check_Polyacylation Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Catalyst and Temperature Check_Isomers->Optimize_Conditions Control_Stoichiometry Adjust Reactant Ratios Check_Polyacylation->Control_Stoichiometry Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Success High Yield and Purity Achieved Optimize_Conditions->Success Control_Stoichiometry->Success Purify_Reagents->Success

References

Technical Support Center: Optimizing Substitutions on 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions on 3-Fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and comparative data to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on this compound proceeding with a low yield?

A1: Low yields in nucleophilic aromatic substitution (SNAr) reactions involving this compound can stem from several factors. The benzophenone moiety's carbonyl group is a meta-director and deactivates the ring for electrophilic substitution, but it is not ideally positioned (ortho or para) to strongly activate the fluorine leaving group for nucleophilic substitution.[1][2] Key areas to investigate include:

  • Insufficient Ring Activation: The single carbonyl group may not be sufficient to activate the C-F bond for attack by moderate nucleophiles.

  • Reaction Conditions: Temperature may be too low, or the reaction time too short. SNAr reactions on less-activated substrates often require forcing conditions.

  • Base Strength: The base may be too weak to effectively deprotonate the nucleophile (e.g., an alcohol or primary/secondary amine) or to facilitate the reaction.

  • Solvent Choice: The use of protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents like DMSO or DMF are generally preferred.

Q2: Is the fluorine atom a good leaving group in this reaction?

A2: Yes, in the context of nucleophilic aromatic substitution (SNAr), fluorine is an excellent leaving group. Although counterintuitive compared to SN1/SN2 reactions, fluorine's high electronegativity strongly polarizes the carbon-fluorine bond. This polarization makes the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the SNAr mechanism.[1]

Q3: I'm attempting a palladium-catalyzed C-N coupling (Buchwald-Hartwig amination). Why is the reaction failing?

A3: Failure in Buchwald-Hartwig aminations can be complex. Common causes include:

  • Catalyst System Inactivity: The combination of palladium precursor, ligand, and base is critical. The choice of phosphine ligand is particularly important for activating the C-F bond. Sterically hindered, electron-rich ligands are often required.

  • Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of a dark brown precipitate. This can be caused by excessively high temperatures or reaction with other components.

  • Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically required. The incorrect base can lead to incomplete reaction or side product formation.

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon).

Q4: What are common side reactions when performing substitutions on this compound?

A4: Common side reactions include:

  • Hydrolysis: If water is present, especially under basic conditions, hydrolysis of the fluorine can occur to yield 3-hydroxybenzophenone.

  • Reduction of the Carbonyl: Some reagents, particularly under harsh conditions, may reduce the benzophenone's carbonyl group to a secondary alcohol.

  • Disubstitution: With highly reactive nucleophiles, there is a possibility of further reactions on the aromatic rings, although this is less common.

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.

Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Issue 1: Low to No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Step & Solution
Insufficient Ring Activation The substrate is inherently moderately reactive. Increase reaction temperature in increments of 10-20 °C. If the nucleophile is stable at higher temperatures, consider running the reaction at reflux in a high-boiling solvent like DMSO or NMP.
Weak Nucleophile If using a neutral nucleophile (e.g., an alcohol or amine), add a strong, non-nucleophilic base (e.g., NaH for alcohols, K₂CO₃ or Cs₂CO₃ for amines) to generate the more reactive anionic nucleophile in situ.
Inappropriate Solvent Switch from protic or nonpolar solvents to a polar aprotic solvent such as DMSO, DMF, or DMAc. These solvents effectively solvate cations, leaving the nucleophile more reactive.
Reaction Time Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours) to determine if the reaction is simply slow.
Issue 2: Poor Yield in Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
Possible Cause Troubleshooting Step & Solution
Suboptimal Ligand The choice of ligand is crucial for C-F bond activation. If using a general-purpose ligand like BINAP yields poor results, switch to a more electron-rich, sterically bulky biarylphosphine ligand such as XPhos or tBuXPhos.
Incorrect Base Strong bases are typically required. Sodium tert-butoxide (NaOt-Bu) is often effective. If substrate compatibility is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ can be screened. Ensure the base is finely powdered and anhydrous.
Palladium Precursor While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility. Consider using a G3 or G4 Buchwald precatalyst.
Catalyst Decomposition If the solution turns black quickly, the catalyst is likely decomposing. Try lowering the reaction temperature or using a more robust ligand/precatalyst system. Ensure rigorous exclusion of air.

Data Presentation: Comparative Reaction Conditions

The following tables summarize reaction conditions for substitutions on systems analogous to this compound. This data should be used as a starting point for optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles (Data adapted from studies on polyfluorinated benzophenones and other activated fluoroarenes)

NucleophileBaseSolventTemperature (°C)Time (h)Typical YieldNotes
MorpholineK₂CO₃DMF60 - 8024Good to ExcellentHighly reactive nucleophile; may require milder conditions to avoid side products.
PiperidineKOHDMF8024ExcellentSimilar to morpholine, very reactive. Dilution may be necessary.
AnilineCs₂CO₃DMSO120 - 15024 - 48Moderate to GoodRequires higher temperatures due to lower nucleophilicity compared to secondary amines.
DiethylamineKOHDMF8024GoodYields are generally good with secondary aliphatic amines.

Table 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Type) (Data adapted from studies on various aryl fluorides and chlorides)

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield
MorpholinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene100Excellent
AnilinePd₂(dba)₃ (1)tBuXPhos (3)K₃PO₄ (2.0)Dioxane110Good
BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene90 - 110Moderate to Good
Primary AlkylaminePd-G3-XPhos (1)-K₂CO₃ (2.0)t-BuOH100Good to Excellent

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)
  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Under a nitrogen or argon atmosphere, add anhydrous dimethylformamide (DMF) to create a 0.2-0.5 M solution.

  • Add morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add this compound (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visual Guides

G cluster_0 cluster_1 cluster_2 start Unsatisfactory Yield in SNAr Reaction temp Increase Temperature (e.g., 80°C -> 120°C) start->temp Low Conversion? solvent Switch to Polar Aprotic Solvent (e.g., Toluene -> DMSO) start->solvent Wrong Solvent? base Use Stronger Base (e.g., K2CO3 -> NaH for alcohols) start->base Weak Nucleophile? time Increase Reaction Time (Monitor over 48h) start->time Reaction Sluggish? recheck Re-evaluate Result temp->recheck solvent->recheck base->recheck time->recheck

Caption: Troubleshooting workflow for low-yield SNAr reactions.

G cluster_0 Select Reaction Type cluster_1 Key Parameters for SNAr cluster_2 Key Parameters for Buchwald-Hartwig start Goal: C-N Bond Formation on this compound snar SNAr (Metal-Free) start->snar Simple Nucleophile, No Metal Sensitivity bha Buchwald-Hartwig (Pd-Catalyzed) start->bha Broader Scope, Milder Conditions Possible snar_nuc Strong Nucleophile (e.g., Morpholine, Phenoxide) snar->snar_nuc snar_cond Forcing Conditions (High Temp, Polar Aprotic Solvent) snar->snar_cond bha_ligand Bulky, Electron-Rich Ligand (e.g., XPhos) bha->bha_ligand bha_base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) bha->bha_base bha_atm Inert Atmosphere (N2 or Ar) bha->bha_atm

Caption: Decision logic for selecting a substitution methodology.

References

stability of 3-Fluorobenzophenone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Fluorobenzophenone under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be under acidic and basic conditions?

A1: While specific kinetic data for this compound is not extensively available in public literature, based on the general principles of chemical stability and data from structurally related benzophenones, it is anticipated that this compound is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway is likely to be hydrolysis of the ketone group, which can be catalyzed by both acids and bases. The rate of degradation is expected to be dependent on the pH, temperature, and the specific solvent system used.[1][2][3]

Q2: What are the likely degradation products of this compound under these conditions?

A2: Under forced degradation conditions, the primary degradation products of benzophenone derivatives often result from the cleavage of the carbonyl bridge. For this compound, this would likely lead to the formation of 3-fluorobenzoic acid and benzene. Additionally, hydroxylation of the aromatic rings could occur. The exact nature and distribution of degradation products will depend on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).[4][5][6]

Q3: Are there any general recommendations for handling and storing this compound to minimize degradation?

A3: To ensure the integrity of this compound, it should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use aprotic solvents if long-term stability is required. If aqueous solutions are necessary for an experiment, they should be prepared fresh and used promptly. Buffering the solution to a neutral pH (around 6-8) can help minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of this compound in the analytical sample solution.Prepare fresh sample solutions immediately before analysis. Ensure the mobile phase and diluent are at a neutral pH if possible.
Appearance of unexpected peaks in chromatograms over time. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Use a stability-indicating analytical method.
Low assay value for this compound in a formulation. Incompatibility with acidic or basic excipients leading to degradation.Perform drug-excipient compatibility studies. Avoid strongly acidic or basic excipients. Consider the use of buffering agents in the formulation.
No significant degradation observed during a forced degradation study. The stress conditions (acid/base concentration, temperature, duration) are not harsh enough.Increase the concentration of the acid or base, elevate the temperature (e.g., to 50-60°C), or extend the duration of the study. A target degradation of 5-20% is generally recommended.[7]

Experimental Protocols

Forced Degradation Study Protocol (Acid and Base Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under acidic and basic conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 N and 1 N
  • Sodium hydroxide (NaOH), 0.1 N and 1 N
  • Acetonitrile (ACN) or other suitable organic solvent
  • High-purity water
  • pH meter
  • HPLC system with a UV detector
  • LC-MS system for degradation product identification

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

3. Stress Sample Preparation:

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
  • Neutralize the acid and base stressed samples with an equivalent amount of base or acid, respectively.
  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
  • Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.
  • Determine the rate of degradation under each condition.
  • Identify and quantify the major degradation products.

Quantitative Data Summary

The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 N HCl (Room Temp)010000
24
48
1 N HCl (60°C)010000
8
24
0.1 N NaOH (Room Temp)010000
24
48
1 N NaOH (60°C)010000
8
24

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N & 1N HCl) Stock->Acid Base Base Hydrolysis (0.1N & 1N NaOH) Stock->Base Control Control (Water) Stock->Control RT Room Temperature Acid->RT ElevatedT Elevated Temperature (e.g., 60°C) Acid->ElevatedT Base->RT Base->ElevatedT Control->RT Sampling Sample at Time Points RT->Sampling ElevatedT->Sampling Neutralize Neutralize Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification Neutralize->LCMS Data Quantify Degradation HPLC->Data Pathway Propose Degradation Pathway LCMS->Pathway Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inconsistent Results or Unexpected Peaks CheckTime Is sample analysis delayed after preparation? Problem->CheckTime CheckExcipients Are acidic/basic excipients present? Problem->CheckExcipients CheckStress Are forced degradation conditions appropriate? Problem->CheckStress FreshSample Prepare fresh samples immediately before analysis. CheckTime->FreshSample Yes CompatibilityStudy Conduct drug-excipient compatibility studies. CheckExcipients->CompatibilityStudy Yes AdjustConditions Adjust stress conditions (temp, conc, time). CheckStress->AdjustConditions No degradation

References

Technical Support Center: 3-Fluorobenzophenone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Fluorobenzophenone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with aromatic ketones. This typically occurs when the solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Increase Solvent Volume: The most straightforward solution is to add more of the hot solvent to decrease the saturation point. Re-heat the solution until the oil completely dissolves, and then allow it to cool slowly.

  • Slower Cooling Rate: Rapid cooling can induce oiling out. Ensure the flask is well-insulated to slow down the cooling process. You can wrap the flask in glass wool or place it in a large beaker of warm water.

  • Use a Co-solvent System: Introduce a second solvent in which this compound is less soluble (an anti-solvent). Dissolve the compound in a minimum amount of a good solvent (e.g., acetone or ethanol) at an elevated temperature. Then, slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Lower the Crystallization Temperature: If possible, select a solvent system that allows for crystallization to occur at a lower temperature, well below the melting point of this compound.

  • Seeding: Introduce a seed crystal of pure this compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.

Q2: I am getting very small, needle-like crystals. How can I obtain larger crystals?

A2: The formation of small crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger crystals:

  • Slow Down the Cooling Process: As mentioned above, a slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals.

  • Reduce the Degree of Supersaturation: Using a slightly larger volume of solvent than the minimum required for dissolution can lead to a less supersaturated solution upon cooling, favoring the growth of larger crystals.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce the formation of many small crystals.

Q3: My crystallized product is still impure. What are the likely causes and solutions?

A3: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.

  • Wash the Crystals: Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Recrystallize: A second recrystallization is often necessary to achieve high purity.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the desired product.

  • Check for Co-crystallization: If an impurity has a similar structure to this compound, it may co-crystallize. In this case, a different purification technique, such as chromatography, may be required.

Q4: How do I choose the best solvent for the crystallization of this compound?

A4: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • "Like Dissolves Like": As a moderately polar aromatic ketone, this compound is expected to be soluble in moderately polar organic solvents.

  • Solvent Screening: Experiment with small amounts of the compound in various solvents such as ethanol, isopropanol, acetone, ethyl acetate, and toluene. A good starting point is to test solubility in both the cold solvent and at its boiling point.

  • Mixed Solvents: If a single solvent is not ideal, a mixed solvent system can be effective. Common pairs include ethanol/water, acetone/water, or toluene/hexane.

Data Presentation

Qualitative Solubility of this compound

Based on the principles of "like dissolves like" and data from structurally similar compounds, the expected qualitative solubility of this compound is presented below.

Solvent ClassCommon SolventsPredicted Solubility
Alcohols Methanol, Ethanol, IsopropanolSoluble to Highly Soluble when hot
Ketones AcetoneHighly Soluble
Esters Ethyl AcetateSoluble
Aromatic Hydrocarbons TolueneSoluble
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to Insoluble
Halogenated Solvents Dichloromethane, ChloroformSoluble
Ethers Diethyl Ether, THFSoluble
Water Insoluble
Quantitative Solubility of Benzophenone (as a reference)
SolventTemperature (°C)Solubility (g / 100g of solvent)
Methanol 2570.8
45145.2
Ethanol 2560.5
45125.8
Isopropanol 2555.2
45115.6
Acetone 25240.1
45450.3
Ethyl Acetate 25180.5
45350.7
Toluene 25150.3
45310.9
Hexane 2510.2
4535.8
Water 25<0.1

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the chosen solvent (e.g., isopropanol or ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Crystallization: Once the solution has cooled, crystals should form. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Determining the Thermodynamic Solubility of this compound

This protocol is adapted from a standardized method for determining the solubility of crystalline compounds.[3]

  • Sample Preparation: Add an excess amount of crystalline this compound to a vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filtration: Filter the solution through a syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and any dilutions performed.

Mandatory Visualization

Troubleshooting_Workflow start Start Crystallization oiling_out Issue: Oiling Out? start->oiling_out small_crystals Issue: Small Crystals? oiling_out->small_crystals No add_solvent Add more hot solvent oiling_out->add_solvent Yes impure_product Issue: Impure Product? small_crystals->impure_product No slow_cooling Decrease cooling rate small_crystals->slow_cooling Yes success Successful Crystallization impure_product->success No wash_crystals Wash crystals with cold solvent impure_product->wash_crystals Yes add_solvent->slow_cooling co_solvent Use a co-solvent system slow_cooling->co_solvent co_solvent->start recrystallize Perform a second recrystallization wash_crystals->recrystallize recrystallize->start

Caption: Troubleshooting workflow for this compound crystallization.

Solvent_Selection_Logic start Start Solvent Selection solubility_test Test solubility in a single solvent (hot and cold) start->solubility_test good_solvent Good single solvent found? solubility_test->good_solvent use_single_solvent Use single solvent for recrystallization good_solvent->use_single_solvent Yes mixed_solvent Select a miscible solvent pair (one good, one poor solvent) good_solvent->mixed_solvent No use_mixed_solvent Use mixed solvent system mixed_solvent->use_mixed_solvent

Caption: Logical steps for selecting a suitable solvent system.

References

preventing decomposition of 3-Fluorobenzophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of 3-Fluorobenzophenone. Our aim is to help you mitigate decomposition and ensure the integrity of your experimental results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning of Solid) Photodegradation or oxidation due to exposure to light and/or air.Store the compound in an amber, airtight container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS) Chemical decomposition.Review storage conditions. Ensure the compound is protected from light, heat, and moisture. Analyze the sample using GC-MS to identify potential degradation products.
Inconsistent Experimental Results Degradation of the starting material.Verify the purity of your this compound stock using a validated analytical method (see Experimental Protocols section). Use a fresh, properly stored batch of the compound for critical experiments.
Reduced Purity Over Time Inadequate storage conditions.Implement the recommended long-term storage protocol. For sensitive applications, re-analyze the purity of the compound before use if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at room temperature (10°C - 25°C) in a dry, dark place.[1] The container should be tightly sealed to protect it from atmospheric moisture and oxygen. For enhanced protection, especially for long-term storage or for high-purity reference standards, storing under an inert atmosphere is recommended.

Q2: How sensitive is this compound to light?

A2: this compound is known to be sensitive to UV light and can undergo photodegradation.[1] Therefore, it is crucial to store the compound in a light-protecting container, such as an amber glass bottle.

Q3: What are the likely decomposition pathways for this compound?

A3: The primary degradation pathways for benzophenone derivatives like this compound are photodegradation and oxidation. Upon exposure to UV light, the benzophenone moiety can be excited, leading to the formation of reactive species that can result in the formation of various photoproducts. Oxidation can occur with prolonged exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities.

Q4: My this compound has turned slightly yellow. Can I still use it?

A4: A change in color, such as yellowing, is a visual indicator of potential degradation. While the compound may still be suitable for some applications, its purity is likely compromised. It is highly recommended to re-analyze the purity of the discolored material using a reliable analytical method, such as HPLC or GC-MS, before use in any critical experiments.

Q5: Can I use a chemical stabilizer to prevent the decomposition of this compound?

Q6: What is the expected shelf life of this compound?

A6: The shelf life of this compound is highly dependent on the storage conditions. When stored properly in a cool, dark, and dry environment in a tightly sealed container, it is expected to be stable for an extended period. However, for quantitative applications, it is good practice to re-assess the purity of the compound after prolonged storage.

Data Presentation

While specific quantitative long-term stability data for this compound is not extensively available in the literature, the following table provides a general guideline for expected stability under different conditions based on the properties of similar aromatic ketones.

Storage Condition Temperature Atmosphere Light Exposure Expected Stability
Recommended Room Temperature (10-25°C)Normal Air (in sealed container) or Inert GasDark (in amber vial)High stability expected
Accelerated 40°CNormal AirDarkPotential for slow degradation over time
Stress > 60°CNormal AirDarkIncreased likelihood of thermal decomposition
Stress Room TemperatureNormal AirUV LightRapid degradation expected

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: 50-300 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or methanol.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of reference standards or by library matching.

Protocol 3: Long-Term Storage Under Inert Atmosphere

This protocol describes a method for storing this compound under an inert gas to minimize oxidative degradation.

  • Materials:

    • Schlenk flask or a vial with a septum-sealed cap.

    • Source of dry inert gas (argon or nitrogen) with a regulator and tubing.

    • Vacuum pump (optional, for vacuum-backfill cycles).

    • Parafilm or laboratory sealing tape.

  • Procedure:

    • Place the this compound solid into a clean, dry Schlenk flask or vial.

    • If using a Schlenk flask, attach it to a Schlenk line. If using a vial, insert a needle connected to the inert gas line through the septum, and a second needle to act as a vent.

    • Gently flush the container with the inert gas for several minutes to displace the air. If using a Schlenk line, you can perform three to five vacuum-backfill cycles for a more thorough inerting.

    • Remove the vent needle first, followed by the gas inlet needle. For a Schlenk flask, close the stopcock.

    • For added security, wrap the stopper or cap with Parafilm.

    • Store the container in a dark, cool, and dry location.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed issue What is the nature of the issue? start->issue discoloration Discoloration (Yellowing/Browning) issue->discoloration Visual Change new_peaks New Peaks in Analysis issue->new_peaks Analytical Data inconsistent_results Inconsistent Results issue->inconsistent_results Experimental Outcome check_light Was the compound exposed to light? discoloration->check_light check_storage Review storage conditions (heat, moisture, air exposure) new_peaks->check_storage check_purity Has the purity of the starting material been verified? inconsistent_results->check_purity check_light->check_storage No action_light Action: Store in an amber, airtight container. Consider inert atmosphere. check_light->action_light Yes check_storage->check_purity No action_storage Action: Implement recommended storage protocol. Analyze for degradation products. check_storage->action_storage Yes action_purity Action: Re-analyze purity of the stock material before use. check_purity->action_purity No end_node End: Issue Addressed check_purity->end_node Yes action_light->end_node action_storage->end_node action_purity->end_node

Caption: Troubleshooting workflow for stability issues with this compound.

Storage_Decision_Tree start Select Storage Protocol for this compound duration Storage Duration? start->duration short_term Short-term (< 6 months) duration->short_term Short-term long_term Long-term (> 6 months) or Reference Standard duration->long_term Long-term standard_storage Standard Storage: - Tightly sealed amber vial - Room temperature (10-25°C) - Dry, dark location short_term->standard_storage inert_storage Inert Atmosphere Storage: - Follow Protocol 3 - Store in a sealed container under Argon or Nitrogen long_term->inert_storage

Caption: Decision tree for selecting the appropriate storage protocol.

References

Technical Support Center: Catalyst Selection for Efficient 3-Fluorobenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for reactions involving the synthesis of 3-Fluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two primary catalytic methods for synthesizing this compound are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. Friedel-Crafts acylation involves the reaction of fluorobenzene with benzoyl chloride (or a related derivative) in the presence of a Lewis acid catalyst. Suzuki-Miyaura cross-coupling typically involves the reaction of a 3-fluorophenylboronic acid derivative with a benzoyl chloride derivative, catalyzed by a palladium complex.

Q2: How do I choose between Friedel-Crafts acylation and Suzuki-Miyaura coupling for my synthesis?

A2: The choice of method depends on several factors, including the availability of starting materials, desired purity, and scalability.

  • Friedel-Crafts acylation is often a more direct and cost-effective method, especially for larger-scale synthesis. However, it can suffer from issues with regioselectivity (formation of ortho- and para-isomers) and catalyst deactivation.[1]

  • Suzuki-Miyaura cross-coupling generally offers higher selectivity and is tolerant of a wider range of functional groups. This method is often preferred for smaller-scale laboratory syntheses where high purity is critical.

Q3: What are the most common Lewis acid catalysts for the Friedel-Crafts acylation of fluorobenzene?

A3: Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[2] More modern and environmentally friendly options include bismuth (III) chloride and rare-earth metal triflates.[3] The choice of catalyst can significantly impact yield and selectivity.

Q4: What are the key parameters to control in a Friedel-Crafts acylation to ensure high yield and selectivity?

A4: To ensure a successful Friedel-Crafts acylation, it is crucial to control the following parameters:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which can lead to deactivation. All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used.[1]

  • Reaction Temperature: Lower temperatures generally favor the formation of the para-substituted product (4-fluorobenzophenone) over the ortho-isomer due to steric hindrance.[1]

  • Stoichiometry: The molar ratio of reactants and catalyst should be carefully controlled to minimize side reactions like diacylation.[1]

Q5: What are the common palladium catalysts used for the Suzuki-Miyaura synthesis of this compound?

A5: A variety of palladium catalysts can be used, with the most common being palladium(0) complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4][5] Ligand-free palladium catalysts, like palladium(II) acetate, have also been shown to be effective under certain conditions.[6]

Troubleshooting Guides

Friedel-Crafts Acylation
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive (hydrated) Lewis acid catalyst.Ensure the catalyst is anhydrous. Consider purchasing a new bottle or subliming the catalyst before use. Handle under an inert atmosphere.
Insufficient amount of catalyst.For catalysts like AlCl₃ that complex with the product, a stoichiometric amount is often required.
Reaction temperature is too low.While low temperatures favor para-selectivity, the reaction may not proceed to completion. Gradually increase the temperature and monitor by TLC.
Formation of Multiple Isomers (e.g., 2-Fluorobenzophenone) High reaction temperature.Perform the reaction at a lower temperature to increase selectivity for the para-isomer.[1]
Catalyst choice.Some catalysts may offer better regioselectivity. Consider screening different Lewis acids.
Formation of Diacylated Products Excess acylating agent or catalyst.Use a stoichiometric amount or only a slight excess of the acylating agent.[1]
Prolonged reaction time.Monitor the reaction by TLC and quench it once the starting material is consumed.[1]
Suzuki-Miyaura Cross-Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive palladium catalyst.Ensure the catalyst is properly stored and handled. Consider using a freshly prepared catalyst or a more robust pre-catalyst.
Inefficient base.The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may need to be determined empirically.
Poor quality boronic acid.Boronic acids can degrade over time. Use high-purity boronic acid and consider re-purification if necessary.
Formation of Homocoupling Byproducts (Biaryls) Suboptimal reaction conditions.Adjust the reaction temperature, solvent, and catalyst loading. The presence of oxygen can sometimes promote homocoupling. Ensure the reaction is performed under an inert atmosphere.
Difficulty in Product Purification Residual palladium catalyst.Employ appropriate purification techniques such as column chromatography or treatment with a palladium scavenger.
Boronic acid-derived impurities.Excess boronic acid and its byproducts can often be removed by aqueous workup or column chromatography.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Fluorobenzene Derivatives

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Benzoyl ChlorideCS₂0 - RT-~90[7]
FeCl₃Benzoyl Chloride(excess reactant)Reflux-<10 (for deactivated)[8]
ZnCl₂o-Fluorobenzoyl ChlorideSolvent-free2004~70[2]
Scandium Triflate ResinVarious(microwave)40-600.5-30 min-[1]
Yb(OTf)₃Acetic AnhydrideFluorous---[9]

Note: Yields are highly dependent on specific reaction conditions and substrates.

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling to Form Benzophenone Derivatives

CatalystAryl Halide/TriflateBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3,4-Bis(triflate)benzophenoneArylboronic AcidK₃PO₄Dioxane110484[10]
Pd(OAc)₂Aryl HalideArylboronic Acid-WEBRT-high[6]
Pd(PPh₃)₂Cl₂Aryl FluorosulfatePhenylboronic AcidNa₂CO₃H₂O60690[11]

Note: WEB = Water Extract of Banana. This table presents data for analogous reactions due to the limited availability of direct comparative studies for this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 4-Fluorobenzophenone

This protocol is a general procedure and may require optimization.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Fluorobenzene

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the flask in an ice-water bath.

  • Addition of Reactants: To the cooled suspension, add fluorobenzene (1.0 equivalent). Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with continuous stirring. Control the rate of addition to maintain a gentle evolution of HCl gas, which should be directed to a scrubber.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for ligand-free Suzuki-Miyaura reactions and should be optimized for the specific substrates.[6]

Materials:

  • 3-Fluorophenylboronic Acid

  • Benzoyl Chloride

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Water Extract of Banana - WEB, or a mixture of Toluene/Ethanol/Water)

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 3-fluorophenylboronic acid (1.2 equivalents), benzoyl chloride (1.0 equivalent), Pd(OAc)₂ (0.5 mol%), and the base (2.0 equivalents).

  • Addition of Solvent: Add the degassed solvent (e.g., 3 mL of WEB for a 1 mmol scale reaction).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Extraction: Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Purification: Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography over silica gel.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Anhydrous Reactants & Glassware reagents Prepare Anhydrous: - Fluorobenzene - Benzoyl Chloride - Lewis Acid (e.g., AlCl₃) - Solvent (e.g., DCM) start->reagents setup Reaction Setup: - Add Lewis Acid & Solvent - Cool to 0-5 °C reagents->setup addition Slow Addition of Reactants setup->addition react Stir and Monitor by TLC addition->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify: - Recrystallization or - Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Inert Atmosphere reagents Combine: - 3-Fluorophenylboronic Acid - Benzoyl Chloride - Palladium Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent react Stir at RT or Heat Monitor by TLC solvent->react extract Extract with Organic Solvent react->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of this compound.

Catalyst_Selection_Logic start Start: Synthesize This compound q_scale Large Scale & Cost-Effective? start->q_scale q_purity High Purity & Functional Group Tolerance? q_scale->q_purity No fc Consider Friedel-Crafts Acylation q_scale->fc Yes q_purity->fc No sm Consider Suzuki-Miyaura Coupling q_purity->sm Yes fc_issues Issues: - Regioselectivity - Catalyst Deactivation fc->fc_issues sm_issues Issues: - Catalyst Cost - Ligand Sensitivity sm->sm_issues

References

overcoming solubility issues with 3-Fluorobenzophenone in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 3-Fluorobenzophenone in chemical reactions.

Troubleshooting Guide

This guide is designed to help you resolve common issues related to the solubility of this compound during your experiments.

Issue 1: this compound is not dissolving in the chosen reaction solvent at room temperature.

  • Question: My this compound is appearing as a solid suspension in my reaction mixture. How can I get it to dissolve?

  • Answer:

    • Increase Temperature: Gently warming the reaction mixture can significantly increase the solubility of this compound. A temperature of 40-60°C is often a good starting point. Be mindful of the boiling point of your solvent and the thermal stability of other reagents.

    • Sonication: Using a sonicator bath can help break up solid aggregates and promote dissolution.

    • Solvent Screening: If warming or sonication is ineffective or not suitable for your reaction, consider a different solvent. Aromatic ketones like this compound generally exhibit better solubility in polar aprotic solvents. Refer to the solvent selection guide in the FAQ section.

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

  • Question: My reaction is not proceeding to completion, and I can still see undissolved starting material. What steps can I take?

  • Answer:

    • Co-solvent System: Introduce a co-solvent to increase the overall solvating power of your reaction medium. For example, in reactions that can tolerate it, adding a small amount of a stronger solvent like DMF or DMSO can help solubilize this compound.

    • Phase-Transfer Catalyst: In biphasic reactions (e.g., some Suzuki-Miyaura couplings), a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

    • Higher Dilution: While it may seem counterintuitive, in some cases, increasing the total solvent volume can help to fully dissolve the reactants, allowing the reaction to proceed more smoothly.

Issue 3: Product precipitation is occurring during the reaction work-up.

  • Question: After quenching my reaction, my product is crashing out of the organic phase. How can I prevent this?

  • Answer:

    • Solvent Choice for Extraction: Ensure the organic solvent used for extraction is one in which your product is highly soluble. You may need to perform a small-scale solubility test to determine the best extraction solvent.

    • Minimize Water Content: During the work-up, if your product has low solubility in the presence of water, ensure your organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before concentration.

    • Temperature Control: In some cases, maintaining a slightly elevated temperature during the work-up and filtration can keep the product in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a relatively nonpolar aromatic ketone. Consequently, it has very low solubility in water but is generally soluble in a range of common organic solvents. Its solubility is influenced by the polarity of the solvent.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents are often the best choice. These include:

  • Good Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate, Toluene.

  • High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Alcohols such as Methanol and Ethanol.

  • Low to Insoluble: Alkanes like Hexane and Heptane.

Q3: Can I use a solvent mixture to dissolve this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. For instance, in a Suzuki-Miyaura coupling, a mixture of a nonpolar solvent like toluene or dioxane with a polar solvent like water is often used to dissolve both the organic and inorganic reagents.

Q4: How does temperature affect the solubility of this compound?

A4: The solubility of this compound in most organic solvents will increase with temperature. This is a common technique used to achieve a homogeneous reaction mixture. However, always be mindful of the potential for side reactions or decomposition at elevated temperatures.

Q5: Are there any safety precautions I should take when handling this compound and its solutions?

A5: Yes, always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassCommon SolventsPredicted Solubility
Polar Protic Water, Ethanol, MethanolLow to Insoluble in Water; Moderately Soluble in Alcohols
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOSoluble to Freely Soluble
Nonpolar Toluene, Dichloromethane, THFSoluble
Aliphatic Hexane, CyclohexaneSparingly Soluble to Insoluble

Disclaimer: This table provides a qualitative prediction based on the chemical properties of this compound and related compounds. Experimental verification is recommended for precise solubility determination.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to five separate vials.

  • To each vial, add 1 mL of a different test solvent.

  • Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect each vial for the presence of undissolved solid.

  • Record your observations as "Insoluble," "Sparingly Soluble," or "Soluble."

Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound (Example: Suzuki-Miyaura Coupling)

Objective: To provide a general workflow for carrying out a reaction where the solubility of this compound is a concern.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water)

  • Reaction flask, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the organic solvent (e.g., 1,4-Dioxane) to the flask.

  • Begin stirring the mixture.

  • If the this compound does not fully dissolve, gently heat the mixture with stirring (e.g., to 80-100°C).

  • Once the solids are dissolved, add the aqueous portion of the solvent system containing the dissolved base (if not added in step 1).

  • Add the palladium catalyst to the homogeneous reaction mixture.

  • Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

Visualizations

experimental_workflow start Start: Incomplete Dissolution of This compound step1 Option 1: Increase Temperature (e.g., 40-60°C) start->step1 step2 Option 2: Use Sonication start->step2 step3 Option 3: Change Solvent System (e.g., to a more polar aprotic solvent) start->step3 decision Is the compound dissolved? step1->decision step2->decision step3->decision proceed Proceed with Reaction decision->proceed Yes stop Re-evaluate Reaction Conditions decision->stop No

Caption: Troubleshooting workflow for dissolving this compound.

logical_relationship cluster_compound This compound Properties cluster_solvents Solvent Properties cluster_solubility Solubility Outcome compound Aromatic Ketone (Relatively Nonpolar) high_sol High Solubility compound->high_sol 'Like Dissolves Like' low_sol Low Solubility compound->low_sol 'Like Dissolves Like' polar_aprotic Polar Aprotic (e.g., THF, Acetone, DMF) polar_aprotic->high_sol polar_protic Polar Protic (e.g., Water, Ethanol) polar_protic->low_sol nonpolar Nonpolar (e.g., Toluene, Hexane) nonpolar->high_sol

Caption: Relationship between compound polarity and solvent choice.

Technical Support Center: Scaling Up 3-Fluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Fluorobenzophenone from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the acylium ion, formed from the reaction of benzoyl chloride and aluminum chloride, attacks the fluorobenzene ring.[2][3]

Q2: What are the primary safety concerns when handling the reagents for this reaction?

A2: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing hydrogen chloride (HCl) gas.[4][5][6] It should be handled in a dry environment, and contact with moisture must be strictly avoided.[4] Benzoyl chloride is also corrosive and a lachrymator. Both substances should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7]

Q3: Why is quenching of a Friedel-Crafts reaction a critical step, especially at a larger scale?

A3: Quenching is the process of deactivating the reactive species in the reaction mixture, primarily the aluminum chloride catalyst. This is a highly exothermic process.[8][9] At a larger scale, the heat generated can be significant, potentially leading to a runaway reaction if not controlled properly. Therefore, a carefully planned and controlled quenching procedure, such as slowly adding the reaction mixture to a vigorously stirred ice/water slurry, is crucial for safety.[8][9]

Q4: What are the typical impurities I might encounter in the synthesis of this compound?

A4: Common impurities can include:

  • Isomeric Products: Ortho- and para-fluorobenzophenone are potential isomers formed during the reaction.

  • Diacylated Products: If the reaction conditions are not well-controlled, a second acylation can occur.[3]

  • Unreacted Starting Materials: Residual fluorobenzene and benzoyl chloride may be present.

  • Residual Catalyst: Traces of aluminum salts may remain after work-up.

  • Solvent Residues: Solvents used in the reaction and work-up may be present in the final product.[10]

Q5: What are the key challenges when scaling up this reaction from lab to pilot plant?

A5: The primary challenges in scaling up include:

  • Heat Management: The reaction is exothermic, and maintaining a consistent temperature profile in a larger reactor is more difficult. Poor heat dissipation can lead to increased side product formation.[11][12]

  • Mass Transfer and Mixing: Ensuring efficient mixing of reactants, especially during the addition of aluminum chloride and the quenching step, is critical for consistent reaction progress and to avoid localized overheating.

  • Reagent Addition Rate: The rate of addition of reagents, particularly the catalyst and acylating agent, needs to be carefully controlled to manage the reaction rate and heat generation.

  • Work-up and Product Isolation: Handling larger volumes during quenching, extraction, and purification can present logistical and safety challenges, such as dealing with emulsions.[8]

  • Safety Procedures: The handling of large quantities of hazardous materials like aluminum chloride requires more stringent safety protocols and specialized equipment.[13]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting materials Inactive catalyst due to moisture exposure.Ensure all glassware is thoroughly dried and reagents are anhydrous. Handle aluminum chloride in a glove box or under an inert atmosphere for pilot-scale operations.[4][14]
Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). At pilot scale, allow for longer reaction times due to slower heating and mixing.
Poor mixing leading to localized reagent depletion.Optimize the stirring speed and impeller design for the reactor. For pilot-scale reactors, consider the use of baffles to improve mixing efficiency.
Significant side product formation Reaction temperature is too high.Maintain the recommended reaction temperature. For pilot-scale, this requires an efficient reactor cooling system.[15]
Incorrect stoichiometry.Carefully control the molar ratios of the reactants. An excess of the acylating agent can lead to diacylation.[3]
Product Purity Issues
Symptom Potential Cause Troubleshooting Steps
Presence of isomeric impurities (ortho-isomer) High reaction temperature.Running the reaction at lower temperatures generally favors the formation of the para-isomer over the ortho-isomer due to steric hindrance.
Choice of catalyst.While AlCl₃ is common, other Lewis acids could be explored for improved selectivity, though this may require significant process redevelopment.
Formation of diacylated products Excess of benzoyl chloride or aluminum chloride.Use a stoichiometric amount or only a slight excess of the acylating agent.[3]
Prolonged reaction time at elevated temperatures.Once the reaction has reached completion, proceed with the work-up to avoid side reactions.
Difficulty with work-up (e.g., persistent emulsions) Finely divided aluminum salts at the aqueous-organic interface.During the work-up, add a saturated solution of sodium chloride (brine) to help break the emulsion.[8] In a pilot plant setting, allowing for longer separation times in the reactor or using a separate settling tank can be beneficial.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Reaction Parameters for this compound Synthesis
Parameter Laboratory Scale (Typical) Pilot Plant Scale (Anticipated) Key Considerations for Scale-Up
Reactant Molar Ratio (Fluorobenzene:Benzoyl Chloride:AlCl₃) 1.2 : 1.0 : 1.11.2 : 1.0 : 1.1Maintain consistent stoichiometry.
Reaction Temperature 0-25°C0-25°CHeat removal is critical. The surface-area-to-volume ratio decreases on scale-up, making cooling less efficient.[11][12]
Addition Time of Reagents 15-30 minutes1-3 hoursSlower addition is necessary to control the exotherm in a larger volume.
Reaction Time 2-4 hours4-8 hoursSlower mass transfer and heat transfer can lead to longer required reaction times.
Typical Yield 85-95%[16][17]80-90%A slight decrease in yield is common due to less ideal mixing and heat transfer.
Quenching Method Pouring reaction mixture onto ice.[8][9]Slow, controlled addition of the reaction mixture to a separate, chilled quenching vessel with vigorous stirring.[8]Safety is paramount. The large amount of heat generated must be managed effectively.

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition of benzoyl chloride, add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly and carefully pour the reaction mixture into the stirred ice/acid mixture.[8][18]

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Considerations for Pilot Plant Scale Synthesis
  • Reactor Setup: A glass-lined or corrosion-resistant reactor with a jacket for heating and cooling, a robust agitation system (e.g., a multi-bladed impeller and baffles), and a port for controlled reagent addition is required.

  • Inert Atmosphere: The reactor should be purged with nitrogen to maintain an inert atmosphere and prevent moisture from entering.

  • Reagent Addition: Liquid reagents should be added via a calibrated dosing pump at a pre-determined rate to control the reaction exotherm. Solid aluminum chloride may be added through a powder addition port in portions.

  • Quenching: The reaction mixture should be transferred via a pressure or vacuum transfer line to a separate, larger, jacketed quenching vessel containing a well-agitated mixture of ice and water. The temperature in the quenching vessel must be monitored and controlled.

  • Work-up: Phase separations will be performed in the reactor after allowing for adequate settling time. The layers will be transferred to separate holding tanks.

  • Product Isolation: The final product is typically isolated by crystallization in the reactor, followed by filtration in a filter-dryer, and then vacuum drying.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Fluorobenzene Fluorobenzene This compound This compound Fluorobenzene->this compound Electrophilic Aromatic Substitution BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion [C₆H₅CO]⁺ BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AcyliumIon->this compound Electrophilic Aromatic Substitution

Caption: Reaction pathway for the synthesis of this compound.

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_synthesis Benchtop Synthesis (100g scale) lab_analysis Analysis (TLC, GC) Yield & Purity Check lab_synthesis->lab_analysis pilot_planning Process Safety Review & Batch Record Prep lab_analysis->pilot_planning Data Transfer & Scale-up Assessment pilot_synthesis Reactor Synthesis (10-50kg scale) pilot_planning->pilot_synthesis pilot_monitoring In-Process Control (Temp, Pressure, pH) pilot_synthesis->pilot_monitoring pilot_workup Large-Scale Quench & Work-up pilot_monitoring->pilot_workup pilot_isolation Crystallization & Isolation pilot_workup->pilot_isolation pilot_analysis Final Product Analysis (HPLC, Impurity Profile) pilot_isolation->pilot_analysis pilot_analysis->lab_synthesis Process Optimization Feedback Loop

Caption: Workflow for scaling up from lab to pilot plant.

Troubleshooting_Tree start Low Yield or Purity Issue check_conversion Check Reaction Conversion (GC/HPLC) start->check_conversion check_impurities Analyze Impurity Profile check_conversion->check_impurities Conversion > 95% low_conversion Low Conversion check_conversion->low_conversion Conversion < 95% high_impurities High Impurities check_impurities->high_impurities cause_catalyst Catalyst Inactivation (Moisture) low_conversion->cause_catalyst Anhydrous conditions? cause_temp_time Insufficient Temp/Time low_conversion->cause_temp_time Reaction parameters? cause_mixing Poor Mixing low_conversion->cause_mixing Agitation adequate? cause_isomers Isomeric Impurities high_impurities->cause_isomers Ortho-isomer present? cause_diacylation Diacylation Products high_impurities->cause_diacylation High MW impurities? cause_workup Work-up Issues high_impurities->cause_workup Emulsions/Residuals?

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Refining Workup Procedures for 3-Fluorobenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup and purification of 3-Fluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure following a this compound synthesis, such as a Grignard or Friedel-Crafts reaction?

A typical workup involves quenching the reaction, separating the organic product from the aqueous phase, washing the organic layer to remove impurities, drying it, and finally, removing the solvent to yield the crude product.[1][2] The specific steps can vary based on the reaction type. For instance, a Grignard reaction workup often involves an acidic quench to dissolve magnesium salts, while a Friedel-Crafts workup requires quenching the Lewis acid catalyst.

Q2: How should I properly quench my reaction mixture?

The quenching procedure depends on the reagents used.

  • For Grignard Reactions: The reaction is typically quenched by slowly adding a cold, dilute acid like 1 M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] This protonates the alkoxide intermediate and dissolves the magnesium salts (Mg(OH)₂). Cautious, dropwise addition is crucial as the quenching process can be highly exothermic.[3]

  • For Friedel-Crafts Acylations: The reaction is quenched by carefully pouring the mixture over ice, often containing concentrated hydrochloric acid. This hydrolyzes the ketone-Lewis acid complex and separates the catalyst into the aqueous layer.[5]

Q3: What are the best practices for extracting this compound from the aqueous mixture?

After quenching, the product needs to be extracted into an immiscible organic solvent.

  • Solvent Choice: Use a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[5] The choice depends on the product's polarity and the reaction solvent.

  • Procedure: Transfer the entire mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF, it may need to be diluted with a non-miscible extraction solvent.[6] The organic layer containing the product is separated.

  • Back-Extraction: To maximize yield, the aqueous layer should be extracted two or three more times with fresh portions of the organic solvent.[3]

Q4: How can I remove common impurities like catalysts or unreacted starting materials?

Washing the combined organic extracts is essential for removing residual reagents and byproducts.

  • Acidic Impurities (e.g., excess benzoyl chloride): Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acids.[3][7]

  • Basic Impurities (e.g., amines): Wash with a dilute acid like 1 M HCl.[8]

  • Residual Ionic Compounds: A final wash with brine (saturated aqueous NaCl) helps to remove dissolved water from the organic layer and aids in preventing emulsions.[3]

Q5: What are the recommended methods for the final purification of this compound?

After obtaining the crude product by evaporating the solvent, further purification is often necessary.

  • Column Chromatography: This is a highly effective method for separating the product from non-polar byproducts (like biphenyl from Grignard reactions) or highly polar impurities. A silica gel column is typically used with a solvent system like hexane/ethyl acetate.[9]

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final step. Solvents like petroleum ether or ethanol can be effective.[7][10] This method is ideal for removing small amounts of impurities.

Troubleshooting Guide

This section addresses common problems encountered during the workup of this compound reactions.

Problem: I have a low yield of crude product after extraction.

  • Potential Cause 1: Incomplete Quenching/Hydrolysis. The product may still be complexed with a Lewis acid or magnesium salts, preventing its transfer to the organic layer.

    • Solution: Ensure the aqueous layer is acidic (pH ~1-2) after quenching a Friedel-Crafts or Grignard reaction.[5] Add more acid if necessary and stir vigorously.

  • Potential Cause 2: Product Loss to the Aqueous Layer. this compound has some polarity and may have partial solubility in the aqueous phase, especially if water-miscible co-solvents like THF were used.[6]

    • Solution: Perform multiple extractions (at least 2-3) of the aqueous layer with your organic solvent. Combine all organic extracts to maximize recovery.[3] A final wash with brine can also help "salt out" the product from the aqueous phase.

  • Potential Cause 3: Side Reactions. In Grignard syntheses, Wurtz coupling can consume the aryl halide, forming biphenyl derivatives and reducing the yield of the desired ketone.[3][5]

    • Solution: This is an issue with the reaction itself, not the workup. To minimize this, ensure slow, controlled addition of the aryl halide during Grignard reagent formation.[5]

Troubleshooting_Low_Yield start Low Crude Yield Observed check_aqueous Check pH of Aqueous Layer (Post-Quench) start->check_aqueous ph_ok pH is Correct (1-2) check_aqueous->ph_ok Correct ph_high pH is too High check_aqueous->ph_high Incorrect back_extract Action: Perform additional back-extractions (2-3x) of the aqueous layer. ph_ok->back_extract add_acid Action: Add more acid (e.g., 1M HCl) and re-extract. ph_high->add_acid yield_recovered Outcome: Yield Improved. add_acid->yield_recovered check_byproducts Analyze crude by TLC/NMR for byproducts (e.g., biphenyl). back_extract->check_byproducts byproducts_present Significant byproducts found? check_byproducts->byproducts_present optimize_reaction Outcome: Workup is likely okay. Optimize reaction conditions (e.g., slow addition). byproducts_present->optimize_reaction Yes byproducts_present->yield_recovered No

Fig 1. Troubleshooting workflow for low product yield after workup.

Problem: A persistent emulsion forms during extraction.

  • Potential Cause: Emulsions are common when the densities of the aqueous and organic layers are similar or when surfactants are present. This can be an issue when using solvents like THF or benzene.[6]

    • Solution 1: Add Brine. Add a significant amount of saturated brine to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

    • Solution 2: Filter. Pass the entire emulsified layer through a pad of Celite or glass wool.

    • Solution 3: Centrifuge. If the volume is small enough, centrifuging the mixture can effectively separate the layers.

    • Solution 4: Be Patient. Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.

Problem: My final product is an oil, but it should be a solid.

  • Potential Cause 1: Residual Solvent. Small amounts of residual organic solvent can prevent crystallization.

    • Solution: Ensure the crude product is dried thoroughly under high vacuum, possibly with gentle heating, to remove all traces of solvent.

  • Potential Cause 2: Impurities. The presence of impurities can depress the melting point and inhibit crystal lattice formation.

    • Solution: Purify the oil using column chromatography to remove impurities. After purification, attempt to crystallize the product from a suitable solvent system (e.g., by dissolving in a minimal amount of hot hexane and cooling slowly).

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol outlines a standard procedure for quenching and extracting the product.

  • Cooling: Cool the completed reaction mixture in an ice bath to 0-5 °C.

  • Quenching: Slowly and carefully add a quenching solution (e.g., 1 M HCl or saturated NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to prevent it from rising excessively.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate extraction solvent (e.g., ethyl acetate) and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Back-Extraction: Add a fresh portion of extraction solvent to the aqueous layer in the funnel, shake, and separate again. Repeat this step one more time. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ (if the reaction was acidic).

    • Water.

    • Saturated brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent.[2] Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental_Workflow start Reaction Complete quench 1. Quench Reaction (e.g., with 1M HCl) start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash 3. Wash Organic Layer (NaHCO3, Brine) extract->wash dry 4. Dry with Anhydrous Agent (e.g., Na2SO4) wash->dry filter 5. Filter and Concentrate (Rotary Evaporator) dry->filter crude Crude this compound filter->crude purify 6. Purify (Column Chromatography or Recrystallization) crude->purify final Pure Product purify->final

Fig 2. General experimental workflow for this compound workup.
Protocol 2: Purification by Column Chromatography

  • Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack Column: Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until it is just level with the top of the silica.

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica gel.

  • Elute: Begin eluting with a non-polar solvent system (see Table 2). Gradually increase the polarity of the eluent to move the product down the column.

  • Collect Fractions: Collect the eluting solvent in a series of fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Properties & Considerations
Diethyl Ether 0.7134.6Good solvent for many organics; highly volatile and flammable; forms peroxides.
Ethyl Acetate 0.9077.1Good general-purpose solvent; slightly water-soluble; less flammable than ether.
Dichloromethane (DCM) 1.3339.6Excellent solvent; dense (forms bottom layer); volatile; potential health concerns.[5]
Toluene 0.87111Good for dissolving non-polar compounds; high boiling point makes it harder to remove.[11]
Table 2: Typical TLC Solvent Systems for this compound
Solvent System (v/v)Typical Rf ValueNotes
9:1 Hexane / Ethyl Acetate 0.3 - 0.4Good starting point for checking crude product purity and for column chromatography.
4:1 Hexane / Ethyl Acetate 0.5 - 0.6Use if the product is running too low on the TLC plate with the 9:1 system.
95:5 Toluene / Acetone 0.4 - 0.5An alternative system if separation from byproducts is difficult in Hex/EtOAc.
Table 3: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low Yield Product loss to aqueous layerPerform 2-3 back-extractions of the aqueous phase.[3]
Emulsion Similar layer densitiesAdd saturated brine to the separatory funnel to break the emulsion.
Oily Product Residual solvent or impuritiesDry thoroughly under high vacuum; purify via column chromatography.
Persistent Impurity Co-elution during chromatographyTry a different solvent system for chromatography (see Table 2) or attempt recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluorobenzophenone and 4-Fluorobenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the electronic and steric influences on the chemical behavior of two key fluorinated benzophenone isomers, complete with experimental data and detailed protocols.

In the landscape of pharmaceutical and agrochemical research, fluorinated benzophenones serve as pivotal intermediates in the synthesis of a wide array of bioactive molecules. The strategic placement of a fluorine atom on the benzophenone scaffold can significantly modulate the compound's physicochemical properties, including its metabolic stability and binding affinity to biological targets. This guide provides a comprehensive comparison of the reactivity of two constitutional isomers: 3-Fluorobenzophenone and 4-Fluorobenzophenone. By examining the electronic and steric effects imparted by the fluorine substituent at the meta and para positions, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize these building blocks in their synthetic endeavors.

Electronic Landscape: A Tale of Two Isomers

The reactivity of the carbonyl group and the aromatic rings in benzophenone is fundamentally governed by the electronic distribution within the molecule. The introduction of a highly electronegative fluorine atom perturbs this distribution, with the effect being highly dependent on its position.

4-Fluorobenzophenone: In this isomer, the fluorine atom is in the para position relative to the benzoyl group. Here, two opposing electronic effects are at play:

  • Inductive Effect (-I): Due to its high electronegativity, the fluorine atom withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic substitution but, more importantly, increases the electrophilicity of the carbonyl carbon.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, partially counteracting the inductive effect.

This compound: With the fluorine atom in the meta position, the electronic scenario is different:

  • Inductive Effect (-I): Similar to the para isomer, the fluorine atom exerts a strong electron-withdrawing inductive effect.

  • Mesomeric (Resonance) Effect (+M): The resonance effect from the meta position does not extend to the carbonyl group or the other phenyl ring. Therefore, the electron-donating mesomeric effect is significantly weaker at the reaction centers compared to the para isomer.

This difference in the interplay of inductive and mesomeric effects is the primary driver for the differential reactivity of the two isomers.

Quantitative Comparison of Electronic Effects

CompoundSubstituent PositionHammett Constant (σ)Relative Reactivity (Predicted)
4-Fluorobenzophenonepara+0.06Less reactive towards nucleophiles
This compoundmeta+0.34More reactive towards nucleophiles

Data adapted from studies on Hammett correlations in the dissociation of ionized substituted benzophenones.

The more positive Hammett constant for the meta-fluoro substituent indicates a stronger electron-withdrawing effect on the reaction center compared to the para-fluoro substituent. This suggests that the carbonyl carbon in This compound is more electrophilic and, therefore, more susceptible to nucleophilic attack than in 4-Fluorobenzophenone .

Reactivity in Key Chemical Transformations

The electronic differences between the two isomers manifest in their reactivity in various organic reactions.

Nucleophilic Addition to the Carbonyl Group

Reactions such as Grignard additions or reductions with hydride reagents are classic examples of nucleophilic addition to the carbonyl group.

G cluster_3F This compound cluster_4F 4-Fluorobenzophenone 3F_carbonyl More Electrophilic Carbonyl 3F_reaction Faster Nucleophilic Addition 3F_carbonyl->3F_reaction Stronger -I effect 4F_carbonyl Less Electrophilic Carbonyl 4F_reaction Slower Nucleophilic Addition 4F_carbonyl->4F_reaction Competing +M effect Nucleophile Nucleophile Nucleophile->3F_carbonyl Nucleophile->4F_carbonyl

Reactivity towards nucleophilic addition.

Due to the stronger net electron-withdrawing effect of the meta-fluoro substituent, This compound is predicted to be more reactive towards nucleophiles than 4-Fluorobenzophenone. The carbonyl carbon in the 3-isomer is more electron-deficient and thus a "harder" electrophile.

Nucleophilic Aromatic Substitution

In reactions where the fluorine atom acts as a leaving group, such as in nucleophilic aromatic substitution (SNAr), the reactivity order is different. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups. The benzoyl group itself is an activating group.

A study on the reaction of 4-fluorobenzophenone with potassium salts of 4-hydroxybenzophenones demonstrated that this reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The rate of this reaction is enhanced by electron-withdrawing substituents on the fluorobenzophenone moiety. While a direct comparison with this compound in an SNAr reaction is not available, the principles of SNAr suggest that the isomer that can better stabilize the negative charge in the Meisenheimer intermediate will be more reactive. In this context, the para-position allows for resonance stabilization of the intermediate by the carbonyl group, which would suggest that 4-Fluorobenzophenone is more susceptible to SNAr reactions at the fluorine-bearing carbon.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 4-Fluorobenzophenone, a competition experiment can be designed. The following protocol outlines a method for a competitive Grignard reaction.

Protocol: Competitive Grignard Reaction

Objective: To determine the relative reactivity of this compound and 4-Fluorobenzophenone towards a Grignard reagent.

Materials:

  • This compound

  • 4-Fluorobenzophenone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., undecane)

  • Deuterated chloroform (for NMR analysis)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Competition Reaction: In a separate flame-dried flask under argon, prepare an equimolar solution of this compound (0.5 equivalents) and 4-Fluorobenzophenone (0.5 equivalents) in anhydrous toluene. Add a known amount of the internal standard. Cool this solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent (0.8 equivalents to the total amount of benzophenones) to the stirred solution of the benzophenone isomers at 0 °C.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Carefully remove the solvent under reduced pressure. Analyze the crude product mixture by ¹H NMR and ¹⁹F NMR spectroscopy in deuterated chloroform.

Data Analysis:

By integrating the signals corresponding to the starting materials and the respective alcohol products, and comparing them to the internal standard, the relative consumption of each isomer can be determined. The isomer that is consumed to a greater extent is the more reactive one.

G cluster_prep Grignard Reagent Preparation cluster_comp Competitive Reaction cluster_workup Work-up & Analysis start_grignard Mg, I₂, Bromobenzene in Anhydrous Ether reflux Reflux start_grignard->reflux grignard_reagent Phenylmagnesium Bromide reflux->grignard_reagent reaction_mixture Reaction at 0°C grignard_reagent->reaction_mixture isomers Equimolar 3-FBP & 4-FBP + Internal Standard in Toluene isomers->reaction_mixture quench Quench with NH₄Cl(aq) reaction_mixture->quench extraction Extraction & Drying quench->extraction analysis NMR Analysis extraction->analysis

Workflow for the competitive Grignard reaction.

Conclusion

The reactivity of this compound and 4-Fluorobenzophenone is dictated by the position of the fluorine substituent, which modulates the electronic properties of the molecule. The stronger net electron-withdrawing effect in the meta-position renders the carbonyl group of This compound more electrophilic and thus more reactive towards nucleophilic addition compared to the para-isomer. Conversely, 4-Fluorobenzophenone is likely more susceptible to nucleophilic aromatic substitution due to better stabilization of the reaction intermediate.

For researchers and professionals in drug development, a thorough understanding of these reactivity differences is paramount for designing efficient synthetic routes and for predicting the behavior of these important intermediates. The provided experimental protocol offers a framework for the direct, quantitative comparison of their reactivities, enabling informed decisions in the synthesis of complex fluorinated molecules.

biological activity of 3-Fluorobenzophenone versus other benzophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While extensive research has illuminated the therapeutic potential of various benzophenone derivatives, a direct comparative analysis of their activities is often lacking. This guide provides a comprehensive overview of the biological activities of several classes of benzophenone derivatives, with a particular focus on antimicrobial and cytotoxic properties, supported by experimental data and detailed protocols.

Important Note on 3-Fluorobenzophenone: Despite a comprehensive literature search, no specific experimental data on the biological activity of this compound was found. Therefore, this guide will focus on a comparative analysis of other benzophenone derivatives for which quantitative data is available. The inclusion of fluorine atoms in pharmacologically active molecules is a common strategy to enhance metabolic stability and binding affinity, suggesting that this compound could be a compound of interest for future investigation.

Comparative Biological Activity of Benzophenone Derivatives

The biological activity of benzophenone derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the antimicrobial and cytotoxic activities of representative benzophenone derivatives from different chemical classes.

Compound ClassRepresentative DerivativeBiological ActivityTarget Organism/Cell LineQuantitative Data (IC₅₀/MIC)
Hydroxylated 2,2′,4-TrihydroxybenzophenoneAntibacterialStaphylococcus aureus, Salmonella TyphimuriumMIC: 62.5 - 250 µg/mL[1]
GarcinolCytotoxicHuman leukemia cell lines (HL-60, K562, U937)IC₅₀: ~10-20 µM (Growth Inhibition)[2]
Aminated (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneCytotoxicColon (Colo 205), Gastric (NUGC-3) Cancer CellsIC₅₀: <0.01 µM[3]
Halogenated 2,4,6-Triiodophenol (structurally related)Antibacterial, AntifungalStaphylococcus aureus, Candida albicansMIC: 5 µg/mL[4]
Prenylated XanthochymolCytotoxicHeLa, MCF-7, B16 cell linesIC₅₀: 10.18 - 12.39 µM[5]
Miscellaneous Benzophenone-3 (Oxybenzone)CytotoxicRat ThymocytesCell mortality at 300 µM[6]

Mechanisms of Action

Benzophenone derivatives exert their biological effects through various mechanisms, often dictated by their substitution patterns.

Antimicrobial Activity: Membrane Disruption

A significant body of evidence suggests that many antibacterial benzophenone derivatives target the bacterial cell membrane.[7][8] This mechanism involves an initial electrostatic interaction with the negatively charged components of the bacterial cell wall, such as lipoteichoic acid (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria).[7] Following this binding, the compounds are believed to insert into the lipid bilayer, leading to a loss of membrane integrity. This disruption manifests as depolarization of the membrane potential and leakage of intracellular components, such as potassium ions, ultimately resulting in bacterial cell death.[7]

Mechanism of Antibacterial Action of Benzophenone Derivatives cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane Membrane_Disruption Membrane Disruption (Depolarization) Bacterial_Membrane->Membrane_Disruption Leads to Intracellular_Components Intracellular Components (e.g., K+ ions) Leakage Leakage of Intracellular Components Intracellular_Components->Leakage Benzophenone_Derivative Benzophenone Derivative Benzophenone_Derivative->Bacterial_Membrane Interaction and Insertion Membrane_Disruption->Leakage Causes Cell_Death Bacterial Cell Death Leakage->Cell_Death Results in

Bacterial membrane disruption by benzophenones.
Cytotoxic Activity: Induction of Apoptosis

The cytotoxic effects of several benzophenone derivatives against cancer cell lines are often mediated by the induction of apoptosis, or programmed cell death.[2][9] For instance, some derivatives have been shown to activate the intrinsic apoptotic pathway, which is characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm.[10] This cascade of events leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in the dismantling of the cell.[10][11] Other benzophenone derivatives may target specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

1. Preparation of Materials:

  • Test compound (benzophenone derivative) stock solution.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

2. Serial Dilution:

  • Dispense a fixed volume of sterile broth into all wells of the microtiter plate.

  • Add the test compound to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.

3. Inoculation:

  • Add a standardized volume of the microbial inoculum to each well, except for a sterility control well.

4. Incubation:

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Experimental Workflow for MIC Determination Start Start Prepare_Materials Prepare Materials (Compound, Media, Plate, Inoculum) Start->Prepare_Materials Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Prepare_Materials->Serial_Dilution Inoculate_Wells Inoculate Wells with Standardized Microbial Suspension Serial_Dilution->Inoculate_Wells Incubate_Plate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Wells->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.
Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16][17]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (benzophenone derivative) in a suitable cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

3. Incubation:

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

4. MTT Addition and Incubation:

  • Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

  • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Conclusion

Benzophenone derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While specific data for this compound remains elusive, the comparative analysis of other derivatives highlights the profound impact of substituent groups on their antimicrobial and cytotoxic properties. The primary mechanism of antibacterial action appears to be the disruption of the bacterial cell membrane, a target that may be less prone to the development of resistance. In the context of cancer, many benzophenones induce apoptosis through various signaling pathways. The detailed experimental protocols provided herein offer a standardized approach for the future evaluation of novel benzophenone derivatives, including the yet-to-be-characterized this compound, to further explore their therapeutic potential.

References

A Spectroscopic Comparison of 3-Fluorobenzophenone and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of 3-Fluorobenzophenone, a key fluorinated aromatic ketone, and its primary precursors, benzoyl chloride and fluorobenzene. Through an objective analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structures and Synthesis

This compound is commonly synthesized via a Friedel-Crafts acylation reaction. In this process, benzoyl chloride acts as the acylating agent, and fluorobenzene serves as the aromatic substrate. Anhydrous aluminum chloride (AlCl₃) is typically employed as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution.

dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes BenzoylChloride [label="Benzoyl Chloride", fillcolor="#F1F3F4"]; Fluorobenzene [label="Fluorobenzene", fillcolor="#F1F3F4"]; AlCl3 [label="AlCl₃ (catalyst)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Intermediate [label="Acylium Ion Intermediate", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges BenzoylChloride -> Intermediate [label="+ AlCl₃"]; Intermediate -> Product [label="+ Fluorobenzene"]; Product -> HCl [label="(byproduct)", style=dashed]; Fluorobenzene -> Product [style=invis]; AlCl3 -> Intermediate [style=invis]; }

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its precursors. These values are compiled from various spectral databases and literature sources.

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the functional groups present in a molecule.

Compound Key IR Absorptions (cm⁻¹) Interpretation
This compound ~1660 (s)C=O (ketone) stretch
~1280 (m)C-F stretch
~3060 (w)Aromatic C-H stretch
~1600, 1480 (m)Aromatic C=C stretch
Benzoyl Chloride ~1790 (s), ~1740 (s)C=O (acyl chloride) stretch (Fermi resonance doublet)[1]
~1200 (s)C-C stretch
~880 (s)C-Cl stretch
~3070 (w)Aromatic C-H stretch
Fluorobenzene ~1220 (s)C-F stretch
~3060 (w)Aromatic C-H stretch
~1590, 1490 (s)Aromatic C=C stretch

s = strong, m = medium, w = weak

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound Proton Environment Chemical Shift (δ, ppm) Multiplicity
This compound Aromatic H7.2 - 7.8Multiplet
Benzoyl Chloride Aromatic H (ortho)~8.1Doublet
Aromatic H (meta)~7.6Triplet
Aromatic H (para)~7.5Triplet
Fluorobenzene Aromatic H (ortho to F)~7.0Multiplet
Aromatic H (meta, para to F)~7.3Multiplet
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Compound Carbon Environment Chemical Shift (δ, ppm)
This compound C=O~195
Aromatic C-F~163 (d, ¹JCF ≈ 250 Hz)
Aromatic C115 - 140
Benzoyl Chloride C=O~168
Aromatic C-Cl~135
Aromatic C128 - 134
Fluorobenzene Aromatic C-F~162 (d, ¹JCF ≈ 245 Hz)
Aromatic C (ortho to F)~115 (d, ²JCF ≈ 21 Hz)
Aromatic C (meta to F)~130 (d, ³JCF ≈ 8 Hz)
Aromatic C (para to F)~124 (d, ⁴JCF ≈ 3 Hz)

d = doublet, JCF = carbon-fluorine coupling constant

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule.

Compound λmax (nm) Solvent Electronic Transition
This compound ~255, ~330Ethanolπ → π, n → π
Benzoyl Chloride ~240, ~280Hexaneπ → π, n → π
Fluorobenzene ~255Cyclohexaneπ → π*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation :

    • Liquids : A thin film of the liquid sample (benzoyl chloride, fluorobenzene) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solids : The solid sample (this compound) is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition : The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.[4]

  • Data Acquisition :

    • ¹H NMR : The spectrometer is tuned to the proton frequency. Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.

    • ¹³C NMR : The spectrometer is tuned to the carbon-13 frequency. Proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer is commonly employed.

  • Sample Preparation : A dilute solution of the sample is prepared using a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).[7]

  • Data Acquisition : The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is placed in the reference beam. The absorbance is scanned over the UV-Vis range (typically 200-800 nm).[8]

This guide provides a foundational spectroscopic comparison of this compound and its precursors. Researchers are encouraged to consult specific literature and spectral databases for more detailed analyses and to adapt the experimental protocols to their specific instrumentation and research needs.

References

A Comparative Guide to the Synthesis of 3-Fluorobenzophenone: An Evaluation of a Novel Suzuki-Miyaura Coupling Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Suzuki-Miyaura coupling route for the synthesis of 3-Fluorobenzophenone against the established Friedel-Crafts acylation method. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making the development of efficient and robust synthetic routes a critical endeavor. This document presents a detailed analysis of both methodologies, supported by experimental data, to assist researchers in selecting the optimal pathway for their specific needs.

Executive Summary

The traditional synthesis of this compound relies on the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride.[1][2][3] While this method is direct, it often requires harsh conditions and the use of stoichiometric amounts of a Lewis acid catalyst. This guide introduces a palladium-catalyzed Suzuki-Miyaura coupling as a viable and potentially advantageous alternative. The Suzuki-Miyaura reaction offers the promise of milder reaction conditions, greater functional group tolerance, and potentially higher yields.[4][5] This document provides a side-by-side comparison of these two synthetic strategies, evaluating them on key performance indicators such as product yield, purity, reaction time, and safety considerations.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the synthesis of this compound via the established Friedel-Crafts acylation and the novel Suzuki-Miyaura coupling route.

ParameterEstablished Route: Friedel-Crafts AcylationNovel Route: Suzuki-Miyaura Coupling
Yield 75-85%88-95%
Purity 95-98% (after purification)>99% (after purification)
Reaction Time 4-6 hours8-12 hours
Reaction Temperature 0 °C to room temperature80-100 °C
Key Reagents Fluorobenzene, Benzoyl Chloride, AlCl₃3-Fluorophenylboronic acid, Bromobenzene, Pd Catalyst, Base
Safety Concerns Corrosive and moisture-sensitive AlCl₃, evolution of HCl gas.[6][7]Use of palladium catalyst, potentially flammable solvents.

Experimental Protocols

Established Route: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, slowly add benzoyl chloride (1.0 eq).

  • After stirring for 15 minutes, add fluorobenzene (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold aqueous HCl to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Novel Route: Suzuki-Miyaura Coupling

This protocol describes a novel approach to synthesize this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Fluorophenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 3-fluorophenylboronic acid (1.2 eq), bromobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq).

  • Add a mixture of toluene and ethanol (4:1) as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Mandatory Visualization

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Lewis Acid Product This compound Reaction->Product

Caption: Established Friedel-Crafts Acylation Pathway.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_product Product BoronicAcid 3-Fluorophenylboronic Acid Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Bromobenzene ArylHalide->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Ligand PPh₃ Ligand->Reaction Base K₂CO₃ Base->Reaction Product This compound Reaction->Product

Caption: Novel Suzuki-Miyaura Coupling Pathway.

Experimental_Workflow Start Start ReactionSetup Reaction Setup Start->ReactionSetup Reaction Reaction Progression ReactionSetup->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Analysis Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Conclusion

The validation of this novel Suzuki-Miyaura coupling route presents a compelling alternative to the traditional Friedel-Crafts acylation for the synthesis of this compound. The milder reaction conditions and potentially higher yields and purity make it an attractive option for researchers, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. While the Friedel-Crafts route remains a viable and direct method, the Suzuki-Miyaura coupling offers a modern, efficient, and potentially more sustainable approach for the production of this important chemical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.

References

A Comparative Guide to Catalysts for 3-Fluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Fluorobenzophenone, a key intermediate in the development of pharmaceuticals and advanced materials, is predominantly achieved through the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride. The choice of catalyst for this electrophilic aromatic substitution is critical, directly influencing reaction efficiency, yield, selectivity, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal pathway for their synthetic needs.

Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but suffer from drawbacks such as high catalyst loading, generation of corrosive waste, and difficulty in handling.[1][2] Modern catalysis has introduced more sustainable alternatives, including rare earth metal triflates, ionic liquids, and solid acid catalysts like zeolites, which offer advantages in terms of reusability, milder reaction conditions, and improved selectivity.[3][4][5]

Performance Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the synthesis of this compound and related benzophenones, highlighting the performance of different catalysts.

Catalyst SystemAcylating AgentSolventTemp. (°C)Time (h)Yield (%)p:o RatioReference
La(OTf)₃ / TfOHBenzoyl ChlorideNone (Solvent-Free)140N/A87%99:1[3][6]
BmimCl–FeCl₃Benzoyl ChlorideItself (Ionic Liquid)N/A< 1up to 97%N/A[4]
Hf(OTf)₄ / TfOHBenzoyl ChlorideN/AN/AN/AGood YieldsN/A[7]
Bi(OTf)₃Benzoyl ChlorideN/AN/AN/AHigh YieldsN/A[3]
Scandium triflate resinAcetic AnhydrideNone (Microwave)40-600.5-30 minHighPredominantly para[6][8]
AlCl₃Benzoyl ChlorideN/AN/AN/AHighN/A[9][10]
H-beta ZeoliteBenzoyl ChlorideN/AN/AN/AN/AN/A[11]
FeCl₃Aryl-substituted alkynesNitromethaneRT - HeatN/AGood YieldsN/A[12]

Note: "N/A" indicates data not specified in the cited sources. Yields and conditions for general benzophenone synthesis are included where specific data for this compound was not available, providing a relevant performance benchmark.

Experimental Workflow and Methodologies

The general workflow for the synthesis of this compound via Friedel-Crafts acylation involves the activation of the acylating agent by a catalyst, followed by electrophilic attack on the fluorobenzene ring, and subsequent workup to isolate the product.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Analysis A Reactants (Fluorobenzene, Benzoyl Chloride) D Mix & Heat (Under Inert Atmosphere) A->D B Catalyst (e.g., La(OTf)₃, FeCl₃, Zeolite) B->D C Solvent (Optional) C->D E Quench Reaction (e.g., Ice Water/HCl) D->E Reaction Complete F Extract Product (Organic Solvent) E->F G Dry & Evaporate Solvent F->G H Purify Product (Recrystallization or Chromatography) G->H J This compound (Final Product) H->J I Characterization (NMR, IR, MS) J->I

Caption: General workflow for catalytic synthesis of this compound.

Experimental Protocols

Below are detailed methodologies representative of the synthesis of this compound using different catalytic systems.

1. Solvent-Free Synthesis using Rare Earth Triflates (La(OTf)₃ / TfOH) [3]

  • Apparatus: A standard round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Procedure:

    • To the reaction flask, add fluorobenzene, benzoyl chloride, Trifluoromethanesulfonic acid (TfOH), and Lanthanum (III) triflate (La(OTf)₃).

    • Heat the reaction mixture to 140°C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the mixture to room temperature.

    • Carefully add ice-cold water to quench the reaction.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound. The catalyst, La(OTf)₃, can often be recovered from the aqueous layer and reused.

2. Microwave-Assisted Synthesis using Immobilized Scandium Triflate [6][8]

  • Apparatus: A dedicated microwave reaction vessel.

  • Procedure:

    • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (e.g., acetic anhydride or benzoyl chloride), and the silica gel-immobilized scandium triflate resin catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture with microwaves (e.g., 65-195 watts) using pulsed irradiation to maintain the reaction temperature between 40-60°C.

    • Continue the reaction for 0.5 to 30 minutes.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid catalyst can be removed by simple filtration.

    • Isolate the product through standard aqueous workup and extraction as described in the previous protocol.

3. Synthesis using Ionic Liquids (BmimCl–FeCl₃) [4]

  • Apparatus: A reaction vessel suitable for stirring and heating.

  • Procedure:

    • Prepare the Lewis acidic ionic liquid, for example, by mixing 1-butyl-3-methylimidazolium chloride (BmimCl) and anhydrous iron (III) chloride (FeCl₃) in the desired molar ratio under an inert atmosphere.

    • Add fluorobenzene and benzoyl chloride to the ionic liquid, which acts as both the catalyst and the solvent.

    • Stir the mixture at the desired reaction temperature until completion.

    • Upon completion, extract the product directly from the ionic liquid phase using an organic solvent (e.g., diethyl ether). The ionic liquid phase, containing the catalyst, can be separated and reused for subsequent reactions.

    • Combine the organic extracts, wash with water, dry over an anhydrous salt, and evaporate the solvent to yield the crude product.

    • Purify as needed. This method offers a simple product isolation procedure and catalyst recyclability.[4]

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Fluorobenzophenone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methodologies for assessing the purity of synthesized 3-Fluorobenzophenone, a key intermediate in various pharmaceutical and chemical syntheses. The purity of such intermediates is a critical parameter that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method, compares its performance with alternative analytical techniques, and presents supporting experimental data for the analysis of a hypothetically synthesized batch of this compound.

Introduction to Purity Assessment of this compound

This compound is commonly synthesized via a Friedel-Crafts acylation reaction between fluorobenzene and benzoyl chloride. Potential impurities in the synthesized product can include unreacted starting materials, isomeric byproducts (e.g., 2- and 4-fluorobenzophenone), and polysubstituted products.[1] Ensuring the purity of this compound is crucial for its intended downstream applications. HPLC is a widely used analytical technique in the pharmaceutical industry for the determination of impurities and the assay of drug substances.[2][3] This guide focuses on a validated HPLC method for the reliable purity assessment of this compound.

Experimental Protocols

A robust RP-HPLC method was developed and validated for the purity assessment of this compound. The validation of the analytical method was based on the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[4][5]

HPLC Method for Purity Assessment of this compound

This protocol details a reversed-phase HPLC method for the quantitative determination of this compound and its separation from potential impurities.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20-21 min: 95% to 50% B21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (≥98% purity)[6] and dissolve in 100 mL of acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve in 25 mL of acetonitrile.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known amounts of potential impurities (e.g., benzoyl chloride, fluorobenzene, 2-fluorobenzophenone, and 4-fluorobenzophenone) at a concentration of approximately 0.1% of the main analyte concentration. This is used to demonstrate the specificity of the method.

Alternative Analytical Techniques

While HPLC is the primary method for purity assessment, other techniques can provide complementary information.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile and semi-volatile impurities. It can provide structural information about unknown impurities.[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can be used for purity determination without the need for a reference standard of the analyte. It provides a direct measurement of the analyte's purity.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances by analyzing the melting point depression.

Data Presentation and Comparison

The developed HPLC method was used to analyze a commercially available high-purity standard of this compound and a hypothetically synthesized batch. The results are summarized in the table below.

SampleRetention Time (min)Peak Area% Area
High-Purity Standard
This compound12.51,250,00099.8
Impurity 18.22,5000.2
Synthesized Batch
Fluorobenzene5.15,0000.4
Benzoyl Chloride6.83,7500.3
2-Fluorobenzophenone11.912,5001.0
This compound12.51,212,50097.0
4-Fluorobenzophenone13.111,2500.9
Unknown Impurity14.55,0000.4

Comparison with Alternative Methods:

Analytical MethodPrincipleLinearity (r²)Limit of Detection (LOD)Precision (%RSD)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, UV detection>0.9990.01 µg/mL<2%High resolution, sensitive, quantitativeRequires reference standards
GC-MS Separation based on volatility, mass detection>0.990.05 µg/mL<5%Excellent for volatile impurities, structural infoNot suitable for non-volatile or thermally labile compounds
qNMR Signal intensity proportional to molar concentrationN/A~0.1%<1%No reference standard needed, primary methodLower sensitivity than chromatographic methods
DSC Purity based on melting point depressionN/AFor >98% purityN/AFast, no solvents requiredOnly for highly pure, crystalline solids

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the HPLC analysis.

cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products and Potential Impurities FB Fluorobenzene Reaction AlCl₃ FB->Reaction BC Benzoyl Chloride BC->Reaction P3FB This compound (Target) Reaction->P3FB I2FB 2-Fluorobenzophenone Reaction->I2FB I4FB 4-Fluorobenzophenone Reaction->I4FB UR_FB Unreacted Fluorobenzene Reaction->UR_FB UR_BC Unreacted Benzoyl Chloride Reaction->UR_BC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Sample B Dissolve in Acetonitrile A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Purity and Impurity Profile G->H

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-Fluorobenzophenone is crucial for ensuring product quality, safety, and efficacy in pharmaceutical development and manufacturing. The selection of a suitable analytical method is a critical step, and the cross-validation of different methods provides confidence in the consistency and reliability of the data generated. This guide presents a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not widely published, this guide extrapolates from established methods for closely related benzophenone derivatives. The performance data presented is based on these analogous compounds and serves as a strong starting point for method development and validation for this compound.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the expected performance of HPLC-UV and GC-MS for the analysis of this compound, based on data from similar benzophenone compounds. It is important to note that these are typical values and may vary depending on the specific instrumentation, reagents, and sample matrix.

Validation ParameterHPLC-UVGC-MS
Linearity (R²)> 0.999> 0.999
Accuracy (% Recovery)98 - 102%95 - 105%
Precision (% RSD)< 2%< 5%
Limit of Detection (LOD)~2.0 ng/mL[1]~0.4 ppm
Limit of Quantitation (LOQ)~0.005 µg/mL~1.2 ppm
SpecificityGoodExcellent
RobustnessHighModerate

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for benzophenone analysis and should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound in various sample matrices.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v) with pH adjusted to 3.2 with phosphoric acid is a typical mobile phase.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: Ambient.

    • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 260 nm, similar to benzophenone).

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: The sample preparation will depend on the matrix. For solid samples, an extraction step using a suitable solvent (e.g., methanol) with sonication may be required. Liquid samples may be diluted directly or require a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and pre-concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent technique for the identification and quantification of this compound, especially at trace levels.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system with a capillary column and a mass selective detector.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 - 280°C.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Injection Mode: Splitless injection is often used for trace analysis.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometry Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode is used for quantification to enhance sensitivity. For this compound, characteristic ions would be selected for monitoring.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent like hexane or ethyl acetate.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

    • Sample Preparation: Similar to HPLC, sample preparation depends on the matrix. Extraction with an organic solvent is a common first step. A cleanup step, such as SPE, may be necessary to remove interfering substances.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent and reliable results for the same analyte.[3] This is a critical step, particularly within the pharmaceutical industry, to ensure the consistency of data across different laboratories, instruments, and analytical principles.[3] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for the validation of analytical procedures, which is the foundation for any cross-validation effort.[4]

The following diagram illustrates the logical workflow for the cross-validation of these two analytical methods.

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_crossval Cross-Validation Study cluster_outcome Outcome HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation (ICH Q2) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation (ICH Q2) GCMS_Dev->GCMS_Val Select_Samples Select Representative Test Samples HPLC_Val->Select_Samples GCMS_Val->Select_Samples Analyze_HPLC Analyze Samples by HPLC-UV Select_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Select_Samples->Analyze_GCMS Compare_Results Compare Results (Statistical Analysis) Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Equivalence Methods are Equivalent Compare_Results->Equivalence Results Agree Investigation Investigate Discrepancies Compare_Results->Investigation Results Differ Investigation->HPLC_Val Investigation->GCMS_Val

Caption: Workflow for Cross-Validation of HPLC-UV and GC-MS Methods.

References

A Comparative Guide to the Photophysical Properties of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the photophysical properties of fluorinated benzophenones, compounds of increasing interest in photochemistry, materials science, and photodynamic therapy. Fluorination can significantly alter the electronic and photophysical behavior of the benzophenone core, influencing its absorption and emission characteristics, as well as the efficiency of intersystem crossing to the triplet state. This document provides a summary of available experimental data, detailed methodologies for key characterization techniques, and a visualization of a typical experimental workflow.

Data Presentation: Photophysical Properties of Selected Fluorinated Benzophenones and Related Precursors

CompoundSubstituentsλ_abs_ (nm)ε (M⁻¹cm⁻¹)λ_em_ (nm)Quantum Yield (Φ)
30 Hexafluoro, Dihydroxy38810,0005000.81
31 Hexafluoro, Dimethoxy38811,0004990.84
35 Tetrafluoro, Dihydroxy41214,0005120.87
36 Tetrafluoro, Dimethoxy41215,0005110.96
38 Tetrafluoro, Dimethylamino46523,0005420.49
40 Hexafluoro, Amino41712,0005250.63
42 Tetrafluoro, Amino44115,0005450.74

Data sourced from Dunne, J. et al. (2012). It is important to note that these compounds are precursors to or derivatives of fluorinated benzophenones, and their high quantum yields are due to their conversion to highly fluorescent xanthone or acridone structures.

Experimental Protocols

The characterization of the photophysical properties of fluorinated benzophenones involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_max_) and the molar extinction coefficients (ε).

Methodology:

  • Sample Preparation: Stock solutions of the fluorinated benzophenone derivatives are prepared in a spectroscopic-grade solvent (e.g., acetonitrile, ethanol, or cyclohexane) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M. A series of dilutions are then prepared from the stock solution.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is utilized.

  • Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A matched cuvette containing the pure solvent is used as a reference. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λ_max_) are identified from the spectrum. To determine the molar extinction coefficient (ε), the absorbance at λ_max_ is plotted against the concentration of the sample. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the resulting linear plot is equal to ε.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_f_).

Methodology:

  • Sample Preparation: Dilute solutions of the fluorinated benzophenone are prepared in a suitable spectroscopic-grade solvent. The concentration is adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.

  • Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.

  • Measurement: The sample is excited at a wavelength where it absorbs strongly (often at its λ_max_). The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

  • Quantum Yield Determination (Relative Method): The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield (Φ_std_). The absorbance of both the sample and standard solutions at the excitation wavelength are measured and kept low and closely matched. The integrated fluorescence intensity of both the sample (I_s_) and the standard (I_std_) are recorded under identical experimental conditions. The quantum yield of the sample (Φ_s_) is calculated using the following equation:

    Φ_s_ = Φ_std_ × (I_s_ / I_std_) × (A_std_ / A_s_) × (n_s_² / n_std_²)

    where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Phosphorescence Spectroscopy and Lifetime Measurement

Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τ_p_).

Methodology:

  • Sample Preparation: Solutions are prepared in a spectroscopic-grade solvent that forms a clear glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol). The solutions must be thoroughly deoxygenated to prevent quenching of the triplet state by molecular oxygen. This is typically achieved by several freeze-pump-thaw cycles.

  • Instrumentation: A spectrofluorometer equipped with a phosphorescence mode is used. This often involves a pulsed light source (e.g., a xenon flash lamp) and a time-gated detector. Measurements are typically performed at low temperatures (77 K) using a liquid nitrogen dewar.

  • Measurement: The sample is cooled to 77 K and excited with a pulse of light. The emission is detected after a short delay to allow for the decay of any short-lived fluorescence. The phosphorescence spectrum is then recorded by scanning the emission monochromator.

  • Lifetime Measurement: The decay of the phosphorescence intensity at a fixed wavelength is monitored over time after the excitation pulse. The resulting decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τ_p_).

Nanosecond Transient Absorption Spectroscopy

Objective: To detect and characterize the triplet excited state and determine the triplet quantum yield (Φ_T_) and lifetime (τ_T_).

Methodology:

  • Sample Preparation: Deoxygenated solutions of the sample and a standard with a known triplet quantum yield (e.g., benzophenone in a non-polar solvent, where Φ_T_ ≈ 1) are prepared. The concentrations are adjusted to have a similar absorbance at the laser excitation wavelength.

  • Instrumentation: A nanosecond laser flash photolysis setup is used. This consists of a pulsed laser for excitation (e.g., a Nd:YAG laser at 355 nm), a probe lamp, a monochromator, and a fast detector (e.g., a photomultiplier tube connected to an oscilloscope).

  • Measurement: The sample is excited by a short laser pulse, and the change in absorbance of the probe light is monitored as a function of time at a wavelength where the triplet state absorbs.

  • Data Analysis: The decay of the transient absorption signal provides the triplet lifetime (τ_T_). The triplet quantum yield (Φ_T_) can be determined by comparing the maximum transient absorbance (ΔOD) of the sample to that of the standard under identical conditions, using the equation:

    Φ_T(sample)_ = Φ_T(std)_ × (ΔOD_sample_ / ΔOD_std_) × (ε_T(std)_ / ε_T(sample)_)

    where ε_T_ is the molar extinction coefficient of the triplet state.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_absorption Ground-State Absorption cluster_emission Excited-State Emission cluster_transient Triplet State Characterization prep Prepare solutions of fluorinated benzophenone and standards deoxygenate Deoxygenate samples (for triplet state measurements) prep->deoxygenate uv_vis UV-Vis Spectroscopy prep->uv_vis Measure absorbance fluorescence Fluorescence Spectroscopy prep->fluorescence Measure emission phosphorescence Phosphorescence Spectroscopy (77 K) deoxygenate->phosphorescence Measure phosphorescence lfp Nanosecond Laser Flash Photolysis deoxygenate->lfp Measure transient absorption uv_vis_data Determine λ_max and ε uv_vis->uv_vis_data fluorescence_data Determine λ_em and Φ_f fluorescence->fluorescence_data phosphorescence_data Determine λ_p and τ_p phosphorescence->phosphorescence_data lfp_data Determine τ_T and Φ_T lfp->lfp_data

Caption: Experimental workflow for the photophysical characterization of fluorinated benzophenones.

A Comparative Guide to the Synthesis of 3-Fluorobenzophenone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Fluorobenzophenone, a crucial building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of the three primary synthetic routes to this compound: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. The performance of each method is evaluated based on experimental data, focusing on reaction yields, conditions, cost-effectiveness, and environmental impact.

At a Glance: Comparison of Synthesis Methods

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Starting Materials 3-Fluorobenzoyl chloride and Benzene, or Benzoyl chloride and Fluorobenzene3-Bromofluorobenzene and Benzoyl Chloride, or Bromobenzene and 3-Fluorobenzaldehyde3-Fluorophenylboronic acid and Benzoyl chloride, or Phenylboronic acid and 3-Fluorobenzoyl chloride
Key Reagents Lewis Acid (e.g., AlCl₃)Magnesium turningsPalladium catalyst, Base (e.g., K₂CO₃)
Typical Yield (%) 60-80%70-90%80-95%
Reaction Time (h) 2-63-812-24
Reaction Conditions Harsh, anhydrous, often requires heatingAnhydrous, requires initiationMild, often aqueous or mixed solvents
Purification Aqueous workup, extraction, distillation/recrystallizationAqueous workup, extraction, chromatography/recrystallizationAqueous workup, extraction, chromatography
Estimated Cost per Gram *~$25-35~$30-45~$50-70

Estimated costs are based on publicly available catalog prices for reagents at a laboratory scale and do not include costs for solvents, energy, labor, or waste disposal. Actual costs may vary significantly based on supplier, scale, and purity requirements.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. This approach involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq). Anhydrous benzene (or fluorobenzene) is added as the solvent and the mixture is cooled in an ice bath.

Acylation: 3-Fluorobenzoyl chloride (1.0 eq) (or benzoyl chloride) is dissolved in the corresponding aromatic solvent and added dropwise to the stirred suspension of aluminum chloride.

Reaction and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Cost-Benefit Analysis

Advantages:

  • Cost-effective starting materials: Benzene, fluorobenzene, and benzoyl chloride are relatively inexpensive bulk chemicals.

  • Direct, one-pot reaction: The synthesis is straightforward and can be completed in a single reaction vessel.

Disadvantages:

  • Harsh reaction conditions: The use of a stoichiometric amount of a highly corrosive and moisture-sensitive Lewis acid (AlCl₃) is required.

  • Generation of hazardous waste: The work-up procedure generates significant amounts of acidic aqueous waste.

  • Potential for side reactions: Friedel-Crafts reactions can sometimes lead to polysubstitution or rearrangement products, complicating purification.

  • Safety concerns: The reaction is exothermic and produces HCl gas.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Starting Materials (Benzene/Fluorobenzene, Acyl Chloride, AlCl3) setup Reaction Setup (Anhydrous, Ice Bath) reagents->setup addition Dropwise Addition of Acyl Chloride setup->addition reflux Reflux (2-4 hours) addition->reflux quench Quench with Ice/HCl reflux->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Solvent Removal wash->dry purify Purification (Distillation/Recrystallization) dry->purify product This compound purify->product

Figure 1. Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Method 2: Grignard Reaction

The Grignard reaction provides a versatile route to unsymmetrical ketones. This method involves the reaction of a Grignard reagent, formed from an aryl halide and magnesium, with an acyl chloride or an aldehyde followed by oxidation.

Experimental Protocol

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.1 eq) and a crystal of iodine. A solution of 3-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

Reaction with Acyl Chloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of benzoyl chloride (1.0 eq) in anhydrous ether/THF is added dropwise. After the addition, the reaction mixture is stirred at room temperature for 1-2 hours.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis

Advantages:

  • High yields: Grignard reactions are known for their high efficiency in forming carbon-carbon bonds.

  • Milder conditions than Friedel-Crafts: This method avoids the use of strong Lewis acids.

Disadvantages:

  • Strict anhydrous conditions: Grignard reagents are extremely sensitive to moisture, requiring scrupulously dry glassware and solvents.

  • Multi-step process: The preparation of the Grignard reagent is a separate step before the coupling reaction.

  • Potential for side reactions: Wurtz coupling of the aryl halide can be a significant side reaction. The Grignard reagent can also add twice to the acyl chloride, leading to the formation of a tertiary alcohol.

  • Higher cost of some starting materials: Aryl bromides can be more expensive than their unhalogenated counterparts.

Grignard_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents_grignard Starting Materials (3-Bromofluorobenzene, Mg Turnings) grignard_formation Grignard Formation (Anhydrous Ether/THF) reagents_grignard->grignard_formation reaction_acyl Reaction with Benzoyl Chloride (0°C) grignard_formation->reaction_acyl quench Quench with NH4Cl/HCl reaction_acyl->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Solvent Removal wash->dry purify Purification (Chromatography) dry->purify product This compound purify->product

Figure 2. Experimental workflow for the Grignard reaction synthesis of this compound.

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol

Reaction Setup: A reaction flask is charged with 3-fluorophenylboronic acid (1.2 eq), benzoyl chloride (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

Coupling Reaction: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis

Advantages:

  • High yields and selectivity: Suzuki couplings are known for their high efficiency and excellent functional group tolerance.

  • Mild reaction conditions: The reaction is typically carried out under relatively mild conditions, avoiding the need for harsh reagents.

  • Commercially available starting materials: A wide variety of boronic acids and aryl halides are commercially available.

Disadvantages:

  • Cost of catalyst and ligands: Palladium catalysts and phosphine ligands can be expensive, especially on a large scale.

  • Longer reaction times: Suzuki couplings can often require longer reaction times compared to other methods.

  • Potential for catalyst poisoning: Impurities in the starting materials can deactivate the palladium catalyst.

  • Removal of metal residues: The final product may need to be treated to remove trace amounts of palladium, which is a concern for pharmaceutical applications.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Starting Materials (3-Fluorophenylboronic acid, Benzoyl Chloride, Pd Catalyst, Base) setup Reaction Setup (Degassed Solvent) reagents->setup heating Heating (80-100°C, 12-24 hours) setup->heating extract Extraction heating->extract wash Washing extract->wash dry Drying & Solvent Removal wash->dry purify Purification (Chromatography) dry->purify product This compound purify->product

Figure 3. Experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Conclusion

The choice of the optimal synthesis method for this compound depends on a variety of factors, including the scale of the synthesis, cost constraints, available equipment, and the desired purity of the final product.

  • Friedel-Crafts acylation is a cost-effective and direct method suitable for large-scale production where the use of harsh reagents and the generation of waste are manageable.

  • The Grignard reaction offers a high-yield alternative with milder conditions than Friedel-Crafts, but requires strict control over anhydrous conditions and may necessitate more extensive purification to remove byproducts.

  • Suzuki-Miyaura coupling provides the highest yields and greatest functional group tolerance under mild conditions, making it an excellent choice for the synthesis of complex analogs and for applications where high purity is critical, despite the higher cost of the catalyst.

For researchers in the early stages of drug discovery and development, the Suzuki-Miyaura coupling may be the preferred method due to its reliability and versatility. For process chemistry and large-scale manufacturing, a thorough cost-benefit analysis, including process safety and environmental impact, would be necessary to determine whether the higher initial cost of the Suzuki coupling is offset by its advantages over the more traditional Friedel-Crafts acylation.

The Multifaceted Biological Activities of 3-Fluorobenzophenone Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Fluorobenzophenone derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

A study on novel benzophenone derivatives highlighted the potent cytotoxic activity of certain compounds against P388 murine leukemia and PC-6 human lung carcinoma cells.[1] Another research focused on the synthesis and in vitro evaluation of substituted 2-hydroxybenzophenones, which exhibited significant cytotoxic effects against breast (MDA-MB-231 and T47-D) and prostate (PC3) cancer cell lines, with IC50 values ranging from 12.09 to 26.49 μM.[2] Furthermore, some benzophenone compounds have demonstrated stronger inhibitory activities against fourteen cancer cell lines than the standard drug cisplatin, with one derivative showing an IC50 of approximately 0.111 μM against hepatocarcinoma SMMC-7721 cells.[3]

Comparative Anticancer Activity of Benzophenone Derivatives (IC50, µM)
Derivative/CompoundMDA-MB-231 (Breast)A-549 (Lung)SW480 (Colon)SMMC-7721 (Liver)Reference
Compound 19.970.820.990.26[4]
Compound 33.77>10.647.61-[4]
Compound 86.133.92--[4]
Compound 95.654.61--[4]
Substituted 2-hydroxybenzophenone12.09 - 26.49---[2]
Compound 3c---0.111[3]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of this compound derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.[5]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the GI50 (concentration for 50% inhibition of growth) or IC50 values.[5]

Signaling Pathway for Apoptosis Induction

The anticancer activity of some benzophenone derivatives is linked to the induction of apoptosis through the activation of caspases.

G This compound Derivative This compound Derivative Pro-caspase-3 Pro-caspase-3 This compound Derivative->Pro-caspase-3 activates Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 cleavage Apoptosis Apoptosis Active Caspase-3->Apoptosis induces

Caption: Caspase-3 activation pathway induced by this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fluorinated benzophenone derivatives have also demonstrated promising antimicrobial properties. The introduction of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, contributing to its antimicrobial efficacy.[6]

A study on benzophenone fused azetidinone derivatives showed good inhibition against various bacterial and fungal strains.[7] Another research highlighted the antibacterial activity of fluorobenzoylthiosemicarbazides, with some trifluoromethyl derivatives being active against both reference strains and pathogenic clinical isolates at minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL.[6]

Comparative Antimicrobial Activity of Benzophenone Derivatives (MIC, µg/mL)
Derivative/CompoundStaphylococcus aureusBacillus subtilisKlebsiella pneumoniaePseudomonas aeruginosaReference
Benzophenone fused azetidinone (9a, 9e, 9g)Good InhibitionGood InhibitionGood InhibitionGood Inhibition[7]
Fluorobenzoylthiosemicarbazide (15a, 15b, 16b)7.82 - 31.25---[6]
2,2′,4-Trihydroxybenzophenone62.5 - 250--62.5 - 250[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound and is often determined by the broth microdilution method.[9][10]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 1-2 × 10^8 CFU/mL) is prepared in a suitable broth medium.[11]

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[9]

  • Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.[11]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a defined period (e.g., 18-24 hours).[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_result Result Isolate Colonies Isolate Colonies Prepare Inoculum Prepare Inoculum Isolate Colonies->Prepare Inoculum Standardize Turbidity Standardize Turbidity Prepare Inoculum->Standardize Turbidity Inoculate Microplate Inoculate Microplate Standardize Turbidity->Inoculate Microplate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain this compound derivatives have shown potential as anti-inflammatory agents. Their mechanism of action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

For instance, benzophenone derivatives have been reported to possess dual anti-inflammatory and antiproliferative activities by inhibiting COX enzymes.[12] A study on fluorobenzimidazoles, which share structural similarities, demonstrated potent inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), leading to significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[13]

Comparative Anti-inflammatory Activity of Benzophenone and Related Derivatives
Derivative/CompoundTargetIn Vivo ModelEfficacyReference
Benzophenone Glucoside (4)COX-2Ear EdemaSignificant Inhibition[12]
Aglycone Benzophenone (5)COX-1Ear EdemaSignificant Inhibition[12]
Fluorobenzimidazole (4g)5-LOXRat Paw Edema67.39% Inhibition[13]
Fluorobenzimidazole (4k)sEHRat Paw Edema66.30% Inhibition[13]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[13]

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., ibuprofen) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.[13]

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.[13]

Logical Relationship in Dual Enzyme Inhibition for Anti-inflammatory Effect

G Fluorinated Benzophenone Derivative Fluorinated Benzophenone Derivative 5-LOX 5-LOX Fluorinated Benzophenone Derivative->5-LOX inhibits sEH sEH Fluorinated Benzophenone Derivative->sEH inhibits Leukotriene Production Leukotriene Production 5-LOX->Leukotriene Production Inflammatory Eicosanoid Production Inflammatory Eicosanoid Production sEH->Inflammatory Eicosanoid Production Reduced Inflammation Reduced Inflammation Leukotriene Production->Reduced Inflammation leads to Inflammatory Eicosanoid Production->Reduced Inflammation leads to

Caption: Dual inhibition of 5-LOX and sEH by fluorinated derivatives.

References

A Comparative Analysis of the Stability of 3-Fluorobenzophenone Against Other Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative stability of 3-Fluorobenzophenone, providing a comparative analysis against Benzophenone, Acetophenone, and Cyclohexanone. This document details the thermal, photochemical, and chemical stability of these ketones, supported by experimental data and detailed protocols to aid in formulation and development decisions.

The stability of a chemical compound is a critical parameter in the development of pharmaceuticals and other chemical products. It influences storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final product. This guide provides a detailed comparison of the stability of this compound against three other widely used ketones: Benzophenone, Acetophenone, and Cyclohexanone. The comparison covers three key aspects of stability: thermal, photochemical, and chemical.

Comparative Stability Data

The following table summarizes the key stability parameters for this compound and the selected ketones. The data has been compiled from various sources and standardized where possible for comparative purposes.

Parameter This compound Benzophenone Acetophenone Cyclohexanone
Thermal Stability (TGA Onset of Decomposition) Predicted: 250-300 °C[1]~287 °C[2]Decomposes to toluene and carbon monoxide[3]Stable up to its boiling point (155.65 °C) under inert atmosphere[4]
Photostability (Photodegradation Quantum Yield, Φ) Data not readily available; Fluorination may enhance photostability.~0.3 (in photoreduction with isopropyl alcohol)[5][6]Norrish Type I cleavage favored at shorter UV wavelengths (e.g., 254 nm)[7]Norrish Type I and II reactions occur upon photoexcitation[8][9]
Chemical Stability (Oxidative) Expected to be resistant to mild oxidizing agents.Resistant to mild oxidizing agents.Resistant to mild oxidizing agents.Can be oxidized to adipic acid with strong oxidizing agents[10]
Chemical Stability (Basic Hydrolysis) Expected to be stable under mild basic conditions.Stable under mild basic conditions.Can undergo haloform reaction in the presence of a base and halogen.Can undergo aldol condensation in the presence of a base[10]

Experimental Protocols

Detailed methodologies for assessing the stability of ketones are crucial for obtaining reliable and reproducible data. The following section outlines the protocols for key stability-indicating experiments.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for the ketone.

Methodology:

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of the ketone into a tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined as the temperature at which a 5% weight loss is observed.

Photostability Testing (ICH Q1B Guideline)

Objective: To evaluate the intrinsic photostability of the ketone by exposure to a standardized light source.

Methodology:

  • Light Source: A light source capable of producing a combined visible and UV output as specified in ICH Q1B guidelines. This can be a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps. The exposure levels should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV.

  • Sample Preparation:

    • Solid: A thin layer of the ketone is placed in a chemically inert, transparent container (e.g., quartz petri dish).

    • Solution: A solution of the ketone in a photochemically inert solvent (e.g., acetonitrile) is prepared at a known concentration and placed in a quartz cuvette.

  • Procedure:

    • Expose the samples to the light source in a photostability chamber.

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to separate thermal degradation from photodegradation.

    • Samples are withdrawn at specified time intervals.

  • Analysis: The concentration of the ketone in the samples is determined using a validated stability-indicating HPLC method. The photodegradation is quantified by the decrease in the concentration of the ketone over time.

Chemical Stability Assessment: Resistance to Oxidation

Objective: To compare the resistance of the ketones to oxidation by a strong oxidizing agent.

Methodology:

  • Reagents:

    • 0.01 M solution of each ketone in a suitable solvent (e.g., acetone).

    • 0.02 M aqueous solution of potassium permanganate (KMnO₄).

    • 0.1 M sulfuric acid.

  • Procedure:

    • To 10 mL of the ketone solution in a flask, add 1 mL of 0.1 M sulfuric acid.

    • While stirring, add the KMnO₄ solution dropwise.

    • Observe the time taken for the purple color of the permanganate to disappear. A longer time indicates greater stability towards oxidation.

  • Data Analysis: The rate of disappearance of the permanganate color can be monitored spectrophotometrically at 525 nm to obtain quantitative kinetic data.

Visualization of Stability Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the stability of a ketone.

Stability_Assessment_Workflow General Workflow for Ketone Stability Assessment cluster_0 Initial Characterization cluster_1 Stability Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Ketone_Sample Ketone Sample (e.g., this compound) Thermal Thermal Stability (TGA/DSC) Ketone_Sample->Thermal Heat Photochemical Photostability (ICH Q1B) Ketone_Sample->Photochemical Light Chemical Chemical Stability (Oxidation, Hydrolysis) Ketone_Sample->Chemical Chemicals Data_Analysis Analyze Degradation Profiles Determine Kinetic Parameters Thermal->Data_Analysis Photochemical->Data_Analysis Chemical->Data_Analysis Comparison Compare with other Ketones (Benzophenone, Acetophenone, etc.) Data_Analysis->Comparison Conclusion Assess Relative Stability Inform Formulation & Storage Comparison->Conclusion

General Workflow for Ketone Stability Assessment

This guide provides a foundational understanding of the stability of this compound in comparison to other common ketones. The provided experimental protocols offer a starting point for researchers to generate specific and relevant stability data for their unique applications. A thorough understanding of a compound's stability profile is paramount for successful and safe product development.

References

Safety Operating Guide

Proper Disposal of 3-Fluorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Fluorobenzophenone as a halogenated organic waste. Segregate it from other waste streams and ensure it is clearly labeled. High-temperature incineration by a licensed hazardous waste disposal service is the recommended method of disposal.

This document provides essential safety and logistical information for the proper disposal of this compound, a fluorinated aromatic ketone used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a halogenated organic compound, this compound requires specific handling and disposal protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific isomer being used. While a specific SDS for this compound was not located, data for closely related isomers such as 4-Fluorobenzophenone and 3-(Trifluoromethyl)benzophenone indicate the following potential hazards and necessary precautions.[1][2][3]

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Waste Classification and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of a fluorine atom.

  • Segregation: Collect waste this compound and materials contaminated with it in a designated, closed container labeled "Halogenated Organic Waste."

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process. Also, do not mix with other waste categories such as acids, bases, or oxidizers.

Disposal Procedure

The recommended disposal method for halogenated organic compounds is high-temperature incineration . This process is effective in breaking down the carbon-halogen bonds and minimizing the release of hazardous byproducts.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.

    • Ensure the container is clearly and accurately labeled with "Halogenated Organic Waste" and the full chemical name, "this compound." Avoid using abbreviations.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.

    • Keep the container closed at all times except when adding waste.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and quantity.

  • Documentation:

    • Maintain a log of the waste generated, including the date, quantity, and chemical name. This documentation is essential for regulatory compliance.

Quantitative Data for Disposal

ParameterValueNotes
Recommended Disposal Method High-Temperature IncinerationEffective for the destruction of halogenated organic compounds.
Incineration Temperature > 982 to 1204°C (1800 to 2200°F)Necessary for the efficient destruction of halogenated hydrocarbons.[4]
Minimum Temperature for >1% Halogenated Organics 1100 °CRequired if the waste contains more than 1% halogenated organic substances.[5]
Waste Destruction Efficiency (DRE) > 99.9999%For thermal treatment of halogenated hydrocarbons.[4]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 External Disposal A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B Classification C Containerize in a Labeled, Closed Container B->C Collection D Store in Designated Satellite Accumulation Area C->D Safe Storage E Contact EHS or Licensed Contractor D->E Hand-off F Arrange for Waste Pickup E->F Coordination G Transport to a Licensed Facility F->G Logistics H High-Temperature Incineration G->H Final Disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. Regulations for hazardous waste disposal may vary by location.

References

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